molecular formula C13H26O2 B1230805 10-Methyl lauric acid CAS No. 7416-57-1

10-Methyl lauric acid

货号: B1230805
CAS 编号: 7416-57-1
分子量: 214.34 g/mol
InChI 键: YETWOCQNUTWSQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

10-methyldodecanoic acid is a methyl-branched fatty acid that is dodecanoic acid (lauric acid) substituted by a methyl group at position 10. It is a methyl-branched fatty acid, a branched-chain saturated fatty acid and a medium-chain fatty acid. It is functionally related to a dodecanoic acid.
10-Methyldodecanoic acid has been reported in Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10-methyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-12(2)10-8-6-4-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETWOCQNUTWSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995599
Record name 10-Methyldodecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7416-57-1
Record name Anteisotridecanoic acid
Source CAS Common Chemistry
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Record name 10-Methyldodecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methyldodecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-METHYLDODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of 10-Methyl Lauric Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, systematically known as 10-methyldodecanoic acid, is a branched-chain fatty acid that has been identified in various natural sources. Its discovery and subsequent characterization have contributed to the field of chemical ecology and microbial profiling. This technical guide provides an in-depth overview of the discovery, physicochemical properties, and analytical methodologies related to this compound. While its specific biological functions and signaling pathways remain largely unexplored, this document consolidates the current knowledge to serve as a foundational resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, characterization, and potential synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[1][2]
Molecular Weight 214.34 g/mol [1][2]
IUPAC Name 10-methyldodecanoic acid[1]
Synonyms 10-methyllauric acid, Anteisotridecanoic acid[1]
CAS Number 7416-57-1[1]
Appearance White powderInferred from similar fatty acids
Solubility Insoluble in water; soluble in organic solventsInferred from fatty acid properties

The Initial Discoveries

The identification of this compound has been reported in both the animal kingdom and the microbial world, highlighting its distribution across different biological domains.

Discovery in Carpenter Ants

The first identification of this compound in nature was reported in 1973 by Brand, Fales, Sokoloski, and their colleagues.[3][4][5] Their research focused on the chemical composition of the mandibular gland secretions of carpenter ants (Camponotus species).[3][5] The study utilized techniques such as gas chromatography and mass spectrometry to analyze the complex mixture of volatile compounds present in the glandular secretions.[3] Alongside other identified molecules like mellein (B22732) and methyl 6-methylsalicylate, 10-methyldodecanoic acid was characterized as a notable constituent.[5] The function of this fatty acid in the context of carpenter ant chemical communication or defense has not been fully elucidated.

Identification in Brevibacterium acetylicum

In 1991, Bernard and colleagues identified this compound as a cellular fatty acid component of the Gram-positive bacterium Brevibacterium acetylicum.[6][7] This discovery was part of a broader study aimed at using cellular fatty acid profiles as a chemotaxonomic tool for the identification of asporogenous, aerobic gram-positive rods.[6][7][8][9] The researchers used gas-liquid chromatography to analyze the fatty acid methyl esters (FAMEs) derived from the bacterial cells.[6][7] Their findings demonstrated that the presence and relative abundance of specific branched-chain fatty acids, including this compound (as anteiso-C13:0), could serve as a valuable marker for bacterial identification.[6]

Experimental Protocols

I. Sample Preparation and Lipid Extraction
  • Sample Collection: Biological samples (e.g., insect glands, bacterial cell cultures) are collected.

  • Homogenization: The samples are homogenized in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), to extract lipids.

  • Phase Separation: After homogenization, water is added to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Solvent Evaporation: The solvent is removed from the lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.

II. Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)
  • Saponification: The extracted lipids are saponified by heating with a solution of sodium hydroxide (B78521) in methanol. This process hydrolyzes the ester linkages to release the free fatty acids.

  • Methylation: The free fatty acids are then converted to their more volatile methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane (B92381).

  • Washing and Drying: The hexane extract is washed with water to remove any remaining reagents and then dried over anhydrous sodium sulfate.

  • Concentration: The hexane is evaporated to concentrate the FAMEs, which are then redissolved in a small volume of a suitable solvent for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: A small aliquot of the FAMEs solution is injected into the gas chromatograph.

  • Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column (a capillary column with a nonpolar or medium-polarity phase is typically used).

  • Detection and Identification: As the separated FAMEs elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of this compound methyl ester would be compared to known standards or spectral libraries for positive identification. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 228, corresponding to the molecular weight of the methyl ester. Characteristic fragments resulting from the cleavage at the branched methyl group would also be indicative.[10][11]

Quantitative Data

Quantitative data regarding the concentration of this compound in its natural sources is scarce in the available literature. However, physicochemical and analytical data are available and are summarized below.

Table 1: Physicochemical and Analytical Data for this compound and its Methyl Ester

ParameterCompoundValueReference
Molecular FormulaThis compoundC₁₃H₂₆O₂[1][2]
Molecular WeightThis compound214.34 g/mol [1][2]
Molecular FormulaMethyl 10-methyldodecanoateC₁₄H₂₈O₂[12][13]
Molecular WeightMethyl 10-methyldodecanoate228.37 g/mol [12][13]
Kovats Retention Index (Standard non-polar column)Methyl 10-methyldodecanoate1579.5[12]

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific biological activity and involvement of this compound in any signaling pathways. While other medium-chain fatty acids, such as decanoic acid, have been shown to interact with signaling pathways like the mTOR pathway and act as ligands for PPARγ, similar studies on this compound have not been reported.[14][15] The biological significance of the methyl branching in this fatty acid remains an area for future research.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates a generalized workflow for the discovery and characterization of this compound from a biological source.

experimental_workflow A Biological Sample (e.g., Carpenter Ant Glands, Bacterial Culture) B Lipid Extraction (e.g., Chloroform/Methanol) A->B C Total Lipid Extract B->C D Saponification and Methylation (to form FAMEs) C->D E Fatty Acid Methyl Esters (FAMEs) D->E F Gas Chromatography-Mass Spectrometry (GC-MS) Analysis E->F G Data Analysis: - Retention Time - Mass Spectrum - Library Matching F->G H Identification of This compound G->H

Caption: A generalized workflow for the extraction, derivatization, and identification of this compound.

Conclusion

The discovery of this compound in both insects and bacteria underscores the diversity of lipid structures in nature. While the initial identification of this branched-chain fatty acid was a significant step, a comprehensive understanding of its biological role is still lacking. The experimental protocols outlined in this guide, derived from established analytical techniques, provide a framework for future investigations. Further research is needed to elucidate the biosynthetic pathways of this compound, its specific functions in the organisms that produce it, and its potential interactions with cellular signaling cascades. Such studies could reveal novel biological activities and applications for this unique fatty acid.

References

Natural Sources of 10-Methyl Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, systematically known as 10-methyldodecanoic acid, is a branched-chain fatty acid (BCFA) belonging to the anteiso series. Unlike their straight-chain counterparts, BCFAs possess a methyl group near the end of the acyl chain, which influences their physical and chemical properties, such as lowering the melting point and increasing membrane fluidity. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and analysis.

Natural Occurrence of this compound

This compound has been identified in a select number of organisms, primarily within the bacterial kingdom and in insect secretions.

Bacterial Sources

Gram-positive bacteria are the most well-documented natural sources of this compound and other BCFAs. These fatty acids are integral components of their cell membranes, contributing to membrane fluidity and adaptation to environmental stress.

  • Streptomyces species: Members of the genus Streptomyces are prolific producers of a wide array of secondary metabolites and are also known to contain BCFAs in their cellular lipids. 10-Methyldodecanoic acid has been reported in Streptomyces.[1]

Insect Sources

In the animal kingdom, this compound has been notably identified in the glandular secretions of certain insects.

  • Carpenter Ants (Camponotus species): The mandibular gland secretions of several species of carpenter ants, including Camponotus herculeanus, Camponotus ligniperda, and Camponotus pennsylvanicus, have been found to contain this compound.[2] These secretions often play a role in chemical communication and defense.

Quantitative Data on this compound and Related Compounds

Specific quantitative data for the concentration or relative abundance of this compound in its natural sources is sparse in the available scientific literature. However, by examining the fatty acid profiles of the genera in which it is found, a representative understanding of its likely abundance can be gained. The following tables summarize the typical distribution of branched-chain fatty acids in Bacillus and Streptomyces, and the fatty acid composition of abdominal gland extracts from Camponotus pennsylvanicus.

Table 1: Representative Branched-Chain Fatty Acid (BCFA) Composition in Bacillus and Streptomyces Species

Fatty Acid ClassBacillus subtilis (% of Total Fatty Acids)Streptomyces sp. NP10 (% of Total Free Fatty Acids)
Anteiso-BCFAs
anteiso-C15:035-45~15
anteiso-C17:010-15~5
Iso-BCFAs
iso-C14:05-10~2
iso-C15:015-25~30
iso-C16:05-10~20
Straight-Chain FAs
n-C16:0<10~10

Note: Data is compiled from representative studies on the respective genera and is intended to provide a general overview. The specific percentage of this compound (anteiso-C13:0) is not explicitly detailed in these studies but is expected to be a minor component of the total anteiso-BCFA fraction.

Table 2: Fatty Acid Composition of Abdominal Gland Extracts from the Black Carpenter Ant (Camponotus pennsylvanicus)

Fatty AcidRelative Percentage (%)
(Z)-9-Octadecenoic acid (Oleic acid)22.28
Hexadecanoic acid (Palmitic acid)19.12
11-Octadecenoic acid methyl ester7.48
Octadecanoic acid (Stearic acid)6.47
Hexadecanoic acid methyl ester2.24

Note: This table, adapted from a study by Igwe and Offiong (2015), details the major fatty acids found in the abdominal gland extracts of Camponotus pennsylvanicus. While this particular study did not identify this compound, it provides context on the types of fatty acids present in these ants. The original identification of this compound was in the mandibular gland secretions.[3]

Biosynthesis of this compound (Anteiso-Fatty Acid Pathway)

The biosynthesis of this compound in bacteria follows the general pathway for anteiso-fatty acid synthesis. This pathway utilizes a specific branched-chain amino acid as a primer.

The key steps are:

  • Primer Synthesis: The synthesis is initiated from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA.

  • Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In each cycle of elongation, a two-carbon unit is added from malonyl-CoA.

  • Key Enzymes:

    • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This enzyme complex is crucial for the conversion of the α-keto acid derivative of isoleucine into the 2-methylbutyryl-CoA primer.

    • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme catalyzes the initial condensation reaction between the branched-chain primer and malonyl-ACP, committing the molecule to the fatty acid synthesis pathway.

Anteiso_Fatty_Acid_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transaminase 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH Elongation_Cycles Elongation Cycles (FAS) 2-methylbutyryl-CoA->Elongation_Cycles FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP MAT Malonyl-ACP->Elongation_Cycles 10-Methyldodecanoyl-ACP 10-Methyldodecanoyl-ACP Elongation_Cycles->10-Methyldodecanoyl-ACP This compound This compound 10-Methyldodecanoyl-ACP->this compound Thioesterase

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

The following protocols are generalized methods for the extraction, derivatization, and analysis of bacterial fatty acids. These can be adapted for the study of this compound from microbial cultures.

Protocol 1: Extraction and Methylation of Total Bacterial Fatty Acids

This protocol describes the conversion of all fatty acids within a bacterial sample to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • 1.25 M HCl in methanol

  • Hexane (B92381)

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile water and re-centrifuge.

  • Lyophilization: Freeze-dry the cell pellet to remove all water.

  • Saponification and Methylation: a. To the dried cell pellet in a glass tube, add 1 mL of 1.25 M HCl in methanol. b. Seal the tube tightly and heat at 85°C for 1 hour. This step both saponifies the lipids and methylates the fatty acids. c. Cool the tube to room temperature.

  • Extraction: a. Add 1 mL of hexane to the tube and vortex vigorously for 1 minute. b. Add 1 mL of deionized water and vortex again. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Drying and Concentration: a. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs to the desired volume for analysis.

  • GC-MS Analysis: a. Inject a sample of the FAMEs into the GC-MS. b. Use a suitable capillary column (e.g., a polar column like BPX-70) for the separation of FAME isomers. c. The mass spectrometer can be operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Protocol 2: Analysis of Fatty Acids from Insect Glandular Secretions

This is a general procedure for the analysis of fatty acids from insect glands.

Materials:

  • Dissected insect mandibular glands

  • Hexane or dichloromethane

  • Diazomethane (B1218177) or BF3-methanol for derivatization

  • Glass microvials

  • GC-MS

Procedure:

  • Gland Dissection: Dissect the mandibular glands from the insect under a stereomicroscope.

  • Extraction: Place the dissected glands directly into a glass microvial containing a small volume (e.g., 50 µL) of hexane or dichloromethane. Crush the glands with a fine glass rod to facilitate extraction.

  • Derivatization:

    • Using Diazomethane (Caution: Highly toxic and explosive): Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists. Allow the reaction to proceed for 10 minutes.

    • Using BF3-Methanol: Evaporate the initial extraction solvent. Add 100 µL of 14% BF3-methanol, seal the vial, and heat at 60°C for 30 minutes. Cool, then add 100 µL of water and 100 µL of hexane. Vortex and collect the hexane layer.

  • Analysis: Analyze the resulting FAMEs by GC-MS as described in Protocol 1.

Experimental_Workflow cluster_bacteria Bacterial Source cluster_insect Insect Source cluster_common_process Common Processing Bacterial_Culture Bacterial Culture Harvest_Cells Harvest & Wash Cells Bacterial_Culture->Harvest_Cells Lyophilize Lyophilize Harvest_Cells->Lyophilize Extraction Solvent Extraction Lyophilize->Extraction Insect Carpenter Ant Dissect_Glands Dissect Mandibular Glands Insect->Dissect_Glands Dissect_Glands->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Identification & Quantification GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for fatty acid analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid found predominantly in Gram-positive bacteria such as Bacillus and Streptomyces, and in the mandibular gland secretions of carpenter ants. Its biosynthesis follows the anteiso-fatty acid pathway, originating from the amino acid L-isoleucine. While specific quantitative data on its abundance is limited, established protocols for the analysis of bacterial and insect fatty acids provide a clear framework for its further investigation. This guide serves as a foundational resource for researchers interested in the study of this and other branched-chain fatty acids.

References

The Enigmatic Biological Role of 10-Methyl Lauric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a branched-chain fatty acid (BCFA) identified in select species of Gram-positive bacteria and as a component of mandibular gland secretions in carpenter ants.[1][2] Despite its documented presence in these biological systems, a comprehensive understanding of its specific physiological functions, metabolic pathways, and signaling roles remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and extrapolates its potential biological significance by drawing parallels with the broader, well-researched family of branched-chain fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a structured overview of its likely biosynthesis, inferred biological roles, and detailed experimental protocols for its study.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids are integral components of cellular structures, particularly in the microbial world. Unlike their straight-chain counterparts, the presence of a methyl group on the carbon backbone introduces a structural kink that significantly influences the physicochemical properties of membranes.[3] These fatty acids are broadly classified into two main series: iso-fatty acids, with a methyl branch on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon. This compound falls into the latter category.[4]

The primary role of BCFAs in bacteria is to modulate membrane fluidity, a critical factor for adaptation to environmental stressors such as temperature fluctuations.[5][6] Beyond this structural role, evidence is emerging for their involvement in more complex biological processes, including intercellular signaling.[7] In the context of human health, BCFAs produced by the gut microbiota are thought to play a role in metabolic regulation and immune modulation.[8][9]

Biosynthesis of this compound

While the specific enzymatic steps for this compound synthesis have not been elucidated, the general pathway for anteiso-fatty acid biosynthesis in bacteria is well-established and serves as a reliable model. This pathway utilizes branched-chain amino acids as primers for fatty acid synthesis.[6]

The synthesis of anteiso-fatty acids is initiated with a primer molecule derived from the amino acid isoleucine.[6] This primer, 2-methylbutyryl-CoA, is then elongated by the fatty acid synthase (FAS) II system through the sequential addition of two-carbon units from malonyl-CoA. The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) is a key determinant in the preferential synthesis of branched-chain over straight-chain fatty acids.[6]

Anteiso-Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination methylbutyryl_CoA 2-methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA Decarboxylation FAS_II Fatty Acid Synthase (FAS) II Elongation Cycles methylbutyryl_CoA->FAS_II Malonyl_CoA Malonyl-CoA (2C units) Malonyl_CoA->FAS_II Anteiso_BCFA Anteiso-Branched-Chain Fatty Acids (e.g., this compound) FAS_II->Anteiso_BCFA

Figure 1: General Biosynthetic Pathway of Anteiso-Branched-Chain Fatty Acids.

Inferred Biological Roles of this compound

Based on the known functions of other BCFAs, the biological roles of this compound can be hypothesized to span several key areas:

  • Bacterial Membrane Homeostasis: As an anteiso-BCFA, this compound likely plays a crucial role in maintaining the fluidity and integrity of bacterial cell membranes. This is particularly important for bacteria that inhabit environments with fluctuating temperatures.[5]

  • Cell-Cell Signaling: Some fatty acid derivatives are known to function as signaling molecules in bacterial communication systems like quorum sensing.[10] It is plausible that this compound or its derivatives could act as diffusible signals, influencing processes such as biofilm formation or virulence in the bacteria that produce it.[7]

  • Insect Chemical Communication: The presence of this compound in the mandibular gland secretions of carpenter ants suggests a role in chemical communication, potentially as a component of a pheromone blend for trail marking, alarm signaling, or nestmate recognition.[2]

Potential Signaling Pathways

While no specific signaling pathways have been directly attributed to this compound, the broader family of fatty acids is known to influence various signaling cascades. In mammalian cells, for instance, fatty acids can modulate the expression of genes involved in lipid metabolism and inflammation.[11] It is conceivable that BCFAs like this compound could influence similar pathways.

Hypothetical_Signaling_Pathway BCFA This compound (or other BCFA) Nuclear_Receptor Nuclear Receptors (e.g., PPARs) BCFA->Nuclear_Receptor Activation Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Modulation of Transcription Metabolic_Regulation Metabolic Regulation (e.g., Fatty Acid Synthesis) Gene_Expression->Metabolic_Regulation Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response

Figure 2: Hypothetical Signaling Pathway for Branched-Chain Fatty Acids in Mammalian Cells.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not currently available in the literature. The following tables are provided as templates to guide future research and data presentation.

Table 1: Hypothetical Antimicrobial Activity of this compound

Target OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusData not availableData not available
Bacillus subtilisData not availableData not available
Escherichia coliData not availableData not available
Candida albicansData not availableData not available

Table 2: Potential Effects on Gene Expression in Hepatocytes

GeneTreatmentFold Change (mRNA level)p-value
FASNThis compound (10 µM)Data not availableData not available
SREBP1This compound (10 µM)Data not availableData not available
CRPThis compound (10 µM)Data not availableData not available
IL-6This compound (10 µM)Data not availableData not available

Experimental Protocols

The analysis of BCFAs like this compound requires specialized analytical techniques due to their low abundance and the presence of structural isomers. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for this purpose.

Protocol 1: Extraction and GC-MS Analysis of BCFAs from Microbial Cultures

This protocol details the extraction of total fatty acids from a microbial culture, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials and Reagents:

  • Microbial cell pellet

  • Anhydrous 1.25 M HCl in methanol (B129727)

  • High-purity hexane (B92381)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

  • Internal standard (e.g., heptadecanoic acid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Cell Harvesting and Preparation:

    • Harvest microbial cells from a liquid culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

    • Lyophilize the cell pellet to dryness.

  • Extraction and Derivatization (Acid-Catalyzed):

    • To the dried cell pellet (typically 5-10 mg), add 1 mL of 1.25 M HCl in methanol and the internal standard.

    • Seal the tube tightly and heat at 80°C for 1 hour to simultaneously extract and methylate the fatty acids.

    • After cooling to room temperature, add 1 mL of deionized water to quench the reaction.

    • Add 1 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Wash the hexane extract with 1 mL of the NaHCO₃ solution to neutralize any remaining acid, vortex, and centrifuge again.

    • Transfer the final hexane layer to a GC vial for analysis.

    • Inject 1 µL of the sample into the GC-MS.

GC-MS Parameters (Example):

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, ramp to 220°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Scan range of m/z 50-550 in electron ionization (EI) mode.

Data Analysis:

  • Identify FAMEs by comparing their mass spectra and retention times with those of known standards and library entries.

  • Quantify the amount of each fatty acid relative to the internal standard.

Experimental_Workflow_BCFA_Analysis Start Microbial Culture Harvest Harvest & Wash Cells Start->Harvest Lyophilize Lyophilize Harvest->Lyophilize Extract_Derivatize Extraction & Derivatization (Acid-Catalyzed Methylation) Lyophilize->Extract_Derivatize Phase_Separation Phase Separation (Hexane Extraction) Extract_Derivatize->Phase_Separation GC_MS GC-MS Analysis Phase_Separation->GC_MS End Data Processing & Quantification GC_MS->End

Figure 3: Experimental Workflow for GC-MS Analysis of Branched-Chain Fatty Acids.

Conclusion and Future Directions

This compound represents a molecule with intriguing, yet largely uncharacterized, biological roles. Its structural classification as an anteiso-branched-chain fatty acid provides a solid foundation for hypothesizing its functions in bacterial membrane physiology and potentially in chemical signaling. The significant gap in the scientific literature concerning this specific fatty acid presents a clear and compelling opportunity for novel research.

Future investigations should focus on:

  • Elucidating the specific biosynthetic pathway of this compound in the organisms that produce it.

  • Quantifying its effects on membrane fluidity under various environmental conditions.

  • Investigating its potential role as a signaling molecule in bacterial quorum sensing or as a pheromone component in insects.

  • Screening for antimicrobial or other bioactive properties against a range of microbial and eukaryotic cell lines.

The application of modern analytical techniques, as outlined in this guide, will be instrumental in unraveling the biological significance of this compound and its place within the broader landscape of fatty acid biology.

References

An In-depth Technical Guide to the Biosynthesis of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoic acid, also known as 10-methyl lauric acid, is a branched-chain fatty acid (BCFA) of the anteiso series.[1] Unlike their straight-chain counterparts, BCFAs play crucial roles in modulating membrane fluidity and have been identified as key components of the cell membranes in many bacterial species.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic pathway, relevant quantitative data, and explicit experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate the production of this and other branched-chain fatty acids.

Introduction to Branched-Chain Fatty Acid Biosynthesis

The synthesis of fatty acids is a fundamental biological process. While the biosynthesis of straight-chain fatty acids (SCFAs) is well-characterized, the pathways leading to branched-chain fatty acids (BCFAs) are also of significant interest due to their unique physicochemical properties and biological functions. BCFAs, such as iso- and anteiso-fatty acids, are crucial for maintaining the fluidity of cell membranes, particularly in response to environmental stressors like temperature changes.[4] The biosynthesis of BCFAs diverges from that of SCFAs at the initial priming step, utilizing branched-chain primers derived from amino acid catabolism.[5]

The Biosynthesis Pathway of this compound (An Anteiso-Fatty Acid)

The biosynthesis of this compound, an anteiso-C13:0 fatty acid, is a multi-step enzymatic process that begins with the amino acid L-isoleucine.[4] The pathway can be broadly divided into two main stages: primer formation and chain elongation.

Primer Formation: From L-Isoleucine to 2-Methylbutyryl-CoA

The initial and committing step in the synthesis of anteiso-fatty acids is the generation of a specific branched-chain primer. In the case of this compound, this primer is 2-methylbutyryl-CoA. This process involves the following key enzymatic reactions:

  • Transamination of L-Isoleucine: The biosynthesis is initiated by the transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The resulting α-keto-β-methylvaleric acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex .[6][7] The BCKAD complex is a multi-enzyme assembly composed of three catalytic components: E1 (decarboxylase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoamide dehydrogenase).[7] The BCKAD complex exhibits specificity for branched-chain α-keto acids, with a particularly high affinity for the isoleucine-derived substrate in many bacterial species.[6]

Chain Elongation by Fatty Acid Synthase (FAS)

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the fatty acid elongation cycle, which is carried out by the Fatty Acid Synthase (FAS) system.[6] In bacteria, this is typically the Type II FAS system, which consists of a series of discrete, monofunctional enzymes. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA.

The key steps in the elongation cycle are:

  • Acyl Carrier Protein (ACP) Loading: The 2-methylbutyryl-CoA primer is transferred to an Acyl Carrier Protein (ACP), forming 2-methylbutyryl-ACP.

  • Condensation: The 2-methylbutyryl-ACP is condensed with malonyl-ACP by β-ketoacyl-ACP synthase (KAS). This reaction releases CO2 and forms a β-ketoacyl-ACP intermediate.

  • Reduction: The β-keto group is reduced to a hydroxyl group by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as a reducing agent.

  • Dehydration: The hydroxyl group is removed as a water molecule by β-hydroxyacyl-ACP dehydratase (DH), creating a double bond.

  • Second Reduction: The double bond is reduced by enoyl-ACP reductase (ER), again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the previous one.

This cycle of condensation, reduction, dehydration, and reduction is repeated, with each cycle adding two carbons to the growing fatty acid chain. For the synthesis of this compound (a 13-carbon fatty acid including the methyl branch), the 5-carbon primer (2-methylbutyryl-ACP) undergoes four rounds of elongation.

The final 10-methyl-dodecanoyl-ACP is then typically hydrolyzed by a thioesterase to release the free fatty acid, this compound.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

FAS_Elongation_Cycle Acyl_ACP_in Acyl-ACP (n carbons) KAS β-ketoacyl-ACP synthase (KAS) Acyl_ACP_in->KAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS beta_keto β-ketoacyl-ACP KAS->beta_keto CO2 KAR β-ketoacyl-ACP reductase (KAR) beta_keto->KAR beta_hydroxy β-hydroxyacyl-ACP KAR->beta_hydroxy NADPH -> NADP+ DH β-hydroxyacyl-ACP dehydratase (DH) beta_hydroxy->DH enoyl_ACP Enoyl-ACP DH->enoyl_ACP H2O ER Enoyl-ACP reductase (ER) enoyl_ACP->ER Acyl_ACP_out Acyl-ACP (n+2 carbons) ER->Acyl_ACP_out NADPH -> NADP+

Quantitative Data

Quantitative data on the biosynthesis of branched-chain fatty acids often highlight the differences in efficiency compared to straight-chain fatty acid synthesis. The turnover number of metazoan fatty acid synthase (mFAS) with methylmalonyl-CoA as an extender substrate is significantly lower than with malonyl-CoA.[8] The ketoacyl synthase (KS) domain appears to be the rate-limiting step, showing slower elongation rates with branched substrates.[8]

ParameterSubstrateValueOrganism/EnzymeReference
Turnover Number (kcat) Malonyl-CoA~170 times higher than with methylmalonyl-CoAMetazoan FAS[5]
BCFA Composition Wild-type50% of membrane fatty acidsStaphylococcus aureus[9]
BCFA Composition BKD-deficient mutant31% of membrane fatty acidsStaphylococcus aureus[9]
BCFA Composition PDH-deficient mutant~80% of membrane fatty acidsStaphylococcus aureus[9]

Experimental Protocols

The analysis of this compound and other BCFAs typically involves the extraction of total cellular lipids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction and Methylation of Bacterial Fatty Acids (Total FAMEs)

This protocol is adapted for the extraction and methylation of all fatty acids (free and bound) from bacterial cultures.[10]

Materials and Reagents:

  • Bacterial cell culture

  • Anhydrous 1.25 M HCl in methanol

  • High-purity hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation. Wash the cell pellet with sterile water and lyophilize to dryness.

  • Methylation: To the dried cell pellet in a glass tube, add 2 mL of 1.25 M HCl in methanol.

  • Incubation: Securely cap the tube and heat at 80°C for 1 hour in a heater block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Neutralization and Drying: Add a small amount of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample for GC-MS: The hexane extract is now ready for analysis by GC-MS.

GC-MS Analysis of FAMEs

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-225ms capillary column (30 m x 0.25 mm x 0.25 µm) or a similar polar column.[11] For improved separation of branched-chain isomers, a tandem column setup (e.g., DB-225ms followed by DB-5ms) can be employed.[12][13]

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Data Analysis:

  • Identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard library (e.g., NIST).

  • Quantification is typically performed by integrating the peak area of the corresponding FAME and comparing it to an internal standard.

Experimental Workflow Visualization

Experimental_Workflow Lyophilize Lyophilize Methylation Methylation Lyophilize->Methylation Extraction Extraction Methylation->Extraction Neutralize Neutralize Extraction->Neutralize GCMS GCMS Neutralize->GCMS

Conclusion

The biosynthesis of this compound is a specialized pathway that highlights the metabolic diversity of bacteria in producing unique membrane components. Understanding this pathway, from the initial priming with an isoleucine-derived precursor to the subsequent elongation by the FAS machinery, is crucial for fields ranging from microbial physiology to the development of novel antimicrobial agents. The provided experimental protocols and data offer a solid foundation for researchers to investigate and quantify these important biomolecules. Further research into the specific kinetics and regulation of the enzymes involved in anteiso-fatty acid synthesis will undoubtedly uncover new avenues for biotechnological applications and therapeutic interventions.

References

An In-depth Technical Guide to the Physicochemical Properties of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Methyldodecanoic acid, a branched-chain fatty acid (BCFA). The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated logical and biological pathways.

Core Physicochemical Properties

10-Methyldodecanoic acid, with the CAS number 7416-57-1, is a saturated fatty acid featuring a methyl group at the 10th carbon position of a dodecanoic acid backbone.[1][2] This structural feature classifies it as an anteiso-branched fatty acid, which influences its physical and biological properties compared to its straight-chain counterpart, lauric acid.[3] One supplier of this compound notes that it is a liquid at room temperature.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 10-Methyldodecanoic acid. Due to the limited availability of experimentally determined data for this specific compound, high-quality predicted values are included and explicitly noted.

PropertyValueData TypeReference
Molecular Formula C₁₃H₂₆O₂-[2][5]
Molecular Weight 214.34 g/mol -[2][5]
Physical State LiquidExperimental[4]
Melting Point 40.5-41 °C (for 11-Methyldodecanoic acid)Experimental (similar compound)[6]
Boiling Point 307.44 °CEstimated[7]
pKa 4.78 ± 0.10 (for 11-Methyldodecanoic acid)Predicted[6]
LogP 5.4Computed[2]
Solubility Soluble in DMF (2 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml); Insoluble in PBS (pH 7.2)Experimental[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. Below are methodologies relevant to the characterization of fatty acids like 10-Methyldodecanoic acid.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid substance. Although 10-Methyldodecanoic acid is a liquid at room temperature, this method is applicable for determining the melting points of similar solid fatty acids.

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (for solid samples)

Procedure:

  • Sample Preparation: A small amount of the solid fatty acid is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point by Gas Chromatography (GC)

Gas chromatography is a powerful technique for determining the boiling point of volatile compounds. The retention time of a compound in a GC system is related to its boiling point.

Principle: The sample is vaporized and injected into a chromatographic column. The compound travels through the column at a rate determined by its volatility and interactions with the stationary phase. By calibrating the system with compounds of known boiling points, the boiling point of the unknown sample can be determined.

Apparatus:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., non-polar column)

  • Syringe for sample injection

  • Carrier gas (e.g., Helium or Nitrogen)

  • Data acquisition system

Procedure:

  • Derivatization (optional but recommended): To increase volatility and improve peak shape, fatty acids are often converted to their methyl esters (FAMEs). This can be achieved by reacting the fatty acid with a reagent such as BF₃ in methanol.[8]

  • Instrument Setup: The GC is equipped with a suitable column and the oven temperature, carrier gas flow rate, and detector parameters are set. A typical oven program starts at a lower temperature and ramps up to a higher temperature to elute compounds with a wide range of boiling points.

  • Calibration: A series of n-alkane standards with known boiling points are injected into the GC to establish a relationship between retention time and boiling point.

  • Sample Analysis: A small volume of the derivatized (or underivatized) 10-Methyldodecanoic acid is injected into the GC.

  • Data Analysis: The retention time of the 10-Methyldodecanoic acid peak is recorded. Using the calibration curve generated from the n-alkane standards, the boiling point corresponding to the measured retention time is determined.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Principle: A solution of the acidic substance is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized by the base.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent (a co-solvent system like water-ethanol may be needed for sparingly soluble fatty acids)

Procedure:

  • Sample Preparation: A known amount of 10-Methyldodecanoic acid is dissolved in a suitable solvent or co-solvent system in a beaker.

  • Titration Setup: The pH electrode is immersed in the solution, and the beaker is placed on a magnetic stirrer. The burette is filled with the standardized base solution.

  • Titration: The base is added in small, known increments, and the pH is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The volume of base required to reach the half-equivalence point is then determined. The pKa is the pH value at this half-equivalence point.

Visualizations

The following diagrams illustrate a typical experimental workflow for the characterization of a novel fatty acid and the general signaling pathway through which branched-chain fatty acids can exert their biological effects.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification structural Structural Verification (NMR, MS) purification->structural purity Purity Assessment (GC, HPLC) structural->purity properties Property Determination (Melting Point, Boiling Point, pKa) purity->properties in_vitro In Vitro Assays (e.g., Cell-based assays) properties->in_vitro in_vivo In Vivo Studies (e.g., Animal models) in_vitro->in_vivo end End in_vivo->end start Start start->synthesis

Standard workflow for fatty acid characterization.
Biological Context: PPARα Signaling Pathway

Branched-chain fatty acids, including potentially 10-Methyldodecanoic acid, are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][9][10] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by fatty acids leads to the transcription of genes involved in fatty acid uptake and oxidation.[11]

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 10-Methyldodecanoic acid) PPARa_RXR_cyt PPARα / RXR Heterodimer BCFA->PPARa_RXR_cyt Binds to and activates PPARa_RXR_nuc PPARα / RXR Heterodimer PPARa_RXR_cyt->PPARa_RXR_nuc Translocates to nucleus PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_nuc->PPRE Binds to TargetGenes Target Genes (e.g., for β-oxidation) PPRE->TargetGenes Initiates transcription of mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Metabolic Enzymes) mRNA->Proteins Translation MetabolicResponse MetabolicResponse Proteins->MetabolicResponse Altered Lipid Metabolism

General PPARα signaling pathway for BCFAs.

References

The Presence and Significance of 10-Methyl Lauric Acid in Bacterial Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a saturated branched-chain fatty acid (BCFA) with a 13-carbon backbone. It is classified as an anteiso-fatty acid due to the methyl branch located on the antepenultimate (third-to-last) carbon atom. BCFAs are integral components of the cell membranes of many bacterial species, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity and facilitating adaptation to diverse environmental conditions.[1][2] This technical guide provides a comprehensive overview of this compound in bacterial lipids, including its biosynthesis, physiological roles, and detailed methodologies for its analysis.

Occurrence and Quantitative Data

This compound (anteiso-C13:0) has been identified as a significant component of the cellular fatty acids in certain aerobic Gram-positive rods. While comprehensive quantitative data across a wide range of bacterial species is not extensively tabulated in the literature, its presence has been notably reported in Brevibacterium acetylicum. In a comprehensive study of the cellular fatty acid composition of asporogenous, aerobic gram-positive rods, Brevibacterium acetylicum was found to contain large amounts of both isotridecanoic acid (iso-C13:0) and anteisotridecanoic acid (this compound).[1][3]

To facilitate further research and comparison, the following table provides a template for organizing quantitative data on this compound and related fatty acids in bacterial species. Researchers are encouraged to populate this table with their own experimental findings.

Bacterial SpeciesFatty AcidPercentage of Total Fatty Acids (%)Growth Conditions (Temperature, Medium)Reference
Brevibacterium acetylicumanteiso-C13:0 (this compound)Data to be populated35°C, Blood Agar[1]
iso-C13:0Data to be populated35°C, Blood Agar[1]
[Other Species]anteiso-C13:0 (this compound)Data to be populated

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids, including this compound, initiates from the branched-chain amino acid L-isoleucine. This pathway diverges from the synthesis of straight-chain fatty acids at the priming step. The initial primer for anteiso-fatty acid synthesis is 2-methylbutyryl-CoA, which is derived from isoleucine. This primer is then elongated by the fatty acid synthase II (FASII) system through the addition of two-carbon units from malonyl-CoA.

The following diagram illustrates the generalized biosynthetic pathway for anteiso-fatty acids.

G cluster_0 Primer Synthesis cluster_1 Elongation cluster_2 Final Products L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Branched-chain aminotransferase 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase complex FASII System FASII System 2-methylbutyryl-CoA->FASII System Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII System Elongation Cycles Elongation Cycles FASII System->Elongation Cycles Anteiso-Fatty Acyl-ACP Anteiso-Fatty Acyl-ACP Elongation Cycles->Anteiso-Fatty Acyl-ACP This compound This compound Anteiso-Fatty Acyl-ACP->this compound Membrane Lipids Membrane Lipids This compound->Membrane Lipids Incorporation

Biosynthesis of this compound.

Physiological Roles

The primary role of this compound, like other BCFAs, is to modulate the fluidity of the bacterial cell membrane. The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, which lowers the phase transition temperature and increases membrane fluidity.[2] This is critical for bacteria to maintain proper membrane function and adapt to changes in temperature and other environmental stressors.

While direct signaling roles for this compound have not been definitively established, it is plausible that, like other fatty acids and their derivatives, it could be involved in intercellular communication, such as quorum sensing. Further research is needed to explore this potential function.

Experimental Protocols

The analysis of this compound in bacterial lipids typically involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a common method for the preparation of FAMEs from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Toluene

  • 8% HCl in methanol

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined screw caps

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting: Grow the bacterial culture to the desired growth phase and harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lyophilization: Freeze-dry the cell pellet to remove all water.

  • Methanolysis: To the dried cell pellet (typically 10-20 mg), add 2 mL of methanol and 1 mL of toluene. Vortex thoroughly.

  • Acid-Catalyzed Methylation: Add 2 mL of 8% HCl in methanol. Cap the tube tightly and heat at 80°C for 1 hour in a heater block or water bath.

  • Extraction: After cooling to room temperature, add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the dried hexane extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column being used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 200°C, hold for 2 minRamp 2: 5°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan

The following diagram illustrates the general workflow for the analysis of this compound.

G Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction Derivatization to FAMEs Derivatization to FAMEs Lipid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification and Quantification Identification and Quantification Data Analysis->Identification and Quantification

Workflow for this compound Analysis.

Conclusion

This compound is a notable branched-chain fatty acid found in the lipids of certain bacteria, where it plays a key role in maintaining membrane fluidity. While its presence is established, particularly in Brevibacterium acetylicum, there is a need for more extensive quantitative data across various bacterial species. The provided experimental protocols offer a robust framework for researchers to investigate the abundance and potential roles of this and other BCFAs. Future research should focus on elucidating the specific regulatory mechanisms of its biosynthesis and exploring its potential involvement in bacterial signaling pathways, which could open new avenues for drug development targeting bacterial membrane integrity and communication.

References

The Role of 10-Methyl Lauric Acid in Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl lauric acid, a branched-chain fatty acid, has been identified as a key semiochemical in the chemical communication systems of certain insect species. This technical guide provides a comprehensive overview of the role of this compound as an insect pheromone, with a particular focus on its function in carpenter ants of the genus Camponotus. The guide details the chemical properties, biosynthesis, and physiological effects of this compound, and provides established experimental protocols for its study. Quantitative data from relevant research are summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important signaling molecule.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, alarm signaling, and trail following. Pheromones, chemical signals that trigger a social response in members of the same species, are central to this communication. A diverse array of chemical compounds serve as pheromones, with fatty acids and their derivatives representing a significant class. Among these, branched-chain fatty acids have emerged as important signaling molecules in various insect taxa.

This compound (also known as 10-methyldodecanoic acid) is a C13 saturated fatty acid with a methyl group at the 10th carbon position. Its chemical formula is C₁₃H₂₆O₂. This compound has been identified as a significant component of the mandibular gland secretions of several species of carpenter ants, including Camponotus herculeanus, Camponotus ligniperda, and Camponotus pennsylvanicus. Research strongly suggests that in at least some of these species, this compound functions as a sex pheromone, playing a crucial role in the coordination of mating flights.

This guide will synthesize the current knowledge on this compound as an insect pheromone, providing a technical resource for researchers in chemical ecology, entomology, and the development of novel pest management strategies.

Chemical and Physical Properties

PropertyValue
IUPAC Name 10-Methyldodecanoic acid
Synonyms This compound
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Appearance White solid
Chirality The 10-carbon is a chiral center, leading to (R)- and (S)-enantiomers. The specific stereochemistry is crucial for biological activity in many pheromones.

Role as a Pheromone in Camponotus Ants

The primary evidence for the pheromonal role of this compound comes from studies of the mandibular gland secretions of carpenter ants. These glands are a known source of a variety of semiochemicals in ants.

In Camponotus herculeanus, the male-specific mandibular gland secretions are reportedly used as a sex pheromone.[1] Males release these secretions upon initiating their nuptial flight, which in turn appears to trigger the flight of female reproductives from the nest.[1] This chemical signaling is vital for the temporal synchronization of mating for these species.

While the presence of this compound has been confirmed in the mandibular glands of C. ligniperda and C. pennsylvanicus, its precise behavioral function in these species requires further detailed investigation. It is part of a complex blend of volatile compounds, and its activity is likely synergistic with other components.

Biosynthesis of this compound

The biosynthesis of methyl-branched fatty acids in insects is a modification of the standard fatty acid synthesis pathway. The key step is the incorporation of a methyl group, which is derived from methylmalonyl-CoA instead of malonyl-CoA at a specific elongation cycle.

The general proposed biosynthetic pathway for methyl-branched fatty acids in insects is as follows:

Biosynthesis Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA->FAS Branching Point Straight-chain fatty acyl-CoA Straight-chain fatty acyl-CoA FAS->Straight-chain fatty acyl-CoA Methyl-branched fatty acyl-CoA Methyl-branched fatty acyl-CoA FAS->Methyl-branched fatty acyl-CoA Elongases Elongases Methyl-branched fatty acyl-CoA->Elongases This compound This compound Methyl-branched fatty acyl-CoA->this compound Chain termination & modification Very-long-chain fatty acyl-CoA Very-long-chain fatty acyl-CoA Elongases->Very-long-chain fatty acyl-CoA

Caption: Proposed biosynthetic pathway for this compound in insects.

Experimental Protocols

Collection and Extraction of Pheromones

A common method for analyzing glandular secretions is through solvent extraction of dissected glands.

Protocol for Mandibular Gland Extraction:

  • Dissection: Anesthetize ants by cooling. Under a dissecting microscope, carefully dissect the head and isolate the mandibular glands.

  • Extraction: Place the dissected glands in a small vial with a minimal amount of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Crushing: Gently crush the glands with a clean glass rod to ensure complete extraction of the contents.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying the components of insect pheromone blends.

Typical GC-MS Protocol:

  • Injection: Inject a small aliquot (e.g., 1 µL) of the extract into the GC.

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program might be:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Detection: The mass spectrometer is used to detect and identify the compounds as they elute from the GC column. Mass spectra are compared to libraries (e.g., NIST) and to authentic standards for confirmation.

  • Quantification: An internal standard is added to the sample before extraction to allow for the quantification of each component.

Behavioral Bioassays

Behavioral bioassays are essential to determine the function of a putative pheromone.

Olfactometer Bioassay:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through two or more arms.

  • Stimulus: One arm contains a filter paper treated with a synthetic standard of this compound dissolved in a solvent. The other arm(s) contain a solvent control.

  • Procedure: An individual ant is introduced at the downwind end of the olfactometer. The ant's choice of arm and the time spent in each arm are recorded.

  • Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the arm containing the test compound.

Olfactometer_Workflow cluster_0 Stimulus Preparation cluster_1 Olfactometer Setup cluster_2 Behavioral Observation cluster_3 Data Analysis Synthetic_Pheromone Synthetic this compound Y_Tube Y-Tube Olfactometer Synthetic_Pheromone->Y_Tube Solvent_Control Solvent Only Solvent_Control->Y_Tube Ant_Introduction Introduce Ant Y_Tube->Ant_Introduction Air_Flow Purified Airflow Air_Flow->Y_Tube Record_Choice Record Choice & Time Ant_Introduction->Record_Choice Statistical_Test Statistical Analysis (e.g., Chi-squared) Record_Choice->Statistical_Test

Caption: A typical workflow for a Y-tube olfactometer bioassay.

Quantitative Data

The following table summarizes the known components of the mandibular gland secretions of male Camponotus herculeanus. The exact quantities can vary between individuals and populations.

CompoundRelative Abundance (%)Putative Function
Methyl 6-methylsalicylateMajorAttractant
MelleinVariableUnknown
This compound Variable Sex Pheromone
Other hydrocarbonsMinor-

Note: This table is a representative summary. Detailed quantitative analyses are often population-specific and require access to primary research articles.

Signaling Pathways

The perception of pheromones in insects begins with the binding of the ligand to odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae.

Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe cluster_2 Higher Brain Centers Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation Glomerulus Glomerulus OSN->Glomerulus Signal Transduction Mushroom_Body Mushroom Body Glomerulus->Mushroom_Body Processing Lateral_Horn Lateral Horn Glomerulus->Lateral_Horn Processing Behavioral_Response Behavioral Response (e.g., Mating Flight) Mushroom_Body->Behavioral_Response Lateral_Horn->Behavioral_Response

Caption: Generalized olfactory signaling pathway for pheromone perception in insects.

Conclusion and Future Directions

This compound is an important, yet not fully understood, component of the chemical communication system of Camponotus ants. While its role as a likely sex pheromone in C. herculeanus is established, further research is needed to elucidate its specific behavioral effects on different castes and in other Camponotus species. The determination of the absolute configuration of the naturally produced enantiomer and its role in species-specific recognition is a key area for future investigation. A deeper understanding of the biosynthesis and perception of this compound could pave the way for the development of novel, species-specific pest management strategies for carpenter ants, which can be significant structural pests.

References

The Pivotal Functions of Branched-Chain Fatty Acids in Microbial Physiology and Adaptation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of numerous microorganisms, playing a critical role in maintaining membrane fluidity and function. Beyond their structural capacity, BCFAs are involved in a diverse array of cellular processes, including environmental stress responses, intercellular signaling, and as precursors for the biosynthesis of secondary metabolites such as antibiotics. Their unique chemical structures, primarily iso- and anteiso-methyl-branched chains, impart distinct biophysical properties to microbial membranes, influencing their permeability and the function of embedded proteins. This technical guide provides an in-depth exploration of the multifaceted functions of BCFAs in microorganisms, with a focus on their synthesis, regulatory roles, and the experimental methodologies used for their study. Quantitative data on BCFA composition in key bacterial species are summarized, and detailed protocols for their analysis are provided. Furthermore, key metabolic and signaling pathways involving BCFAs are visualized to facilitate a deeper understanding of their complex roles in microbial life.

Core Functions of Branched-Chain Fatty Acids in Microorganisms

Branched-chain fatty acids are crucial for the survival and adaptation of many bacterial species, particularly Gram-positive bacteria. Their primary functions can be categorized as follows:

  • Membrane Fluidity and Homeostasis: BCFAs are fundamental to maintaining the optimal fluidity of the cell membrane, a state essential for various cellular processes including transport, signaling, and cell division. The methyl branches of BCFAs disrupt the tight packing of acyl chains, thereby lowering the melting temperature of the membrane and increasing its fluidity, which is analogous to the function of unsaturated fatty acids in higher organisms.[1][2] This is particularly important for microorganisms that inhabit environments with fluctuating temperatures. For instance, in Listeria monocytogenes, a psychrotolerant pathogen, the proportion of anteiso-BCFAs increases at lower temperatures, a key adaptation for growth in refrigerated conditions.[3][4]

  • Precursors for Secondary Metabolites: In certain microorganisms, particularly actinomycetes like Streptomyces, BCFAs or their precursors serve as starter units for the biosynthesis of polyketide antibiotics.[5][6] For example, mutants of Streptomyces fradiae blocked in tylosin (B1662201) biosynthesis accumulate branched-chain fatty acids that are putative precursors to the macrolide ring of this antibiotic.[5][6]

  • Role in Cellular Signaling: BCFAs have been implicated in intercellular signaling pathways that regulate developmental processes in some bacteria. A notable example is the soil bacterium Myxococcus xanthus, where the branched-chain fatty acid iso-15:0 is a component of the E-signal, which is essential for proper fruiting body formation and sporulation.[7][8][9]

  • Involvement in Stress Response: The ability to modulate the BCFA composition of their membranes is a key strategy for microorganisms to cope with various environmental stresses, including temperature fluctuations, pH changes, and osmotic stress. In Listeria monocytogenes, a higher proportion of BCFAs, particularly anteiso-forms, is associated with increased tolerance to acidic and alkaline conditions.[10]

Quantitative Analysis of Branched-Chain Fatty Acid Composition

The relative abundance of different BCFAs can vary significantly between microbial species and in response to environmental cues. The following tables summarize the quantitative data on the fatty acid composition of several key bacterial species under different growth conditions.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty Acid37°C (%)10°C (%)Reference(s)
iso-C14:01.53.2[1]
anteiso-C15:035.851.1[1]
iso-C15:010.26.5[1]
C16:03.51.8[1]
iso-C17:025.115.3[1]
anteiso-C17:023.922.1[1]

Table 2: Fatty Acid Composition of Bacillus subtilis

Fatty AcidRelative Abundance (%)Reference(s)
iso-C14:00.52[11]
C14:00.28[11]
iso-C15:034.72[11]
anteiso-C15:033.72[11]
C16:01.30[11]
iso-C16:01.85[11]
iso-C17:07.11[11]
anteiso-C17:010.24[11]

Table 3: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media

Fatty Acid ClassTryptic Soy Broth (TSB) (%)Mueller-Hinton Broth (MHB) (%)Serum (%)Reference(s)
Straight-Chain Saturated (SCSFA)511928[12]
Branched-Chain (BCFA)498131[12]
Straight-Chain Unsaturated (SCUFA)0041[12]

Experimental Protocols

Protocol for Extraction and Derivatization of Bacterial Fatty Acids for GC-MS Analysis (FAMEs)

This protocol describes the conversion of fatty acids from bacterial cells into fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[7][13]

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • 1.25 M HCl in methanol (methanolic HCl)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen gas stream evaporator

  • GC-MS system

Procedure:

  • Cell Harvesting and Washing:

    • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min).

    • Wash the cell pellet twice with 0.9% NaCl solution to remove residual media components.

  • Lipid Extraction (Bligh & Dyer Method):

    • Resuspend the cell pellet in 0.8 mL of water in a glass centrifuge tube.

    • Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes.

    • Add an additional 1 mL of chloroform and vortex for 30 seconds.

    • Add 1 mL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Transesterification to FAMEs:

    • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 1.25 M methanolic HCl to the dried lipid extract.

    • Incubate at 85°C for 1 hour in a heating block or water bath.

    • Cool the reaction tubes to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system. A typical column used is a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature program to separate the FAMEs based on their boiling points and chain structures.

    • Identify individual FAMEs by comparing their mass spectra and retention times to known standards.

Protocol for Investigating the Role of BCFAs in Stress Tolerance

This protocol outlines a general workflow to assess the contribution of BCFAs to microbial stress tolerance.

Materials:

  • Wild-type microbial strain

  • BCFA synthesis mutant strain (e.g., bkd mutant)

  • Appropriate growth media (liquid and solid)

  • Stress-inducing agents (e.g., acid, base, salt, ethanol)

  • Spectrophotometer

  • Incubator

  • Plate reader (optional)

  • BCFA precursors (e.g., isobutyric acid, isovaleric acid, 2-methylbutyric acid)

Procedure:

  • Growth Curve Analysis under Stress Conditions:

    • Inoculate wild-type and BCFA mutant strains into liquid media containing a sublethal concentration of the stressor to be tested (e.g., pH 5.0, 5% NaCl).

    • Include control cultures without the stressor.

    • Incubate the cultures at the appropriate temperature and monitor growth over time by measuring the optical density at 600 nm (OD600).

    • Compare the growth rates and final cell densities of the wild-type and mutant strains under stress and control conditions. A significant growth defect in the mutant under stress suggests a role for BCFAs in tolerance to that specific stress.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of dilutions of the stress-inducing agent in liquid or on solid media.

    • Inoculate the media with a standardized inoculum of the wild-type and mutant strains.

    • Incubate under appropriate conditions and determine the lowest concentration of the stressor that inhibits visible growth (the MIC).

    • A lower MIC for the mutant strain indicates increased susceptibility to the stressor.

  • Precursor Feeding Experiments:

    • Supplement the growth medium of the BCFA mutant with specific BCFA precursors.

    • Repeat the stress tolerance assays (growth curves or MIC) with the supplemented mutant.

    • Restoration of the wild-type phenotype (i.e., increased stress tolerance) upon precursor supplementation confirms the specific role of the corresponding BCFAs in the observed stress response.

  • Membrane Fluidity Measurement (Optional):

    • Measure membrane fluidity of wild-type and mutant cells grown under stress and control conditions using fluorescent probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

    • A change in fluorescence anisotropy can indicate alterations in membrane fluidity, which can be correlated with the BCFA composition and stress tolerance.

Visualizing Key Pathways

Branched-Chain Fatty Acid Synthesis Pathway

The synthesis of BCFAs in many bacteria initiates from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids are converted into their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for the fatty acid synthase (FASII) system.[14][15]

BCFA_Synthesis cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoA Primers cluster_BCFA Branched-Chain Fatty Acids Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Oxidative Decarboxylation BCAT Branched-Chain Aminotransferase (BCAT) KIC->BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Oxidative Decarboxylation KMV->BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation KIV->BCAT iso_odd iso-odd BCFAs (e.g., C15:0, C17:0) Isovaleryl_CoA->iso_odd Elongation BKD Branched-Chain α-Keto Acid Dehydrogenase (BKD) Isovaleryl_CoA->BKD anteiso_odd anteiso-odd BCFAs (e.g., C15:0, C17:0) Methylbutyryl_CoA->anteiso_odd Elongation Methylbutyryl_CoA->BKD iso_even iso-even BCFAs (e.g., C14:0, C16:0) Isobutyryl_CoA->iso_even Elongation Isobutyryl_CoA->BKD FASII Fatty Acid Synthase II (FASII) iso_odd->FASII anteiso_odd->FASII iso_even->FASII

Caption: Biosynthesis pathway of branched-chain fatty acids from branched-chain amino acids in bacteria.

A Model for E-Signaling in Myxococcus xanthus Development

The E-signal in Myxococcus xanthus is crucial for the aggregation of cells into fruiting bodies and subsequent sporulation. This signaling pathway is thought to involve the release of BCFAs from membrane phospholipids, which then act as intercellular signals.[7][8][9]

E_Signaling_Myxococcus cluster_Cell1 Signaling Cell cluster_Cell2 Receiving Cell Membrane_PLs1 Membrane Phospholipids (containing BCFAs) Phospholipase Developmentally Regulated Phospholipase Membrane_PLs1->Phospholipase Substrate BCFA_release Release of iso-15:0 BCFA Phospholipase->BCFA_release Catalyzes Receptor Putative Receptor BCFA_release->Receptor E-Signal (extracellular) Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Developmental_Response Fruiting Body Formation & Sporulation Gene_Expression->Developmental_Response Starvation Starvation Starvation->Phospholipase Induces

Caption: A model for the E-signaling pathway in Myxococcus xanthus development.

Conclusion

Branched-chain fatty acids are far more than simple structural components of microbial membranes. They are dynamic molecules that are finely tuned to enable microorganisms to adapt to diverse and often harsh environments. Their roles in modulating membrane fluidity, serving as precursors for bioactive compounds, and participating in complex signaling networks highlight their central importance in microbial physiology. For researchers in basic microbiology, the study of BCFAs continues to unveil novel adaptive strategies. For professionals in drug development, the enzymes involved in BCFA biosynthesis and the pathways they influence represent promising targets for the development of new antimicrobial agents. A deeper understanding of the multifaceted functions of BCFAs will undoubtedly pave the way for innovative approaches to both understanding and controlling the microbial world.

References

An In-depth Technical Guide to the Structure and Conformation of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-methyldodecanoic acid, a branched-chain fatty acid (BCFA) with emerging biological significance. This document details its chemical structure, conformational properties, and potential roles in cellular signaling pathways. It also includes detailed experimental protocols for its analysis and hypothetical synthesis, serving as a valuable resource for researchers in lipidomics, drug discovery, and metabolic research.

Molecular Structure and Physicochemical Properties

10-Methyldodecanoic acid, also known as anteiso-tridecanoic acid (anteiso-C13:0), is a saturated fatty acid with a methyl group located on the antepenultimate carbon (carbon-10). This branching distinguishes it from its straight-chain counterpart, tridecanoic acid. The presence of this methyl group introduces a chiral center at the C10 position. In natural sources, it is typically found as a racemic mixture.

The structural and physicochemical properties of 10-methyldodecanoic acid are summarized in the table below.

PropertyValueReference
IUPAC Name 10-Methyldodecanoic acid[1]
Synonyms Anteisotridecanoic acid, 10-methyl-dodecanoic acid[1]
Molecular Formula C₁₃H₂₆O₂[1]
Molecular Weight 214.34 g/mol [1]
CAS Number 7416-57-1
SMILES CCC(C)CCCCCCCCC(=O)O[1]
InChIKey YETWOCQNUTWSQA-UHFFFAOYSA-N[1]
Stereochemistry Racemic

Conformational Analysis

Anteiso-fatty acids are known to increase the fluidity of cell membranes compared to their straight-chain or iso-branched counterparts.[2] This is because the methyl group disrupts the tight packing of the acyl chains in the lipid bilayer. The kink introduced by the anteiso-methyl group lowers the melting point of the fatty acid and the phase transition temperature of membranes containing it. This property is crucial for the survival of certain bacteria in low-temperature environments.[3][4]

Spectroscopic Characterization

The structure of 10-methyldodecanoic acid can be elucidated using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While specific NMR spectra for 10-methyldodecanoic acid are not published, the expected chemical shifts for its methyl ester derivative can be predicted based on data from similar branched-chain fatty acid methyl esters.

Expected ¹H NMR Chemical Shifts for Methyl 10-methyldodecanoate:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-COOCH₃~3.67s
α-CH₂~2.30t
β-CH₂~1.63m
-(CH₂)n-~1.25m
CH₃ (branch)~0.86d
CH (branch)~1.51m
Terminal CH₃~0.88t

Expected ¹³C NMR Chemical Shifts for Methyl 10-methyldodecanoate:

CarbonExpected Chemical Shift (ppm)
C=O~174
-COOCH₃~51.4
C2~34.1
C3~25.0
C10~36.8
C11~29.7
C12~22.8
C13~14.1
C10-CH₃~19.2
Other -(CH₂)n-29.1 - 29.7
Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl ester (FAME) is the standard method for identifying and quantifying branched-chain fatty acids. Electron ionization (EI) mass spectra of anteiso-FAMEs exhibit characteristic fragmentation patterns.

Expected Key Mass Fragments for Methyl 10-methyldodecanoate (anteiso-C13:0 FAME):

m/zIon
228[M]⁺ (Molecular Ion)
199[M - C₂H₅]⁺ (Loss of terminal ethyl group)
185[M - C₃H₇]⁺ (Loss of propyl group)
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)

Biological Significance and Signaling Pathways

Branched-chain fatty acids are increasingly recognized for their roles in cellular signaling and metabolism. While research specifically on 10-methyldodecanoic acid is limited, studies on other BCFAs provide strong indications of its potential biological activities.

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

Branched-chain fatty acids, particularly their CoA thioesters, are potent high-affinity ligands for PPARα.[5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the uptake and breakdown of fatty acids.

PPARa_Activation BCFA 10-Methyldodecanoyl-CoA PPARa PPARα BCFA->PPARa binds RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to Gene_Expression Upregulation of Fatty Acid Oxidation Genes PPRE->Gene_Expression activates transcription

PPARα Signaling Pathway Activation by BCFAs.
mTORC1 Signaling Pathway

Recent studies have shown that monomethyl branched-chain fatty acids can mediate amino acid sensing by the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[7][8][9] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Leucine, a branched-chain amino acid, is a known precursor for the synthesis of anteiso-fatty acids.[10] It is plausible that 10-methyldodecanoic acid, derived from isoleucine (a structural isomer of leucine), could also play a role in this pathway.

mTORC1_Signaling BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCFA 10-Methyldodecanoic Acid (anteiso-C13:0) BCAA->BCFA biosynthesis mTORC1 mTORC1 BCFA->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth PI3K_AKT_Signaling BCAAs Branched-Chain Amino Acids PI3K PI3K BCAAs->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Experimental_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lyophilize Lyophilization Harvest->Lyophilize Saponification Saponification (e.g., NaOH in Methanol) Lyophilize->Saponification Methylation Methylation (e.g., BF₃ in Methanol) Saponification->Methylation Extraction FAME Extraction (e.g., Hexane) Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis End Data Interpretation Analysis->End

References

Microbial Production of 10-Methyl Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is an anteiso-branched-chain fatty acid (BCFA) with potential applications in the development of advanced biofuels and pharmaceuticals. Microbial production offers a promising and sustainable alternative to chemical synthesis for this molecule. This technical guide provides an in-depth overview of the biosynthesis of this compound in microbial hosts, with a focus on metabolic engineering strategies in Escherichia coli. Detailed experimental protocols for fermentation, product extraction, and analysis are provided, along with visualizations of key pathways and workflows to support research and development in this area.

Introduction to this compound

This compound (10-methyldodecanoic acid) is a saturated fatty acid with a methyl group at the 10th carbon position, giving it an anteiso structure.[1][2] This branching results in altered physical properties compared to its straight-chain counterpart, lauric acid, such as a lower melting point, which is advantageous for applications like biofuels with improved cold-flow properties.[3][4] BCFAs are natural components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[5][6] The microbial synthesis of this compound leverages the native fatty acid biosynthesis machinery of the host organism, with specific modifications to favor the production of this branched-chain molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a variation of the well-characterized type II fatty acid synthase (FAS II) pathway found in bacteria. The key distinction lies in the initial priming molecule used to start the fatty acid chain elongation.

Precursor Supply

The synthesis of anteiso-fatty acids, including this compound, begins with the amino acid L-isoleucine.[5][7] Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the FAS II system.[5][7]

Isoleucine_to_Primer_Pathway L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate α-keto-β-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Branched-chain amino acid transaminase (IlvE) 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA Branched-chain α-keto acid dehydrogenase (Bkd)

Caption: Conversion of L-isoleucine to the 2-methylbutyryl-CoA primer.

Fatty Acid Elongation

The 2-methylbutyryl-CoA primer is then handed off to the FAS II system. The initial and rate-limiting condensation step is catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). The substrate specificity of FabH is a critical determinant in the production of branched-chain fatty acids.[8] FabH enzymes from bacteria that naturally produce BCFAs, such as Listeria monocytogenes, show a preference for branched-chain acyl-CoA primers over the acetyl-CoA used for straight-chain fatty acid synthesis.[3][5][9]

Following the initial condensation with malonyl-ACP, the fatty acid chain is elongated by the iterative addition of two-carbon units from malonyl-ACP. This cycle of condensation, reduction, dehydration, and a second reduction is carried out by the enzymes FabB/F, FabG, FabZ/A, and FabI, respectively. For the synthesis of this compound (a C13 fatty acid), the cycle is repeated five times.

Anteiso_Fatty_Acid_Biosynthesis cluster_0 Primer Synthesis cluster_1 Fatty Acid Elongation Cycle L-Isoleucine L-Isoleucine 2-methylbutyryl-CoA 2-methylbutyryl-CoA L-Isoleucine->2-methylbutyryl-CoA IlvE, Bkd Elongation_Cycle Chain Elongation (FabB/F, FabG, FabZ/A, FabI) 5 cycles 2-methylbutyryl-CoA->Elongation_Cycle FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Elongation_Cycle C13-anteiso-ACP C13-anteiso-ACP Elongation_Cycle->C13-anteiso-ACP 10-Methyl_lauric_acid This compound C13-anteiso-ACP->10-Methyl_lauric_acid Thioesterase ('TesA)

Caption: Biosynthetic pathway for this compound.

Metabolic Engineering Strategies in E. coli

E. coli is a common host for metabolic engineering due to its well-understood genetics and rapid growth. However, it primarily produces straight-chain fatty acids. To engineer E. coli for this compound production, several strategies can be employed:

  • Expression of a BCFA-specific FabH: The native E. coli FabH has a strong preference for acetyl-CoA. Replacing it with a FabH from a BCFA-producing bacterium (e.g., Listeria monocytogenes, Bacillus subtilis) is a crucial step to channel branched-chain primers into the FAS pathway.[8]

  • Enhancing Precursor Supply: Overexpression of genes in the L-isoleucine biosynthesis pathway (e.g., the ilv operon) can increase the pool of 2-methylbutyryl-CoA. Alternatively, supplementing the culture medium with L-isoleucine or its α-keto acid precursor, 3-methyl-2-oxopentanoic acid, can also boost production.[6][10]

  • Increasing Malonyl-CoA Availability: Overexpression of acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, can increase the supply of the two-carbon extender units for fatty acid elongation.

  • Product Release: Expression of a thioesterase, such as 'TesA from E. coli or plant-derived thioesterases, is necessary to cleave the final fatty acid from the ACP, releasing it as a free fatty acid.[11]

  • Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation (e.g., fadD) prevents the breakdown of the produced this compound.

Metabolic_Engineering_Workflow cluster_mods Key Genetic Modifications Host_Strain_Selection Select E. coli Host Genetic_Modification Genetic Modifications Host_Strain_Selection->Genetic_Modification Fermentation Fermentation Genetic_Modification->Fermentation Introduce Plasmids Extraction_Analysis Extraction & Analysis Fermentation->Extraction_Analysis Optimization Optimization Extraction_Analysis->Optimization Optimization->Genetic_Modification Iterative Improvement FabH_Replacement Replace native FabH with BCFA-specific FabH Precursor_Upregulation Upregulate Isoleucine Biosynthesis Pathway Thioesterase_Expression Express Thioesterase FadD_Deletion Delete fadD

Caption: General workflow for engineering microbial production of this compound.

Quantitative Data

While specific production titers for this compound are not widely reported, data from studies on total BCFA and anteiso-BCFA production in engineered E. coli can serve as a benchmark.

ProductHost StrainKey Genetic ModificationsFermentation ScaleTiter (mg/L)% of Total Free Fatty AcidsReference
Total BCFAsE. coliExpressed SaFabH, engineered lipoylation pathwayShake Flask27685%[6][10]
anteiso-BCFAsE. coliExpressed SaFabH, engineered lipoylation pathway, supplemented with 1 g/L 3-methyl-2-oxopentanoic acidShake Flask~212 (estimated)77%[10]
Total FFAsE. coliExpressed 'TesA, deleted fadL5-L Fed-batch4800N/A[11]

Note: The titer for anteiso-BCFAs is estimated based on the reported total BCFA titer and the percentage of anteiso-BCFAs achieved under specific supplementation.

Experimental Protocols

Fed-Batch Fermentation Protocol for this compound Production

This protocol is adapted from established methods for high-density E. coli fermentation for fatty acid production.[11][12][13]

  • Pre-culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate 100 mL of Terrific Broth (TB) medium with antibiotics in a 500 mL baffled flask.

    • Incubate at 37°C and 250 rpm until the OD600 reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare a 1 L bioreactor with 600 mL of a modified M9 medium containing: 20 g/L glucose, 8 g/L NH4Cl, 13.3 g/L KH2PO4, 1.2 g/L MgSO4·7H2O, 1.7 mg/L citric acid, and trace metals.

    • Inoculate the bioreactor with the pre-culture to a starting OD600 of 0.1.

    • Maintain the temperature at 37°C, pH at 7.0 (controlled with 6 M NaOH), and dissolved oxygen (DO) above 30% by cascading agitation (300-1000 rpm) and airflow (1-2 L/min).

  • Fed-Batch and Induction Phase:

    • When the initial glucose is depleted (indicated by a sharp increase in DO), initiate a feeding strategy with a concentrated feed solution (500 g/L glucose, 20 g/L MgSO4·7H2O).

    • Maintain a specific growth rate of approximately 0.15 h-1 by exponential feeding.

    • When the OD600 reaches ~20, reduce the temperature to 30°C and induce protein expression with 0.1 mM IPTG.

    • Simultaneously, add a sterile solution of 3-methyl-2-oxopentanoic acid to a final concentration of 1 g/L.

    • Continue the fed-batch fermentation for 48-72 hours, collecting samples periodically for OD600 and fatty acid analysis.

Extraction and Analysis of this compound

This protocol describes the extraction of total fatty acids from the culture and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.[5][9][10][14]

  • Sample Preparation:

    • Transfer 1 mL of the culture broth to a glass tube.

    • Add an internal standard (e.g., 100 µL of 1 mg/mL heptadecanoic acid in ethanol).

    • Add 1 mL of 15% potassium hydroxide (B78521) in 50% methanol (B129727).

    • Cap the tube tightly and heat at 100°C for 1 hour to saponify the lipids.

  • Methylation:

    • Cool the sample to room temperature.

    • Acidify the sample to pH < 2 by adding concentrated HCl.

    • Add 1 mL of 14% boron trifluoride in methanol (BF3-methanol).

    • Cap tightly and heat at 80°C for 20 minutes to convert free fatty acids to FAMEs.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.

    • GC Column: A polar capillary column such as a DB-WAX or equivalent is suitable.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 4°C/min.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring for characteristic ions of this compound methyl ester.

    • Quantification: Quantify the peak area of the this compound methyl ester relative to the internal standard and use a calibration curve for absolute quantification.

Conclusion

The microbial production of this compound is a feasible approach with significant potential. By leveraging metabolic engineering strategies in hosts like E. coli, it is possible to achieve substantial titers of this valuable branched-chain fatty acid. The key to successful production lies in the careful selection of a FabH enzyme with the appropriate substrate specificity, optimization of the precursor pathway from L-isoleucine, and implementation of a robust fermentation and recovery process. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the microbial synthesis of this compound and other custom-tailored fatty acids.

References

Unveiling 10-Methyldodecanoic Acid: A Technical Guide to its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyldodecanoic acid, a branched-chain fatty acid (BCFA) of the anteiso series, is a naturally occurring lipid molecule that has garnered interest within the scientific community. As a member of the anteiso-fatty acid family, its structure is characterized by a methyl group on the antepenultimate carbon atom of the dodecanoic acid backbone. This technical guide provides a comprehensive overview of the natural occurrence of 10-methyldodecanoic acid, detailing its presence in various organisms, and presents relevant experimental protocols and biosynthetic pathways. While quantitative data remains limited in publicly accessible literature, this guide consolidates the current knowledge to support further research and development.

Natural Occurrence of 10-Methyldodecanoic Acid

10-Methyldodecanoic acid has been identified in a select number of organisms, primarily within the bacterial and insect kingdoms.

In Bacteria

Branched-chain fatty acids are significant components of the cell membranes of many bacterial species, influencing membrane fluidity and adaptation to environmental stress.

  • Bacillus acetylicum : This Gram-positive bacterium is a known producer of 10-methyldodecanoic acid. The presence of this and other BCFAs contributes to the integrity and function of its cell membrane.

  • Streptomyces species : Various species within the Streptomyces genus, a group of Gram-positive bacteria known for their production of a wide array of secondary metabolites, have been reported to contain 10-methyldodecanoic acid as a component of their cellular fatty acid profile.

In Insects

In the insect world, 10-methyldodecanoic acid has been identified as a component of exocrine gland secretions, suggesting a role in chemical communication.

  • Carpenter Ants (Camponotus species) : The mandibular gland secretions of certain carpenter ant species, such as Camponotus herculeanus, contain 10-methyldodecanoic acid. While the precise function is not fully elucidated, these secretions are generally involved in alarm signaling, defense, and social communication.

Quantitative Data on Natural Abundance

Despite its confirmed presence in the aforementioned organisms, specific quantitative data on the abundance of 10-methyldodecanoic acid is scarce in the available scientific literature. The tables below are provided as a template for organizing future experimental findings.

Table 1: Quantitative Abundance of 10-Methyldodecanoic Acid in Bacteria

Bacterial SpeciesStrainGrowth ConditionsPercentage of Total Fatty Acids (%)Concentration (e.g., mg/g of dry weight)Reference
Bacillus acetylicumData Not AvailableData Not AvailableData Not AvailableData Not Available
Streptomyces sp.Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Quantitative Abundance of 10-Methyldodecanoic Acid in Insect Secretions

Insect SpeciesGlandCastePercentage of Secretion (%)Concentration (e.g., ng/individual)Reference
Camponotus herculeanusMandibular GlandData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The analysis of 10-methyldodecanoic acid, like other BCFAs, typically involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and FAME Analysis of Bacterial Branched-Chain Fatty Acids

This protocol provides a general framework for the analysis of BCFAs from bacterial cultures.

1. Cell Culture and Harvesting:

  • Cultivate the bacterial strain (e.g., Bacillus acetylicum or Streptomyces sp.) under appropriate conditions (medium, temperature, aeration) to the desired growth phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Lyophilize the cell pellet to dryness.

2. Lipid Extraction:

  • To the dried cell pellet, add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v).

  • Vortex the mixture vigorously to ensure thorough extraction of lipids.

  • Centrifuge to separate the solid debris from the lipid-containing solvent.

  • Collect the supernatant containing the lipid extract.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a methanolic solution of a strong acid (e.g., 1.25 M HCl in methanol) or a strong base (e.g., 0.5 M sodium methoxide (B1231860) in methanol) to the dried lipid residue.

  • Heat the mixture in a sealed vial (e.g., at 80°C for 1-2 hours for acid catalysis or 50°C for 10-15 minutes for base catalysis) to convert the fatty acids to their corresponding methyl esters.

  • After cooling, add water and a nonpolar solvent (e.g., hexane) to the reaction mixture.

  • Vortex and centrifuge to separate the phases. The upper hexane (B92381) layer will contain the FAMEs.

4. GC-MS Analysis:

  • Transfer the hexane layer containing the FAMEs to a GC vial.

  • Inject an aliquot of the sample into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column (e.g., a polar or mid-polar column) for the separation of FAMEs.

  • The temperature program of the GC oven should be optimized to achieve good separation of the fatty acid methyl esters.

  • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards. 10-methyldodecanoic acid methyl ester will have a characteristic mass spectrum that can be used for its identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest Cells Culture->Harvest Wash Wash Cells Harvest->Wash Lyophilize Lyophilize Wash->Lyophilize Extraction Lipid Extraction (Chloroform:Methanol) Lyophilize->Extraction Derivatization Transesterification to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Fig. 1: General workflow for the analysis of bacterial branched-chain fatty acids.

Biosynthesis of 10-Methyldodecanoic Acid

10-Methyldodecanoic acid is an anteiso-fatty acid, and its biosynthesis follows the general pathway for this class of molecules in bacteria. The synthesis is initiated with a specific branched-chain acyl-CoA primer, which is then elongated.

The key steps in the biosynthesis of anteiso-fatty acids are:

  • Primer Synthesis: The biosynthesis of anteiso-fatty acids starts with the amino acid L-isoleucine. Isoleucine is converted to α-keto-β-methylvalerate through the action of a branched-chain amino acid aminotransferase. Subsequently, the branched-chain α-keto acid dehydrogenase complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA. This molecule serves as the primer for the synthesis of all anteiso-fatty acids with an odd number of carbon atoms, including 10-methyldodecanoic acid (an anteiso-C13 fatty acid).

  • Fatty Acid Elongation: The 2-methylbutyryl-CoA primer enters the fatty acid synthase (FAS) II system. Here, it undergoes a series of condensation reactions with malonyl-ACP (acyl carrier protein) units, with each cycle adding two carbon atoms to the growing acyl chain. The enzymes involved in the elongation cycles include β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

For the synthesis of 10-methyldodecanoic acid (a C13 fatty acid), the C5 primer (2-methylbutyryl-CoA) undergoes four cycles of elongation.

biosynthesis_pathway cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation (FAS II) Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase Primer 2-methylbutyryl-CoA (C5 Primer) KetoAcid->Primer Branched-chain α-keto acid dehydrogenase Elongation 4 Cycles of Elongation Primer->Elongation MalonylACP Malonyl-ACP MalonylACP->Elongation Product 10-methyldodecanoyl-ACP (anteiso-C13:0) Elongation->Product

Fig. 2: Biosynthetic pathway of 10-methyldodecanoic acid.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively described for 10-methyldodecanoic acid. However, as a branched-chain fatty acid, it is known to play a crucial role in modulating the fluidity of bacterial cell membranes. This modulation of membrane properties can, in turn, influence the function of membrane-embedded proteins, including those involved in signal transduction pathways. It is plausible that changes in the abundance of 10-methyldodecanoic acid in the cell membrane could be part of a broader adaptive response to environmental signals such as temperature changes. Further research is required to elucidate any direct signaling roles of this molecule.

Conclusion

10-Methyldodecanoic acid is a naturally occurring anteiso-branched-chain fatty acid found in certain bacteria and insects. While its presence is confirmed, a significant knowledge gap exists regarding its quantitative abundance in these organisms. The experimental protocols for the analysis of branched-chain fatty acids are well-established and can be readily applied to the specific quantification of 10-methyldodecanoic acid. Its biosynthesis from isoleucine via a 2-methylbutyryl-CoA primer is understood within the broader context of anteiso-fatty acid synthesis. The potential role of 10-methyldodecanoic acid in signaling is likely linked to its influence on membrane biophysics, though direct signaling pathways remain to be discovered. This technical guide provides a foundation for researchers and drug development professionals to pursue further investigations into the quantitative occurrence, biological functions, and potential applications of this intriguing molecule.

A Comprehensive Technical Guide to the Isolation and Identification of 10-Methyl Lauric Acid from Natural Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a branched-chain fatty acid (BCFA) that has garnered interest within the scientific community. BCFAs are integral components of cell membranes in many bacterial species, influencing membrane fluidity and environmental adaptation.[1] The presence and profile of BCFAs, including this compound, can be a characteristic feature for bacterial identification.[1] This technical guide provides an in-depth overview of the methodologies for the isolation and identification of this compound from natural sources, with a focus on bacterial cultures and insect secretions.

Natural Occurrence of this compound

This compound is not as ubiquitous as its straight-chain counterpart, lauric acid. Its presence has been identified in specific natural sources, primarily certain species of bacteria and insects.

Bacterial Sources: Gram-positive bacteria are a significant source of branched-chain fatty acids. This compound has been found in bacteria such as Bacillus acetylicum and Bacillus subtilis.[2][3] In some Bacillus species, branched-chain fatty acids can constitute over 60% of the total fatty acid content.[3] The fatty acid profile, including the relative abundance of specific BCFAs like this compound, can vary depending on the bacterial strain and growth conditions.[4]

Insect Sources: The mandibular gland secretions of several species of carpenter ants, including Camponotus herculeanus, Camponotus ligniperda, and Camponotus pennsylvanicus, have been shown to contain this compound.[2] The chemical composition of these secretions can be complex, containing a variety of fatty acids, hydrocarbons, esters, and other volatile compounds.[5]

Quantitative Abundance

The concentration of this compound can vary significantly between different natural sources and even between different strains or species within the same genus. The following table summarizes available quantitative data on the fatty acid composition of relevant natural samples.

Natural SourceSample TypeThis compound (% of Total Fatty Acids)Other Major Fatty Acids (%)Reference
Bacillus subtilis ONU551Whole CellsNot explicitly quantified, but branched-chain fatty acids (iso- and anteiso-) constitute 88.16% of the total.15:0 iso (34.72%), 15:0 anteiso (33.72%), 17:0 anteiso (10.24%), 17:0 iso (7.11%)[6]
Bacillus species (general)Whole CellsVariable; part of the >60% branched-chain fatty acid fraction.anteiso-C15, anteiso-C17, iso-C14, iso-C15, iso-C16, iso-C17, n-C14, n-C16[3]
Camponotus pennsylvanicusAbdominal Gland SecretionsNot explicitly quantified in this study.(Z)-9-octadecenoic acid (22.28%), Hexadecanoic acid (19.12%)[5]

Note: Quantitative data for this compound is often grouped with other branched-chain fatty acids. Further targeted quantitative analysis is often required for precise determination.

Experimental Protocols

The isolation and identification of this compound from natural samples involve a multi-step process, including sample preparation, lipid extraction, derivatization, and analytical identification.

Sample Preparation

For Bacterial Cultures (e.g., Bacillus subtilis):

  • Cell Harvesting: Grow the bacterial culture to the desired phase (e.g., late stationary phase). Harvest the cells from the culture medium by centrifugation.

  • Washing: Discard the supernatant and wash the cell pellet with a suitable buffer or saline solution to remove residual medium components. Centrifuge again and discard the supernatant.

  • Lyophilization (Optional but Recommended): Freeze-dry the cell pellet to remove water, which can interfere with subsequent extraction steps.

For Insect Secretions (e.g., Carpenter Ant Glands):

  • Dissection: Dissect the mandibular glands from the insect specimens. This should be done under a microscope to ensure precision.

  • Solvent Extraction: Immediately place the dissected glands in a vial containing a suitable organic solvent, such as hexane (B92381) or a chloroform (B151607):methanol mixture, to extract the lipids and other volatile compounds.[5]

Lipid Extraction

A modified Folch or Bligh-Dyer method is commonly used for the total lipid extraction from biological samples.

  • Homogenization: Homogenize the sample (bacterial cell pellet or insect gland extract) in a chloroform:methanol mixture (typically 2:1, v/v).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower chloroform layer will contain the lipids.

  • Isolation: Carefully collect the lower chloroform layer containing the lipids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids must be derivatized to increase their volatility. The most common method is conversion to fatty acid methyl esters (FAMEs).

Acid-Catalyzed Esterification:

  • To the dried lipid extract, add a solution of 1.25 M HCl in anhydrous methanol.

  • Incubate the mixture at a controlled temperature (e.g., 80°C for 1 hour or 50°C overnight).[7]

  • After cooling, add water and extract the FAMEs with hexane.

  • Collect the upper hexane layer containing the FAMEs.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the identification and quantification of this compound.

  • Column: A capillary column suitable for FAME analysis (e.g., a polar column like BPX-70 or a non-polar column like HP-5MS).[6]

  • Carrier Gas: Helium or Hydrogen.[8]

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure elution of all compounds.[7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the FAME of this compound will show a characteristic fragmentation pattern that can be compared to spectral libraries for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR can be used for structural confirmation of the isolated compound.

  • ¹H NMR: The spectrum of this compound would show characteristic signals for the terminal methyl group, the methyl branch, the methylene (B1212753) groups of the fatty acid chain, and the alpha-methylene group adjacent to the carboxylic acid.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shift values being indicative of their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

  • Characteristic Absorptions: For this compound, the FTIR spectrum would show strong absorptions corresponding to the C=O stretching of the carboxylic acid group (around 1700 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), and various C-H stretching and bending vibrations of the alkyl chain.[9][10]

Visualizations

Branched-Chain Fatty Acid Biosynthesis Pathway

The synthesis of branched-chain fatty acids in bacteria typically starts from branched-chain amino acids.

BCFAsynthesis cluster_primers Primer Synthesis cluster_elongation Chain Elongation Branched-chain\nAmino Acids Branched-chain Amino Acids Branched-chain\nα-keto acids Branched-chain α-keto acids Branched-chain\nAmino Acids->Branched-chain\nα-keto acids BCAT Branched-chain\nAcyl-CoA Branched-chain Acyl-CoA Branched-chain\nα-keto acids->Branched-chain\nAcyl-CoA BCKDH β-ketoacyl-ACP β-ketoacyl-ACP Branched-chain\nAcyl-CoA->β-ketoacyl-ACP Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->β-ketoacyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP Reduction trans-Δ2-enoyl-ACP trans-Δ2-enoyl-ACP β-hydroxyacyl-ACP->trans-Δ2-enoyl-ACP Dehydration Acyl-ACP (n+2) Acyl-ACP (n+2) trans-Δ2-enoyl-ACP->Acyl-ACP (n+2) Reduction Acyl-ACP (n+2)->β-ketoacyl-ACP Repeat Elongation Cycle This compound This compound Acyl-ACP (n+2)->this compound Termination Workflow cluster_sample Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Natural Sample\n(e.g., Bacterial Culture, Insect Gland) Natural Sample (e.g., Bacterial Culture, Insect Gland) Homogenization Homogenization Natural Sample\n(e.g., Bacterial Culture, Insect Gland)->Homogenization Lipid Extraction\n(e.g., Folch Method) Lipid Extraction (e.g., Folch Method) Homogenization->Lipid Extraction\n(e.g., Folch Method) Total Lipid Extract Total Lipid Extract Lipid Extraction\n(e.g., Folch Method)->Total Lipid Extract Derivatization to FAMEs\n(Acid Catalysis) Derivatization to FAMEs (Acid Catalysis) Total Lipid Extract->Derivatization to FAMEs\n(Acid Catalysis) FAMEs in Hexane FAMEs in Hexane Derivatization to FAMEs\n(Acid Catalysis)->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

References

The Biosynthetic Origin of the Methyl Group in 10-Methyl Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the biosynthetic origin of the methyl group in 10-methyl lauric acid, an anteiso-branched-chain fatty acid. The focus is on the core biochemical pathways, experimental methodologies used to unravel this process, and quantitative data supporting the established mechanism.

Executive Summary

The methyl group of this compound does not originate from a direct methylation event on the fatty acid backbone via a methyl donor such as S-adenosylmethionine (SAMe). Instead, the methyl group is incorporated at the beginning of the fatty acid synthesis through a specific primer molecule derived from the amino acid L-isoleucine. This primer, 2-methylbutyryl-CoA, provides the characteristic anteiso branching. The subsequent elongation of this primer with malonyl-CoA units results in the final this compound structure. This guide will detail the enzymatic steps, present quantitative data from isotopic labeling studies, and provide an overview of the experimental protocols used to elucidate this pathway.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine and proceeds through the fatty acid synthesis (FAS) II system, which is common in bacteria.

Primer Synthesis from L-Isoleucine

The initial and defining step for the formation of this compound is the generation of the 2-methylbutyryl-CoA primer. This process involves a series of enzymatic reactions:

  • Transamination: L-isoleucine is first deaminated by a branched-chain amino acid aminotransferase (BCAT) to form α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDH) to produce 2-methylbutyryl-CoA.[1] This enzymatic complex is crucial for the synthesis of branched-chain fatty acids.[1]

Fatty Acid Elongation

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the fatty acid synthesis cycle. The chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA.[2] This process is catalyzed by a series of enzymes in the FAS II system. For the synthesis of this compound (a C13 fatty acid), five rounds of elongation are required.

The key enzyme initiating the condensation is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which has a preference for branched-chain acyl-CoA primers over acetyl-CoA.[3][4] This selectivity is a critical control point in determining the proportion of branched-chain versus straight-chain fatty acids in the cell.[3][4]

Quantitative Data from Isotopic Labeling Studies

Isotopic tracer studies have been fundamental in confirming the biosynthetic pathway of anteiso-branched-chain fatty acids. These experiments typically involve feeding bacteria with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled isoleucine, and then analyzing the fatty acid profile to determine the incorporation of the label.

PrecursorLabeled Atom(s)Fatty Acid AnalyzedIsotopic Enrichment (%)Reference
L-IsoleucineU-¹³CAnteiso-C15:085 ± 5[5]
L-IsoleucineU-¹³CAnteiso-C17:082 ± 6[5]
L-LeucineU-¹³CIso-C15:090 ± 4[5]
L-LeucineU-¹³CIso-C17:088 ± 5[5]
L-ValineU-¹³CIso-C14:089 ± 6[5]
L-ValineU-¹³CIso-C16:086 ± 7[5]

Table 1: Representative isotopic enrichment in branched-chain fatty acids after feeding with ¹³C-labeled amino acid precursors. The high enrichment of anteiso fatty acids from labeled isoleucine confirms its role as the primary precursor.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound has relied on a combination of in vivo and in vitro experimental approaches.

In Vivo Isotopic Labeling and Fatty Acid Analysis

This protocol outlines the general steps for an in vivo labeling experiment to trace the origin of the methyl group in this compound.

  • Bacterial Culture: Grow a bacterial species known to produce this compound in a defined minimal medium.

  • Precursor Addition: Supplement the medium with a stable isotope-labeled precursor, such as U-¹³C-L-isoleucine.

  • Cell Harvesting and Lipid Extraction: Harvest the bacterial cells in the late logarithmic growth phase. Extract the total lipids using a standard Bligh-Dyer extraction method.

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the resulting free fatty acids to form FAMEs. This is typically done using an acid catalyst like BF₃ in methanol.[6]

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectra of the FAMEs will show a mass shift corresponding to the incorporation of the ¹³C atoms from the labeled precursor, confirming the biosynthetic origin.[6][7][8]

In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis

In vitro assays are crucial for characterizing the individual enzymes and reaction steps in the biosynthetic pathway.

  • Enzyme Purification: Purify the necessary enzymes, including the branched-chain α-keto acid dehydrogenase complex (BCKDH) and the components of the fatty acid synthase II system.

  • Assay Mixture Preparation: Prepare a reaction mixture containing the purified enzymes, the primer precursor (e.g., α-keto-β-methylvalerate), malonyl-CoA, ACP, and the necessary cofactors (NADH, NADPH).[9]

  • Reaction and Product Analysis: Initiate the reaction and incubate at an optimal temperature. Stop the reaction and extract the fatty acids. Analyze the products by techniques such as thin-layer chromatography (TLC) or GC-MS after derivatization to FAMEs.[9]

Enzyme Assays for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

The activity of the BCKDH complex can be measured to understand its role in providing the primer for branched-chain fatty acid synthesis.

  • Enzyme Extraction: Prepare a cell-free extract from the bacterium of interest.

  • Spectrophotometric Assay: A common method involves a spectrophotometric assay that measures the reduction of NAD⁺ to NADH at 340 nm. The reaction is initiated by the addition of the α-keto acid substrate (e.g., α-keto-β-methylvalerate).[10][11]

  • HPLC-based Assay: A more sensitive method uses high-performance liquid chromatography (HPLC) to directly measure the formation of the acyl-CoA product (e.g., 2-methylbutyryl-CoA).[12]

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_10_Methyl_Lauric_Acid cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation (FAS II) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH Elongation_Cycles 5x Elongation Cycles 2-Methylbutyryl-CoA->Elongation_Cycles FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycles 10-Methyl_Lauric_Acid This compound-ACP Elongation_Cycles->10-Methyl_Lauric_Acid

Caption: Biosynthesis of this compound from L-Isoleucine.

Experimental Workflow for Isotopic Labeling

Experimental_Workflow Bacterial_Culture Bacterial Culture in Minimal Medium Labeled_Precursor Add U-13C-L-Isoleucine Bacterial_Culture->Labeled_Precursor Harvesting Cell Harvesting Labeled_Precursor->Harvesting Lipid_Extraction Total Lipid Extraction Harvesting->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Mass Spectra Analysis (Isotopic Enrichment) GCMS_Analysis->Data_Analysis

Caption: Experimental Workflow for Tracing the Biosynthetic Origin.

Conclusion

The biosynthesis of this compound is a well-defined process that relies on the generation of a specific branched-chain primer from L-isoleucine, followed by elongation via the fatty acid synthase II system. The methyl group is an integral part of this primer and is not added post-synthesis. Understanding this pathway is crucial for researchers in microbiology, as branched-chain fatty acids play a significant role in bacterial membrane fluidity and adaptation. For drug development professionals, the enzymes in this pathway, particularly those unique to bacteria, represent potential targets for novel antimicrobial agents. The experimental protocols and analytical methods described herein provide a robust framework for further investigation into the metabolism of these important lipids.

References

The Ecological Significance of 10-Methyl Lauric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyl lauric acid, a branched-chain fatty acid (BCFA), plays a multifaceted role in various ecological niches. Primarily found in the cell membranes of certain Gram-positive bacteria and as a component of insect chemical communication systems, its ecological significance stems from its influence on microbial membrane fluidity, its potential as an antimicrobial agent, and its function as a semiochemical. This technical guide provides an in-depth exploration of the biosynthesis, ecological functions, and analytical methodologies related to this compound, offering valuable insights for researchers in microbiology, chemical ecology, and drug development.

Introduction

This compound, systematically known as 10-methyldodecanoic acid, is a saturated fatty acid with a methyl group at the tenth carbon. It belongs to the class of anteiso-branched-chain fatty acids, which are characterized by a methyl branch on the antepenultimate carbon atom.[1] These BCFAs are crucial components of the cell membranes of many bacterial species, significantly influencing membrane fluidity and the organism's ability to adapt to environmental stress.[2] Beyond its structural role in bacteria, this compound has been identified in the mandibular gland secretions of carpenter ants, suggesting a role in chemical communication.[3] This guide will delve into the known ecological roles of this molecule, its biosynthesis, and the experimental protocols used for its study.

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids like this compound in bacteria initiates from the amino acid L-isoleucine. This pathway diverges from the synthesis of straight-chain fatty acids at the priming step. The initial primer for anteiso-fatty acid synthesis is 2-methylbutyryl-CoA, derived from L-isoleucine. This primer is then elongated by the fatty acid synthase (FASII) system, with malonyl-CoA serving as the two-carbon donor in successive cycles. The key enzyme in the initiation is a branched-chain α-keto acid decarboxylase (BCKA), which converts the α-keto acid derived from isoleucine into the corresponding branched-chain acyl-CoA.[4][5]

Anteiso-Fatty Acid Biosynthesis cluster_0 Initiation cluster_1 Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Branched-chain amino acid transferase 2-methylbutyryl-CoA 2-methylbutyryl-CoA (anteiso-primer) alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKA decarboxylase FASII System FASII System 2-methylbutyryl-CoA->FASII System Malonyl-ACP Malonyl-ACP Malonyl-ACP->FASII System Anteiso-Fatty Acyl-ACP Anteiso-Fatty Acyl-ACP FASII System->Anteiso-Fatty Acyl-ACP Condensation, Reduction, Dehydration, Reduction Membrane Lipids Membrane Lipids Anteiso-Fatty Acyl-ACP->Membrane Lipids Incorporation FAME Analysis Workflow Bacterial_Culture Bacterial Culture Harvest_Cells Harvest Cells (Centrifugation) Bacterial_Culture->Harvest_Cells Saponification Saponification (NaOH, Heat) Harvest_Cells->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Organic Solvent) Methylation->Extraction Base_Wash Base Wash (Dilute NaOH) Extraction->Base_Wash GCMS_Analysis GC-MS Analysis Base_Wash->GCMS_Analysis Hypothetical Signaling Pathway 10-Methyl_Lauric_Acid This compound Bacterial_Membrane Bacterial Cell Membrane 10-Methyl_Lauric_Acid->Bacterial_Membrane Incorporation/ Interaction Quorum_Sensing_Receptor Quorum Sensing Receptor 10-Methyl_Lauric_Acid->Quorum_Sensing_Receptor Binding (Hypothesized) Gene_Expression Altered Gene Expression (e.g., Biofilm, Virulence) Bacterial_Membrane->Gene_Expression Changes in Membrane Fluidity Quorum_Sensing_Receptor->Gene_Expression Signal Transduction Cellular_Response Ecological Outcome Gene_Expression->Cellular_Response

References

Preliminary Biological Screening of 10-Methyldodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methyldodecanoic acid is a branched-chain fatty acid found in various natural sources, including bacteria and insect secretions. While research on the specific biological activities of this compound is limited, its structural similarity to other bioactive fatty acids, such as decanoic acid and dodecanoic acid, suggests its potential as a therapeutic agent. This technical guide outlines a comprehensive preliminary biological screening strategy to evaluate the antimicrobial, anti-inflammatory, and anticancer properties of 10-Methyldodecanoic acid. Detailed experimental protocols, data presentation templates, and visualizations of key signaling pathways are provided to facilitate further research and development.

Introduction

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. 10-Methyldodecanoic acid, a C13 saturated fatty acid, is structurally related to medium-chain fatty acids known to exhibit antimicrobial, anti-inflammatory, and anticancer effects. A systematic preliminary screening is essential to elucidate the therapeutic potential of this compound. This document provides a framework for conducting such a screening, encompassing in vitro assays and mechanistic pathway analysis.

Proposed Biological Screening Workflow

A tiered approach is recommended for the preliminary biological screening of 10-Methyldodecanoic acid. The workflow begins with broad-spectrum antimicrobial assays, followed by assessments of anti-inflammatory and anticancer activities.

G cluster_0 Phase 1: Antimicrobial Screening cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Anticancer Screening A Antimicrobial Susceptibility Testing (Broth Microdilution) B Determination of Minimum Inhibitory Concentration (MIC) A->B C Cytotoxicity Assessment in RAW 264.7 Cells (MTT Assay) B->C D Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells C->D E Cytotoxicity Screening in Cancer Cell Lines (e.g., HeLa, HepG2) - MTT Assay D->E F Determination of IC50 Values E->F End Lead Candidate Evaluation F->End Start 10-Methyldodecanoic Acid Start->A

Caption: Proposed workflow for the preliminary biological screening of 10-Methyldodecanoic acid.

Data Presentation

Clear and concise data presentation is crucial for comparing the bioactivities of 10-Methyldodecanoic acid. The following tables serve as templates for summarizing quantitative data obtained from the proposed screening assays.

Table 1: Antimicrobial Activity of 10-Methyldodecanoic Acid

MicroorganismStrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusATCC 29213[Insert Data]
Escherichia coliATCC 25922[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]
Candida albicansATCC 90028[Insert Data]

Table 2: Anti-inflammatory Effects of 10-Methyldodecanoic Acid on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Inhibition (%)
0 (Control)1000
10[Insert Data][Insert Data]
25[Insert Data][Insert Data]
50[Insert Data][Insert Data]
100[Insert Data][Insert Data]

Table 3: Cytotoxic Activity of 10-Methyldodecanoic Acid on Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)[Insert Data]
HepG2 (Liver Cancer)[Insert Data]
MCF-7 (Breast Cancer)[Insert Data]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of 10-Methyldodecanoic acid against various microorganisms.

Materials:

  • 10-Methyldodecanoic acid

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 10-Methyldodecanoic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay assesses the ability of 10-Methyldodecanoic acid to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 10-Methyldodecanoic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

Procedure:

  • Cell Viability (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of 10-Methyldodecanoic acid for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.

  • Nitric Oxide Inhibition Assay:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of 10-Methyldodecanoic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 10 minutes.[2]

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[2]

Anticancer Cytotoxicity Assay: MTT Assay

This protocol evaluates the cytotoxic effects of 10-Methyldodecanoic acid on various cancer cell lines and determines the half-maximal inhibitory concentration (IC50).[3]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • 10-Methyldodecanoic acid

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of 10-Methyldodecanoic acid for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Mechanisms of Action: Signaling Pathways

Based on the activities of structurally similar fatty acids, 10-Methyldodecanoic acid may exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Saturated fatty acids have been shown to activate this pathway.[4] Investigating the effect of 10-Methyldodecanoic acid on NF-κB activation would be a crucial step in understanding its anti-inflammatory potential.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) Nucleus->Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK and PI3K/Akt Signaling Pathways in Cancer

The MAPK and PI3K/Akt pathways are critical in regulating cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.[5][6] Fatty acids can influence these pathways, making them important targets for investigation.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the MAPK and PI3K/Akt signaling pathways in cancer.

Conclusion

This technical guide provides a foundational framework for the preliminary biological screening of 10-Methyldodecanoic acid. The proposed assays for antimicrobial, anti-inflammatory, and anticancer activities, along with the outlined experimental protocols, will enable a systematic evaluation of its therapeutic potential. Further investigation into the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt will be essential to elucidate the mechanisms underlying any observed bioactivities. The data generated from this screening process will be critical for guiding future drug development efforts.

References

Methodological & Application

Application Note: Analysis of 10-Methyl Lauric Acid in Bacterial Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and adaptability to environmental stress.[1] 10-Methyl lauric acid (also known as 10-methyl dodecanoic acid) is an anteiso-C13:0 fatty acid that has been identified in Gram-positive bacteria such as B. acetylicum and Streptomyces.[2][3] Unlike straight-chain fatty acids, the methyl branch in BCFAs like this compound disrupts the packing of the lipid bilayer, which can influence membrane permeability and the function of membrane-embedded proteins. The analysis of this compound is therefore critical for understanding bacterial physiology, chemotaxonomy, and for the development of novel antimicrobial agents that may target bacterial membrane integrity.

This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound from bacterial lipids using gas chromatography-mass spectrometry (GC-MS). It also presents a framework for the systematic reporting of quantitative data to facilitate comparative studies.

Data Presentation

A critical challenge in the study of specific bacterial fatty acids is the lack of standardized reporting of quantitative data. While the presence of this compound has been noted in certain bacterial species, comprehensive quantitative data across different species and growth conditions remains scarce.[1] To address this, we propose the use of the following standardized tables for reporting the absolute and relative abundance of this compound. This will enable researchers to build a robust database for comparative analysis.

Table 1: Quantitative Analysis of this compound in Various Bacterial Species

Bacterial SpeciesStrainGrowth Conditions (Temperature, Media, etc.)This compound (µg/mg of dry cell weight)Relative Abundance (% of total fatty acids)Reference
Example: Bacillus subtilis16837°C, LB Broth, 24hData PointData Point[Your Study]
Example: Streptomyces coelicolorA3(2)30°C, R5 Medium, 48hData PointData Point[Your Study]
B. acetylicum ATCC XSpecifyData PointData Point[Your Study]

Table 2: Effect of Environmental Stress on this compound Content in [Bacterial Species]

Growth ConditionThis compound (µg/mg of dry cell weight)Relative Abundance (% of total fatty acids)Statistical Significance (p-value)
Control (e.g., 37°C)Data PointData PointN/A
Cold Shock (e.g., 15°C)Data PointData PointData Point
Osmotic Stress (e.g., 0.5M NaCl)Data PointData PointData Point
pH Variation (e.g., pH 5.0)Data PointData PointData Point

Experimental Protocols

The analysis of this compound from bacterial lipids involves three main stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

Protocol 1: Total Fatty Acid Extraction from Bacterial Cells

This protocol is adapted from standard methods for bacterial fatty acid analysis.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with sterile saline (0.9% NaCl) and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in a known volume of sterile water.

  • Add chloroform and methanol to the cell suspension in a ratio of 1:2 (v/v) chloroform:methanol.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough lipid extraction.

  • Add an equal volume of chloroform to the mixture and vortex for 2 minutes.

  • Add an equal volume of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.

Materials:

  • Dried total lipid extract

  • Reagent 1: Saponification reagent (45g NaOH, 150ml methanol, 150ml distilled water)[4]

  • Reagent 2: Methylation reagent (325ml 6.0N HCl, 275ml methanol)[4]

  • Reagent 3: Extraction solvent (200ml hexane, 200ml methyl tert-butyl ether)[4]

  • Reagent 4: Base wash (10.8g NaOH in 900ml distilled water)[4]

  • Heater block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Saponification: Add 1.0 ml of Reagent 1 to the dried lipid extract.[4] Seal the tube tightly and heat at 100°C for 30 minutes, with vigorous vortexing every 10 minutes to saponify the lipids.[1][4]

  • Methylation: Cool the tube to room temperature. Add 2.0 ml of Reagent 2.[4] Seal and heat at 80°C for 10 minutes.[1][4] This step methylates the fatty acids.

  • Extraction: Cool the tube. Add 1.25 ml of Reagent 3.[4] Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes. Transfer the upper organic phase containing the FAMEs to a new tube.

  • Washing: Add 3.0 ml of Reagent 4 to the FAMEs extract.[4] Vortex for 5 minutes and centrifuge to separate the phases.

  • Transfer the upper organic phase to a clean GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: A mid-polar capillary column such as a DB-225ms or equivalent is recommended for good separation of branched-chain fatty acid isomers.[5]

  • Injector: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Quantification: For absolute quantification, a calibration curve should be prepared using a certified standard of this compound methyl ester. An internal standard, such as a non-native odd-chain fatty acid (e.g., C17:0 or C19:0), should be added to the samples prior to extraction to correct for variations in extraction efficiency and injection volume.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output bacterial_culture Bacterial Culture cell_pellet Harvest & Wash Cells bacterial_culture->cell_pellet lipid_extraction Lipid Extraction (Chloroform/Methanol) cell_pellet->lipid_extraction dried_lipids Dried Lipid Extract lipid_extraction->dried_lipids saponification Saponification (NaOH/Methanol) dried_lipids->saponification methylation Methylation (HCl/Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane/MTBE) methylation->fame_extraction gc_ms GC-MS Analysis fame_extraction->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing results Quantitative Data (Tables 1 & 2) data_processing->results

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_environment Environmental Stress cluster_response Cellular Response membrane Phospholipid Bilayer Straight-Chain Fatty Acids This compound fluidity Increased Membrane Fluidity membrane:p2->fluidity Disrupts Lipid Packing stress e.g., Temperature Change stress->membrane:p2 Upregulation of This compound (Hypothesized) adaptation Enhanced Survival fluidity->adaptation

Caption: Hypothesized role of this compound in membrane fluidity.

References

Application Note: Quantification of 10-Methyldodecanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 10-Methyldodecanoic acid is a methyl-branched saturated fatty acid of interest in various biological and chemical research areas.[1] Accurate quantification in complex matrices is essential for understanding its metabolic roles and for quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent sensitivity and selectivity.[2][3] However, like other fatty acids, 10-methyldodecanoic acid exhibits low volatility and high polarity due to its carboxyl group, making direct GC analysis challenging.[4] To overcome this, a derivatization step is required to convert the acid into a more volatile form, typically a fatty acid methyl ester (FAME).[4][5]

This application note provides a detailed protocol for the extraction, derivatization, and quantification of 10-methyldodecanoic acid from biological samples using GC-MS. The method involves lipid extraction, acid-catalyzed esterification to form methyl 10-methyldodecanoate, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow

The overall analytical procedure consists of four main stages: lipid extraction from the sample matrix, derivatization of the target analyte, instrumental analysis by GC-MS, and final data processing for quantification.

Experimental_Workflow cluster_prep Sample Preparation Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction (Folch Method) Sample->Extraction Drydown 3. Solvent Evaporation Extraction->Drydown Derivatization 4. Derivatization (Acid-Catalyzed Methylation) Drydown->Derivatization GCMS 5. GC-MS Analysis (SIM Mode) Derivatization->GCMS Inject FAME Sample Data 6. Data Processing (Peak Integration & Calibration) GCMS->Data Quant 7. Quantification (Concentration Calculation) Data->Quant

Figure 1. General workflow for the quantification of 10-methyldodecanoic acid.

Why Derivatization is Necessary

The conversion of a carboxylic acid to its corresponding methyl ester is critical for GC analysis. This chemical modification neutralizes the polar carboxyl group, which significantly increases the analyte's volatility and reduces its interaction with the GC column, leading to improved chromatographic peak shape and accurate quantification.[4]

Derivatization_Logic cluster_before Before Derivatization cluster_after After Derivatization Analyte_Native 10-Methyldodecanoic Acid Polar Carboxyl Group Low Volatility Result_Poor Poor GC Performance (Peak Tailing, Low Sensitivity) Analyte_Native->Result_Poor Process Acid-Catalyzed Esterification Analyte_Native->Process + Methanol (B129727), H₂SO₄ Analyte_FAME Methyl 10-methyldodecanoate Non-polar Ester Group High Volatility Result_Good Excellent GC Performance (Sharp Peaks, High Sensitivity) Analyte_FAME->Result_Good Process->Analyte_FAME

Figure 2. The logical basis for derivatizing carboxylic acids for GC-MS analysis.

Experimental Protocols

1. Materials and Reagents

  • 10-Methyldodecanoic Acid Standard (Analyte)

  • Heptadecanoic Acid (Internal Standard, IS)

  • Chloroform (B151607) (GC Grade)

  • Methanol (Anhydrous, GC Grade)

  • Hexane (B92381) or Heptane (GC Grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Nitrogen Gas (High Purity)

  • Glassware: Borosilicate glass tubes with PTFE-lined caps, pipettes, GC vials with inserts.

2. Protocol 1: Total Lipid Extraction This protocol is adapted from standard lipid extraction methods for biological samples like plasma or tissue homogenates.[3][4]

  • Sample Aliquoting: In a glass tube, place 100 µL of plasma or an equivalent amount of tissue homogenate.

  • Internal Standard Spiking: Add a known amount of Internal Standard (e.g., 10 µL of a 1 mg/mL Heptadecanoic Acid solution in chloroform). The IS corrects for variability during sample preparation and injection.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for another minute.[4]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the layers.[4] Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., Speed-vac).[2][6] The dried lipid extract is now ready for derivatization.

3. Protocol 2: Acid-Catalyzed Derivatization to FAME This robust method converts both free fatty acids and those in complex lipids into their methyl esters.[7]

  • Reagent Preparation: Prepare the methylation reagent by adding 1.5 mL of concentrated H₂SO₄ to 100 mL of anhydrous methanol (1.5% v/v). Prepare this reagent fresh.

  • Reaction: Add 1 mL of the methylation reagent to the dried lipid extract from Protocol 1.[7]

  • Sealing: Tightly cap the tube with a PTFE-lined cap.

  • Heating: Heat the sample at 80°C for 1 hour in a heating block or oven.[4][7]

  • Cooling: Allow the tube to cool completely to room temperature before opening.

  • FAME Extraction: Add 500 µL of hexane (or heptane) and 500 µL of deionized water (or 1M NaCl solution) to the tube.[7]

  • Vortexing: Vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer.

  • Collection: Allow the phases to separate. Carefully transfer the upper hexane layer to a GC vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[7] The sample is now ready for GC-MS analysis.

4. Protocol 3: GC-MS Instrumental Parameters The following parameters are a starting point and may require optimization based on the specific instrument used.

GC Parameter Setting
Instrument Gas Chromatograph with Mass Spectrometer
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection Volume 1 µL
Injector Mode Splitless[3][8]
Injector Temp. 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80°C, hold for 2 min. Ramp at 15°C/min to 200°C. Ramp at 5°C/min to 240°C, hold for 5 min.[3][8]
MS Parameter Setting
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV[8]
Ion Source Temp. 230°C[8]
Quadrupole Temp. 150°C
MS Transfer Line 280°C
Acquisition Mode Selected Ion Monitoring (SIM)[3]
Ions to Monitor Methyl 10-methyldodecanoate (Quantifier, Qualifiers): m/z 74, 87, 228. Methyl Heptadecanoate (IS): m/z 74, 87, 284.

Note: The ion m/z 74 corresponds to the characteristic McLafferty rearrangement fragment of FAMEs. The molecular ion (M+) for methyl 10-methyldodecanoate is m/z 228.[9][10][11]

Data Presentation and Quantification

Quantification is achieved by generating a calibration curve from standards of 10-methyldodecanoic acid prepared and analyzed alongside the unknown samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Table 1: Hypothetical Calibration Curve Data for 10-Methyldodecanoic Acid This table presents example data for a six-point calibration curve.

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1.015,500305,0000.051
5.078,000308,0000.253
10.0158,000310,0000.510
25.0401,000312,0001.285
50.0795,000309,0002.573
100.01,590,000311,0005.113
Linearity (R²) \multicolumn{3}{c}{0.9992 }

Table 2: Summary of Method Validation Parameters This table summarizes the expected performance characteristics of the described method, based on typical validation guidelines.[12][13]

Parameter Result Description
Linear Range 1.0 - 100.0 µg/mLThe concentration range over which the method is accurate and precise.
Linearity (R²) > 0.999Coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.3 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 µg/mLThe lowest concentration of analyte that can be accurately quantified.[12]
Accuracy (% Recovery) 92% - 107%The closeness of the measured value to the true value.
Precision (%RSD) < 8%The degree of agreement among individual test results from repeated measurements.

Conclusion

The protocol described provides a comprehensive and robust workflow for the quantification of 10-methyldodecanoic acid in biological matrices. The combination of a thorough lipid extraction, efficient acid-catalyzed derivatization, and sensitive GC-MS analysis in SIM mode allows for accurate and reliable results. This application note serves as a valuable resource for researchers requiring precise measurement of this branched-chain fatty acid.

References

Application Notes and Protocols: 10-Methyl Lauric Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Current Research Landscape

Scientific literature extensively covers the roles and analysis of various fatty acids. However, specific research into 10-methyl lauric acid as a clinical biomarker in human health and disease is currently limited. This branched-chain fatty acid has been identified in certain microorganisms, such as Bacillus acetylicum, and in the mandibular gland secretions of some carpenter ant species.[1][2] While its presence in these specific biological contexts is established, its utility as a diagnostic or prognostic marker in human medicine remains an area for future investigation.

This document will provide a comprehensive overview of the analytical methods applicable to this compound, drawing parallels with its parent compound, lauric acid. The protocols and data presented herein are based on established methodologies for fatty acid analysis, which are readily adaptable for the study of this compound. We will also explore the known signaling pathways of lauric acid to provide a framework for potential future research into its methylated analogue.

This compound: Chemical Profile

Attribute Information
Systematic Name 10-methyl dodecanoic acid
Common Synonyms FA 13:0
CAS Number 7416-57-1
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.3 g/mol

Lauric Acid: A Proxy for Biomarker Potential and Signaling

Given the nascent stage of research on this compound, we turn to its well-studied parent compound, lauric acid, to understand potential biological roles and signaling mechanisms that may be relevant. Lauric acid, a 12-carbon saturated fatty acid, has been investigated for its effects on various cellular processes.

Lauric Acid-Activated Signaling and Apoptosis in Cancer Cells

Recent studies have elucidated a signaling cascade initiated by lauric acid that leads to apoptosis in breast and endometrial cancer cells.[3] This pathway involves the generation of reactive oxygen species (ROS) and the activation of key signaling proteins.

Lauric_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid Lauric Acid EGFR EGFR Lauric_Acid->EGFR stimulates phosphorylation ROS ↑ Reactive Oxygen Species (ROS) Lauric_Acid->ROS Rho_Kinase Rho-associated Kinase Lauric_Acid->Rho_Kinase activates p21 ↑ p21 expression Lauric_Acid->p21 induces (p53-independent) ERK ERK EGFR->ERK phosphorylates c_Jun c-Jun ERK->c_Jun phosphorylates Stress_Fibers Stress Fiber Formation Rho_Kinase->Stress_Fibers c_fos ↑ c-fos expression c_Jun->c_fos Apoptosis Apoptosis p21->Apoptosis Stress_Fibers->Apoptosis contributes to morphological changes

Lauric acid-induced apoptotic signaling pathway.

Quantitative Analysis of this compound in Biological Samples

The gold standard for the quantification of fatty acids, including branched-chain variants like this compound, is gas chromatography-mass spectrometry (GC-MS).[4] This technique offers high sensitivity and specificity. The general workflow involves extraction, derivatization to a more volatile form (typically fatty acid methyl esters, or FAMEs), and subsequent analysis by GC-MS.

Experimental Workflow

Fatty_Acid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spiking Spike with Internal Standard (e.g., Lauric Acid-d3) Sample->Spiking Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spiking->Extraction Derivatization Derivatization to FAMEs (e.g., with BF₃-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis and Quantification (Peak Area Ratio vs. Standard Curve) GCMS->Quantification

General workflow for fatty acid quantification.
Detailed Experimental Protocol: Quantification of Medium-Chain Fatty Acids by GC-MS

This protocol is a general guideline and may require optimization for specific biological matrices.

Materials and Reagents:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue)

  • Internal Standard (IS): Lauric acid-d3 or a similar deuterated standard

  • Solvents: Methanol (B129727), Chloroform, Hexane (B92381) (all GC grade)

  • Derivatization Reagent: 12% Boron trifluoride in methanol (BF₃-Methanol)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Heating block or water bath

  • Vortex mixer and centrifuge

  • GC-MS system with a suitable column (e.g., ZB-WAX plus)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a glass tube, add the biological sample (e.g., 100 µL of plasma).

    • Add a known amount of the internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 rpm for 5 minutes.

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new clean glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Dry the extracted lipid sample under a gentle stream of nitrogen.

    • Add 2 mL of 12% BF₃-methanol to the dried extract.

    • Cap the tube tightly and heat at 60°C for 10 minutes.[5]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex to extract the FAMEs into the upper hexane layer.

    • After phase separation, transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Typical GC parameters may include a splitless injection mode and a temperature program that effectively separates the fatty acid methyl esters.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for the analyte and the internal standard.

Data Presentation and Validation Parameters

Quantitative analysis relies on the generation of a calibration curve and the validation of key performance metrics. The following table provides typical validation parameters for the analysis of lauric acid, which can be adapted for this compound.

Parameter Typical Value Description
Linear Range 100 - 500 µg/mLThe concentration range over which the method is precise and accurate.[6][7]
Correlation Coefficient (r²) > 0.99A measure of the linearity of the calibration curve.[6][7]
Limit of Detection (LOD) 0.385 µg/mLThe lowest concentration of the analyte that can be reliably detected.[6][7]
Limit of Quantification (LOQ) 1.168 µg/mLThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6][7]
Precision (%RSD) < 2%The relative standard deviation for replicate measurements, indicating the method's reproducibility.[6]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.

Conclusion and Future Directions

While this compound is not yet established as a clinical biomarker, the analytical tools for its precise quantification in biological samples are well-developed. The protocols and methodologies detailed in this document provide a robust framework for researchers and drug development professionals interested in exploring the potential of this and other branched-chain fatty acids as novel biomarkers. Future research should focus on targeted metabolomic studies to assess the distribution and concentration of this compound in various physiological and pathological states. Understanding its unique biological roles, potentially distinct from those of lauric acid, will be crucial in uncovering its diagnostic or therapeutic value.

References

Industrial Applications of Branched-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by the presence of one or more methyl groups on the carbon chain. This structural feature imparts unique physicochemical properties that distinguish them from their linear-chain counterparts, leading to a wide range of industrial applications. BCFAs, such as isostearic acid, and poly-branched fatty acids, like phytanic acid, offer enhanced thermal and oxidative stability, lower melting points, and distinct biological activities. These properties make them valuable ingredients in lubricants, cosmetics, personal care products, and as molecules of interest in drug development.

This document provides detailed application notes and protocols for the use of BCFAs in various industrial contexts, with a focus on quantitative data, experimental methodologies, and the visualization of key processes and pathways.

Application Note I: High-Performance Biolubricants

Branched-chain fatty acid esters are increasingly utilized as base oils or additives in the formulation of high-performance and biodegradable lubricants. Their branched structure disrupts the crystalline packing observed in straight-chain saturated fatty acids, resulting in fluids with excellent low-temperature properties (low pour points) and high viscosity indices. Furthermore, their saturated nature provides superior oxidative and thermal stability compared to unsaturated fatty acids.

Data Presentation: Lubricant Properties

The following table summarizes the typical properties of a lubricant base oil formulated with isostearic acid esters compared to those based on stearic acid (a straight-chain saturated fatty acid) and oleic acid (a monounsaturated fatty acid).

PropertyIsostearic Acid EsterStearic Acid EsterOleic Acid EsterTest Method
Kinematic Viscosity @ 40°C (cSt) 45 - 55~70 (Solid at RT)35 - 45ASTM D445
Kinematic Viscosity @ 100°C (cSt) 8 - 12N/A7 - 9ASTM D445
Viscosity Index > 150N/A~200ASTM D2270
Pour Point (°C) < -30> 60< -15ASTM D97
Oxidative Stability (RPVOT, minutes) > 400> 500< 150ASTM D2272
Wear Scar Diameter (mm) < 0.40~0.50~0.60ASTM D4172
Experimental Protocol: Evaluation of Lubricant Wear Preventive Characteristics

This protocol describes the determination of the anti-wear properties of a lubricant fluid using the Four-Ball Wear Test Method as specified in ASTM D4172.[1][2][3]

Objective: To evaluate the relative wear-preventive properties of a lubricant formulated with branched-chain fatty acid esters.

Materials:

  • Four-Ball Wear Test Machine

  • AISI E-52100 Grade 25 EP steel balls (12.7 mm diameter)

  • Test lubricant (e.g., Isostearic acid-based formulation)

  • Heptane (B126788) for cleaning

  • Microscope for wear scar measurement

Procedure:

  • Cleaning: Thoroughly clean the four steel balls, the test cup, and the lock ring with heptane and allow them to air dry.

  • Assembly: Place three of the cleaned balls into the test cup. Secure the balls with the lock ring.

  • Sample Addition: Pour the test lubricant into the cup to a level that covers the three balls.

  • Fourth Ball Installation: Place the fourth ball into the chuck of the test machine.

  • Test Setup: Lower the chuck and the fourth ball onto the three stationary balls. Apply the desired load (e.g., 40 kgf).

  • Test Execution: Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • Disassembly and Cleaning: After the test, stop the motor, remove the load, and raise the chuck. Remove the test cup, discard the lubricant, and clean the three stationary balls with heptane.

  • Wear Scar Measurement: Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.

  • Reporting: Calculate the average wear scar diameter from the six measurements. A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.

Application Note II: Advanced Cosmetic Formulations

Isostearic acid and its esters, such as isopropyl isostearate, are highly valued in the cosmetics and personal care industry for their unique sensory properties and formulation benefits.[4][5] Unlike straight-chain fatty acids that can feel waxy or heavy, the branched structure of isostearic acid provides a light, non-greasy feel and excellent spreadability.[6] Its liquid nature at room temperature and high oxidative stability make it a superior emollient and binder in a variety of products, including creams, lotions, and color cosmetics.

Data Presentation: Isostearic Acid in Skin Creams

While direct comparative clinical data on skin hydration for creams with and without BCFAs is limited in publicly available literature, the presence and concentration of isostearic acid in commercial skin creams indicate its importance. The following table presents data from a study that quantified isostearic acid isomers in commercial skin creams.[1]

Cream SampleTotal Isostearic Acid Content (mg/g of cream)
Cream A 15.2
Cream B 12.8
Cream C 18.5
Cream D 10.3

These quantities demonstrate that isostearic acid is a significant component in these formulations, contributing to their emollient and stabilizing properties.

Experimental Protocol: Assessment of Skin Hydration

This protocol outlines the procedure for measuring skin surface hydration using a Corneometer®, a standard non-invasive method in dermatological and cosmetic research.[7][8]

Objective: To quantify the change in skin hydration after the application of a cosmetic formulation containing branched-chain fatty acids.

Materials:

  • Corneometer® (e.g., CM 825)

  • Test formulation (e.g., cream with isopropyl isostearate)

  • Control formulation (e.g., cream base without the active ingredient)

  • Climate-controlled room (constant temperature and humidity)

Procedure:

  • Subject Acclimatization: Subjects rest for at least 20 minutes in a climate-controlled room before measurements to allow their skin to equilibrate.

  • Test Area Demarcation: Define and mark the test areas on the volar forearm of the subjects.

  • Baseline Measurement: Take at least three baseline hydration readings from each test area using the Corneometer® probe. The probe is gently pressed against the skin, and the capacitance is measured.

  • Product Application: Apply a standardized amount of the test and control formulations to their respective test areas.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application, take another set of three readings from each test area.

  • Data Analysis: Calculate the average hydration value for each test area at each time point. The change in hydration is determined by subtracting the baseline value from the post-application values. Statistical analysis is performed to compare the effects of the test and control formulations.

Application Note III: Synthesis of Branched-Chain Fatty Acids

The industrial production of isostearic acid, a common BCFA, is primarily achieved through the skeletal isomerization of oleic acid, followed by hydrogenation. This process typically utilizes zeolite or clay catalysts under high temperature and pressure.

Experimental Protocol: Laboratory-Scale Synthesis of Isostearic Acid

This protocol is based on a method described for the zeolite-catalyzed isomerization of oleic acid.[8][9]

Objective: To synthesize isostearic acid from oleic acid via isomerization and subsequent hydrogenation.

Materials:

  • High-purity oleic acid

  • H-Ferrierite zeolite catalyst

  • Deionized water

  • High-pressure autoclave reactor with stirring

  • Hydrogen gas source

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Acetone (B3395972)

  • Hexane

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Part 1: Isomerization of Oleic Acid

  • Reactor Charging: In a high-pressure autoclave, combine oleic acid, H-Ferrierite zeolite (e.g., 5 wt% of oleic acid), and a small amount of deionized water.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 260°C) and allow the pressure to build. Maintain these conditions with stirring for a set duration (e.g., 4 hours).

  • Cooling and Catalyst Removal: After the reaction, cool the reactor to room temperature. Dilute the reaction mixture with a solvent like acetone and filter to remove the zeolite catalyst.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude iso-oleic acid.

Part 2: Hydrogenation of Iso-Oleic Acid

  • Reactor Charging: Place the crude iso-oleic acid and a hydrogenation catalyst (e.g., 1 wt% Pd/C) into the high-pressure autoclave.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature. Maintain these conditions with stirring until the reaction is complete (as monitored by iodine value or GC).

  • Catalyst Removal and Purification: Cool the reactor, release the pressure, and filter the reaction mixture to remove the Pd/C catalyst. The resulting product is crude isostearic acid, which can be further purified by distillation if required.

Signaling Pathways and Workflows

Phytanic Acid Signaling Pathway

Phytanic acid, a branched-chain fatty acid obtained from the diet, is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) and the retinoid X receptor (RXR).[3][10] The activation of the PPARα/RXR heterodimer leads to the regulation of gene expression involved in lipid metabolism.

Phytanic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa binds Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds Heterodimer->PPRE Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins translation

Phytanic Acid Signaling Pathway
Experimental Workflow for BCFA Synthesis and Lubricant Application

The following diagram illustrates the general workflow from the synthesis of branched-chain fatty acids to their application and performance testing in lubricants.

BCFA Synthesis and Lubricant Application Workflow
Workflow for Cosmetic Product Development with BCFAs

This diagram outlines the key stages in the development of a cosmetic product, such as a moisturizing cream, incorporating branched-chain fatty acids.

Cosmetic_Development_Workflow Concept Concept & Market Research Formulation Formulation Development (Incorporate BCFA Ester) Concept->Formulation Prototype Prototype Formulation Formulation->Prototype Raw_Material Raw Material Sourcing (e.g., Isopropyl Isostearate) Raw_Material->Formulation Stability Stability & Compatibility Testing Prototype->Stability Safety Safety & Toxicological Assessment Prototype->Safety Efficacy Efficacy Testing (e.g., Skin Hydration) Prototype->Efficacy Scale_Up Scale-Up & Manufacturing Stability->Scale_Up Safety->Scale_Up Efficacy->Scale_Up Launch Product Launch Scale_Up->Launch Packaging Packaging Selection Packaging->Scale_Up

Cosmetic Product Development Workflow

References

Application Note and Protocols for the Synthesis and Purification of 10-Methyl Lauric Acid for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, also known as 10-methyldodecanoic acid, is a branched-chain fatty acid of interest in various research fields, including microbiology and drug discovery, due to its role as a structural component in the cell membranes of certain bacteria. Its unique branched structure can influence membrane fluidity and other biophysical properties. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for research purposes. The described methodology offers a reliable route to obtain high-purity material suitable for a range of laboratory applications.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the synthesis of a key precursor, 1-bromo-9-methylundecane, followed by a Grignard reaction and subsequent purification and analysis.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis start Commercially Available Starting Materials step1 Synthesis of 9-Methylundecan-1-ol (B3058764) start->step1 step2 Bromination to 1-Bromo-9-methylundecane step1->step2 step3 Formation of Grignard Reagent step2->step3 step4 Carboxylation with CO2 step3->step4 step5 Acidic Work-up step4->step5 step6 Crude Product Extraction step5->step6 step7 Fractional Distillation step6->step7 step8 Column Chromatography (Optional) step7->step8 step9 Purity and Structural Verification (GC-MS, NMR) step8->step9 end end step9->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-9-methylundecane (Precursor)

A plausible synthetic route to the precursor alcohol, 9-methylundecan-1-ol, starts from commercially available reagents. One potential approach involves the coupling of a Grignard reagent derived from 2-bromobutane (B33332) with a protected ω-halo-alcohol, followed by deprotection. The resulting alcohol is then converted to the corresponding bromide.

1.1: Synthesis of 9-Methylundecan-1-ol

This protocol is a conceptual outline and may require optimization.

  • Protection of 8-bromo-1-octanol (B1265630): React 8-bromo-1-octanol with a suitable protecting group, such as tetrahydropyran (B127337) (THP), to yield 2-((8-bromooctyl)oxy)tetrahydro-2H-pyran.

  • Grignard Coupling: Prepare a Grignard reagent from 2-bromobutane and magnesium turnings in anhydrous diethyl ether. React this Grignard reagent with the protected 8-bromo-octanol derivative in the presence of a suitable coupling catalyst (e.g., Li2CuCl4) to form the C-C bond.

  • Deprotection: Remove the THP protecting group under acidic conditions to yield 9-methylundecan-1-ol.

  • Purification: Purify the alcohol by vacuum distillation.

1.2: Bromination of 9-Methylundecan-1-ol

  • Place the purified 9-methylundecan-1-ol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice bath and slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-9-methylundecane.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

2.1: Grignard Reaction and Carboxylation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Prepare a solution of 1-bromo-9-methylundecane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction. A small crystal of iodine can be added as an initiator if needed.

  • Once the reaction has started (indicated by gentle refluxing and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the stirred Grignard solution for 2-3 hours. Alternatively, pour the Grignard solution slowly over crushed dry ice.

  • Allow the mixture to warm to room temperature and stir overnight.

2.2: Acidic Work-up and Extraction

  • Quench the reaction by slowly adding a cold solution of 10% hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Part 3: Purification of this compound

3.1: Fractional Distillation

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

3.2: Column Chromatography (Optional)

For higher purity, the distilled product can be further purified by silica (B1680970) gel column chromatography.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Dissolve the distilled this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

ParameterValueNotes
Synthesis
Molecular FormulaC₁₃H₂₆O₂
Molecular Weight214.34 g/mol
Starting Material1-Bromo-9-methylundecane
Expected Yield (Crude)70-85%Based on the starting bromide
Purification
Boiling PointExpected to be >200 °C at atm. pressureVacuum distillation is necessary
Purity (after distillation)>95%Assessed by GC-MS
Purity (after chromatography)>98%Assessed by GC-MS
Analytical Data
GC-MS (as methyl ester)M⁺ = 228.37 m/zFor the methyl ester derivative
¹H NMR (CDCl₃)Characteristic peaks for methyl, methylene (B1212753), and carboxylic acid protons
¹³C NMR (CDCl₃)Characteristic peaks for carbonyl, alkyl chain, and methyl carbons

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound should be converted to its more volatile methyl ester.

Derivatization to Fatty Acid Methyl Ester (FAME):

  • Dissolve a small amount of the purified this compound in a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 60-70 °C for 2 hours.

  • Cool the solution and add water and hexane (B92381).

  • Shake the mixture and allow the layers to separate.

  • Collect the upper hexane layer containing the methyl ester for GC-MS analysis.

GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-23 or similar) is recommended for good separation of fatty acid methyl esters.

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 240 °C).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • The spectrum is expected to show a triplet for the terminal methyl group of the ethyl branch.

  • A doublet for the methyl group at the 10-position.

  • A broad multiplet for the methylene protons of the long chain.

  • A triplet for the methylene group alpha to the carboxyl group.

  • A broad singlet for the carboxylic acid proton (can be exchanged with D₂O).

¹³C NMR:

  • A peak in the range of 179-181 ppm for the carbonyl carbon.

  • Multiple peaks in the aliphatic region for the methylene and methine carbons of the chain.

  • Distinct peaks for the two methyl carbons.

Application Notes and Protocols for the Analysis of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the qualitative and quantitative analysis of 10-Methyldodecanoic acid, a branched-chain fatty acid of interest in various fields of research and development. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and reproducible results.

Physicochemical Properties and Analytical Standards

10-Methyldodecanoic acid (CAS No. 7416-57-1) is a saturated fatty acid with a methyl branch at the 10th carbon position.[1] For analytical purposes, it is often converted to its methyl ester, methyl 10-methyldodecanoate (CAS No. 5129-65-7), particularly for gas chromatography.[2] Analytical standards for 10-Methyldodecanoic acid can be sourced from suppliers such as Cayman Chemical.

Table 1: Physicochemical Data of 10-Methyldodecanoic Acid and its Methyl Ester

Property10-Methyldodecanoic AcidMethyl 10-methyldodecanoate
Molecular Formula C13H26O2[3]C14H28O2[2]
Molecular Weight 214.34 g/mol [3]228.37 g/mol [4]
Exact Mass 214.1933 Da228.2089 Da[4]
Synonyms 10-methyl lauric acid, Anteisotridecanoic acid[5]Dodecanoic acid, 10-methyl-, methyl ester[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of fatty acids. Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is standard practice.

Experimental Protocol: Esterification and GC-MS Analysis

2.1.1. Sample Preparation: Acid-Catalyzed Esterification

This protocol describes the conversion of 10-methyldodecanoic acid to its more volatile methyl ester derivative, methyl 10-methyldodecanoate, for GC-MS analysis.

  • Materials:

    • 10-Methyldodecanoic acid sample

    • Anhydrous Methanol (CH₃OH)

    • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-MeOH)

    • Hexane (B92381) (GC grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the 10-methyldodecanoic acid sample into a vial.

    • Add 2 mL of anhydrous methanol.

    • Carefully add 2-4 drops of concentrated sulfuric acid or 1 mL of 14% BF₃-MeOH solution.

    • Seal the vial tightly and heat at 60-80°C for 1-2 hours.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantitative Data for Methyl 10-methyldodecanoate

Table 2: GC-MS Data for Methyl 10-methyldodecanoate

ParameterValue
Kovats Retention Index (non-polar column) 1579.5[2]
Molecular Ion (M+) m/z 228
Key Fragment Ions (m/z) 74 (base peak), 87, 199 ([M-29]), 185 ([M-43])

Figure 1: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 10-Methyldodecanoic Acid Esterification Acid-Catalyzed Esterification Sample->Esterification Extraction Hexane Extraction Esterification->Extraction FAME Methyl 10-methyldodecanoate in Hexane Extraction->FAME Injection GC Injection FAME->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Mass Spectrum, Retention Time) Detection->Data_Analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of 10-Methyldodecanoic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed for the analysis of 10-methyldodecanoic acid, particularly when dealing with complex matrices or when derivatization for GC is not desirable. Reversed-phase HPLC is the most common approach. For sensitive detection, derivatization with a UV-active or fluorescent tag may be necessary.

Experimental Protocol: HPLC Analysis

3.1.1. Sample Preparation

For direct analysis of the free fatty acid, dissolve the sample in the mobile phase or a compatible solvent. For derivatization with a UV-absorbing tag (e.g., p-bromophenacyl bromide), follow a suitable esterification protocol.

3.1.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid (for improved peak shape and ionization in MS detection).

    • Gradient Program: Start with 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector:

    • UV Detector (if derivatized, at the chromophore's maximum absorbance)

    • Evaporative Light Scattering Detector (ELSD)

    • Mass Spectrometer (MS)

Expected Retention Behavior

In reversed-phase HPLC, retention time is influenced by the carbon chain length and branching. 10-Methyldodecanoic acid, being a C13 branched fatty acid, is expected to have a shorter retention time than a straight-chain C13 fatty acid and longer than shorter-chain fatty acids. The exact retention time will depend on the specific column and conditions used.

Figure 2: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 10-Methyldodecanoic Acid Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (Optional) Sample->Derivatization Injection HPLC Injection Dissolution->Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Data_Analysis Data Analysis (Chromatogram, Retention Time) Detection->Data_Analysis Data Acquisition

Caption: Workflow for the HPLC analysis of 10-Methyldodecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 10-methyldodecanoic acid. Both ¹H and ¹³C NMR provide characteristic signals that can be used for identification and purity assessment.

Sample Preparation

Dissolve 5-10 mg of 10-methyldodecanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

NMR Instrumentation
  • Spectrometer: Bruker Avance III HD 400 MHz or equivalent

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 10-methyldodecanoic acid. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 3: Predicted ¹H NMR Data for 10-Methyldodecanoic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
~2.35t2H-CH₂-COOH
~1.63m2H-CH₂-CH₂-COOH
~1.2-1.4m12H-(CH₂)₆-
~1.15m1H-CH(CH₃)-
~0.88t3H-CH₂-CH₃
~0.86d3H-CH(CH₃)-

Table 4: Predicted ¹³C NMR Data for 10-Methyldodecanoic Acid

Chemical Shift (ppm)Assignment
~180.5-COOH
~36.7-CH(CH₃)-
~34.1-CH₂-COOH
~31.9-CH₂-CH(CH₃)-
~29.0-29.6-(CH₂)₅-
~27.2-CH₂-CH₂-CH(CH₃)-
~24.7-CH₂-CH₂-COOH
~19.7-CH(CH₃)-
~11.5-CH₂-CH₃

Figure 3: Logical Relationship for Structure Elucidation

NMR_Logic Compound 10-Methyldodecanoic Acid Sample NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Compound->NMR_Acquisition Spectral_Data ¹H and ¹³C NMR Spectra NMR_Acquisition->Spectral_Data Data_Analysis Spectral Analysis (Chemical Shifts, Multiplicities, Integration) Spectral_Data->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for structural confirmation using NMR.

References

Application Note: Quantitative Analysis of 10-Methyl Lauric Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of 10-methyl lauric acid (10-methyldodecanoic acid), a branched-chain fatty acid (BCFA), in various biological matrices. The protocol employs a derivatization to its fatty acid methyl ester (FAME) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers studying lipid metabolism, microbial fatty acid synthesis, and for drug development professionals investigating metabolic pathways.

Introduction

This compound is a methyl-branched saturated fatty acid found in certain microorganisms, such as Gram-positive bacteria, and in the mandibular gland secretions of some insect species.[1][2] The analysis of BCFAs like this compound is challenging due to their structural similarity to other fatty acids, often leading to co-elution in chromatographic separations.[3][4][5] Gas chromatography coupled with mass spectrometry offers the high resolution and sensitivity required for the accurate identification and quantification of these compounds.[3][5]

Direct analysis of free fatty acids by GC is difficult due to their low volatility and polar nature. Therefore, a derivatization step to convert them into more volatile and less polar fatty acid methyl esters (FAMEs) is essential for reliable GC-MS analysis.[3][5] This application note provides a comprehensive protocol for the esterification of this compound and its subsequent quantification by GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard (>98% purity)

  • Internal Standard (e.g., Heptadecanoic acid or a stable isotope-labeled lauric acid)

  • BF3-Methanol (12-14% w/w) or Methanolic HCl (3N)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Methanol (GC grade)

  • Chloroform (HPLC grade)

  • Deionized Water

  • Sample matrix (e.g., bacterial cell lysate, insect gland extract)

Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the biological sample in a suitable solvent. For cellular samples, a chloroform:methanol (2:1, v/v) mixture is effective for lipid extraction.

  • Extraction: Perform a biphasic liquid-liquid extraction by adding water to the homogenate to separate the lipid-containing organic layer.

  • Drying: Collect the organic layer and dry it under a stream of nitrogen.

  • Internal Standard: Add a known amount of internal standard to the dried lipid extract before derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Esterification: To the dried lipid extract, add 2 mL of BF3-Methanol.

  • Heating: Tightly cap the vial and heat at 60-80°C for 10-20 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of deionized water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Isolation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the hexane to the desired final volume for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: A polar capillary column is recommended for the separation of branched-chain from straight-chain FAMEs, such as a DB-225ms (30 m x 0.25 mm, 0.25 µm film thickness) or an ionic liquid-based column (e.g., SLB-IL111).[6]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Identification and Quantification

The identification of this compound methyl ester is based on its retention time and mass spectrum. The mass spectrum of 10-methyldodecanoic acid, methyl ester will show a molecular ion peak (M+) at m/z 228.38.[7] Key fragment ions should be selected for SIM mode to enhance sensitivity and selectivity for quantification. A calibration curve is constructed by analyzing a series of standard solutions of this compound methyl ester with a constant concentration of the internal standard.

Quantitative Data

The following table summarizes representative quantitative parameters for the GC-MS analysis of branched-chain fatty acids. These values can be used as a benchmark for method validation.

ParameterTypical Value
Limit of Detection (LOD)0.5 - 10 ng/mL[8]
Limit of Quantitation (LOQ)1.5 - 30 ng/mL
Linearity (R²)> 0.99
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Lipid Extraction Sample->Homogenization Drying Drying of Extract Homogenization->Drying IS_Addition Internal Standard Addition Drying->IS_Addition Esterification Esterification (BF3-Methanol) IS_Addition->Esterification FAME_Extraction FAME Extraction (Hexane) Esterification->FAME_Extraction FAME_Drying Drying (Na2SO4) FAME_Extraction->FAME_Drying Injection GC Injection FAME_Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for this compound Analysis.

Branched-Chain Fatty Acid Synthesis

BCFA_Synthesis Simplified Branched-Chain Fatty Acid Synthesis Pathway Primer Branched-Chain Acyl-CoA Primer (e.g., isobutyryl-CoA, isovaleryl-CoA) FASII Fatty Acid Synthase II (FASII) Primer->FASII Malonyl_ACP Malonyl-ACP Malonyl_ACP->FASII Elongation Chain Elongation Cycles FASII->Elongation Condensation, Reduction, Dehydration, Reduction Elongation->FASII BCFA Branched-Chain Fatty Acid (e.g., this compound) Elongation->BCFA

Caption: Branched-Chain Fatty Acid Synthesis Pathway.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound. The key to successful analysis lies in the effective derivatization of the fatty acid to its methyl ester and the use of a suitable polar GC column to achieve chromatographic separation. This protocol can be adapted for the analysis of other branched-chain fatty acids in various biological and industrial samples, providing a valuable tool for researchers in lipidomics and related fields.

References

Application Notes and Protocols for NMR Spectroscopy of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 10-Methyl lauric acid (also known as 10-methyldodecanoic acid). This document includes protocols for sample preparation and data acquisition, expected chemical shift ranges for ¹H and ¹³C NMR, and insights into the potential biological significance of this branched-chain fatty acid.

Introduction

This compound is a branched-chain fatty acid (BCFA) that has been identified in various natural sources, including the Gram-positive bacteria B. acetylicum and the mandibular gland secretions of carpenter ants.[1][2] BCFAs are crucial components of cell membranes in many bacterial species, where they play a role in maintaining membrane fluidity.[3] The unique structure of this compound, with a methyl branch at the C-10 position, gives rise to a characteristic NMR spectrum that can be used for its identification and quantification.

Data Presentation: Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)Multiplicity
H on C1 (COOH)~11-12Singlet
H on C2 (α-CH₂)~2.35Triplet
H on C3 (β-CH₂)~1.63Multiplet
H on C4-C9, C11~1.25Multiplet
H on C10~1.50Multiplet
H on C12 (CH₃)~0.88Triplet
H on C10-CH₃~0.85Doublet

Note: Predicted values are based on standard models and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)
C1 (COOH)~180
C2 (α-CH₂)~34
C3 (β-CH₂)~25
C4-C9, C11~29-30
C10~37
C12 (CH₃)~14
C10-CH₃~19

Note: Predicted values are based on standard models and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Requirements:

    • For ¹H NMR, 1-5 mg of this compound is typically sufficient.

    • For ¹³C NMR, a higher concentration of 10-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection:

    • Deuterated chloroform (B151607) (CDCl₃) is a common solvent for fatty acids as it is a good solvent for lipids and has a single, well-defined solvent peak.

    • Other deuterated solvents such as deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the experimental requirements.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

High-resolution NMR spectra can be acquired using a standard NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance signal intensity.

    • Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass the full range of carbon chemical shifts.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

Data Processing and Analysis

The acquired NMR data should be processed to obtain a high-quality spectrum for analysis.

  • Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding atoms in the this compound molecule using the predicted data and general knowledge of fatty acid NMR spectra.

Mandatory Visualization

Bacterial Biosynthesis of Branched-Chain Fatty Acids

The following diagram illustrates the general biosynthetic pathway for branched-chain fatty acids, such as this compound, in bacteria. This pathway often starts from branched-chain amino acids.

BCFAsynthesis cluster_fas Fatty Acid Synthesis (FASII) Ile Isoleucine KMV α-keto-β-methylvalerate Ile->KMV BCAT Leu Leucine KIC α-ketoisocaproate Leu->KIC BCAT Val Valine KIV α-ketoisovalerate Val->KIV BCAT MM_CoA 2-methylbutanoyl-CoA KMV->MM_CoA BCKDH IM_CoA 3-methylbutanoyl-CoA KIC->IM_CoA BCKDH IB_CoA 2-methylpropanoyl-CoA KIV->IB_CoA BCKDH Elongation Elongation Cycles MM_CoA->Elongation IM_CoA->Elongation IB_CoA->Elongation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation Anteiso anteiso-BCFAs (e.g., this compound) Elongation->Anteiso from 2-methylbutanoyl-CoA Iso_odd iso-BCFAs (odd) Elongation->Iso_odd from 3-methylbutanoyl-CoA Iso_even iso-BCFAs (even) Elongation->Iso_even from 2-methylpropanoyl-CoA caption Fig 1. Biosynthesis of Branched-Chain Fatty Acids.

Caption: General pathway for the biosynthesis of branched-chain fatty acids in bacteria.

Experimental Workflow for NMR Analysis

The following diagram outlines the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis start Start: this compound Sample weigh Weigh Sample (1-20 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim Spectrometer instrument->setup acquire_1h Acquire ¹H NMR Spectrum setup->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum setup->acquire_13c process Fourier Transform, Phase, and Baseline Correction acquire_1h->process acquire_13c->process reference Reference to TMS (0.00 ppm) process->reference assign Peak Assignment reference->assign integrate Integration of ¹H Signals assign->integrate structure Structure Confirmation integrate->structure caption Fig 2. Workflow for NMR analysis of this compound.

Caption: Standard workflow for the NMR analysis of this compound.

References

Application Notes and Protocols: 10-Methyl Lauric Acid - A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the therapeutic applications of 10-Methyl lauric acid , a specific branched-chain fatty acid, has yielded limited direct evidence within publicly accessible scientific literature. The majority of available research focuses on the well-characterized straight-chain saturated fatty acid, lauric acid (dodecanoic acid) , and its ester, methyl laurate.

This compound has been identified in the cellular composition of Gram-positive bacteria such as B. acetylicum and as a component of mandibular gland secretions in certain carpenter ant species.[1][2] However, its distinct therapeutic potential, mechanism of action, and specific signaling pathways remain largely unexplored.

This document, therefore, provides a detailed overview of the known therapeutic applications and experimental protocols for the closely related and extensively studied lauric acid , as a potential starting point for research into branched-chain fatty acids like its 10-methyl counterpart. The information presented below pertains to lauric acid unless otherwise specified.

Potential Therapeutic Applications of Lauric Acid

Lauric acid, a medium-chain fatty acid predominantly found in coconut oil and palm kernel oil, has demonstrated a range of biological activities with potential therapeutic implications.[3][4][5]

Antimicrobial and Antiviral Activity

Lauric acid and its monoglyceride derivative, monolaurin, have shown significant antimicrobial properties against a variety of pathogens.[3][4][6]

  • Antibacterial: Effective against Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae.[7][8] The proposed mechanism involves the disruption of bacterial cell membranes.[3]

  • Antiviral: Lauric acid can disrupt the lipid membranes of enveloped viruses, potentially neutralizing them.[6] Viruses such as influenza, herpes, and HIV have been suggested as potential targets.[6]

  • Antifungal: It has also been shown to inhibit several fungal organisms.[3]

Anti-inflammatory Effects

Lauric acid has demonstrated anti-inflammatory properties in various studies.[4][6]

  • In a study, a nanogel formulation containing lauric acid showed excellent anti-inflammatory properties, with a high percentage of inhibition in protein denaturation assays.[3]

  • Another study showed that lauric acid exhibited significant anti-inflammatory activity in a dose-dependent manner.[9]

Metabolic and Hepatic Health

Lauric acid's effects on metabolism and liver health are complex and subject to ongoing research.

  • Non-alcoholic Fatty Liver Disease (NAFLD): In a study on rats with high-fat diet-induced NAFLD, lauric acid administration was found to ameliorate serum levels of triglycerides, total cholesterol, and liver enzymes (ALT, AST).[10] It also reduced oxidative stress and inflammation in the liver.[10]

  • Insulin (B600854) Resistance: Compared to the long-chain saturated fatty acid palmitic acid, lauric acid appeared to have less detrimental effects on systemic insulin resistance in mice fed a high-fat diet.[11][12]

Neurological Health

Recent studies have begun to explore the neuroprotective potential of lauric acid.

  • Ischemic Stroke: In a study on hyperglycemic ischemic stroke in animals, lauric acid treatment was associated with improved vessel diameter and density in the peri-infarct region, suggesting a role in preserving microvascular integrity.[13]

  • Neuroinflammation: Lauric acid has been reported to have neuroprotective potential in neuroinflammatory degenerative diseases.[13]

Anticancer Properties

Preliminary evidence suggests that lauric acid may have pro-apoptotic effects in cancer cells.

  • One study found that lauric acid induces apoptosis in breast and endometrial cancer cells through the generation of reactive oxygen species (ROS) and the activation of the EGFR/ERK/AP1 signaling pathway.[14]

Quantitative Data Summary

Application AreaModel/SystemKey FindingsConcentration/DoseReference
Antimicrobial In vitro (MRSA)MIC90 of ≤4 μl/ml for lauric acid monoester formulations≤4 μl/ml[7]
In vitro (S. aureus)Zone of inhibition: 15 mm ± 1.414 mm1:10 dilution[8]
Anti-inflammatory In vitro (Protein denaturation)IC50: 35.5 µg/mL10-50 µg/ml[9]
In vitro (Proteinase inhibition)IC50: 35.5 µg/mL10-50 µg/ml[9]
Metabolic Health In vivo (Rats with NAFLD)Ameliorated serum TG, TC, ALT, AST250 and 500 mg/kg (orally)[10]
Anticancer In vitro (Breast & Endometrial cancer cells)Induced ROS production and apoptosis100 μM[14]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies evaluating the antimicrobial activity of lauric acid formulations against S. aureus.[7]

  • Preparation of Lauric Acid Stock Solution: Dissolve lauric acid in a suitable solvent, such as isopropanol (B130326) or ethanol, to create a high-concentration stock solution.[7]

  • Bacterial Culture: Grow S. aureus isolates (e.g., methicillin-susceptible and methicillin-resistant strains) in appropriate broth media (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the lauric acid stock solution in the broth medium.

    • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive controls (bacteria in broth without lauric acid) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of lauric acid that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Murine Model of MRSA Nasopharyngeal Colonization

This protocol is based on a study assessing the in vivo efficacy of lauric acid monoester formulations.[7][15]

  • Animal Model: Use a suitable mouse strain (e.g., Hsd:ICR mice).

  • MRSA Challenge: Intranasally challenge the mice with a high concentration of MRSA (e.g., 10^8 CFU per naris).[7][15]

  • Confirmation of Colonization: After a set period (e.g., 5 days), confirm S. aureus colonization by culturing nasal swabs.

  • Treatment: Administer the lauric acid formulation (e.g., in a petrolatum base) intranasally three times daily for a specified duration (e.g., 2 days).[7][15] Include control groups receiving a bland ointment and a standard antibiotic (e.g., mupirocin).

  • Assessment of Eradication: A few days after the final treatment (e.g., 3 days), culture both anterior nares to determine the presence or absence of S. aureus.

  • Data Analysis: Compare the eradication rates between the treatment and control groups using appropriate statistical methods.

Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This protocol is derived from a study on the anti-inflammatory activity of lauric acid.[9]

  • Preparation of Solutions:

    • Prepare different concentrations of lauric acid (e.g., 10-50 µg/ml) in a suitable solvent.

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Assay Mixture:

    • In separate tubes, mix the lauric acid solutions with the BSA solution.

    • Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the concentration of lauric acid that causes 50% inhibition (IC50).

Signaling Pathways and Visualizations

Lauric Acid-Induced Apoptosis in Cancer Cells

In certain cancer cell lines, lauric acid has been shown to induce apoptosis by increasing reactive oxygen species (ROS) production, which in turn activates the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK) pathway. This leads to the activation of the transcription factor AP-1 and subsequent upregulation of the cell cycle inhibitor p21, ultimately promoting apoptosis.[14]

Lauric_Acid_Apoptosis_Pathway LA Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR EGFR Activation ROS->EGFR ERK ERK Activation EGFR->ERK AP1 AP-1 Activation ERK->AP1 p21 ↑ p21 Upregulation AP1->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Lauric acid-induced apoptotic signaling pathway in cancer cells.

Experimental Workflow for In Vivo MRSA Decolonization Study

The following diagram illustrates the workflow for an in vivo experiment to test the efficacy of a topical lauric acid formulation in eradicating MRSA from the nasal passages of mice.

MRSA_Decolonization_Workflow Start Start: Select Mouse Strain Challenge Intranasal MRSA Challenge Start->Challenge Confirm Confirm Colonization (Nasal Culture - Day 5) Challenge->Confirm Treatment Topical Treatment (Lauric Acid, Mupirocin, Bland Ointment) (3x daily for 2 days) Confirm->Treatment Assess Assess Eradication (Nasal Culture - Day 10) Treatment->Assess Analysis Data Analysis and Comparison Assess->Analysis End End Analysis->End

Caption: Workflow for in vivo evaluation of lauric acid against MRSA.

References

Application Notes and Protocols for the Use of 10-Methyl Lauric Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, also known as 10-methyl dodecanoic acid, is a branched-chain fatty acid (BCFA) that has been identified in various natural sources, including certain Gram-positive bacteria and the mandibular gland secretions of carpenter ants.[1][2] As a member of the BCFA family, this compound is of growing interest in the field of lipidomics due to the emerging roles of BCFAs in cellular signaling, metabolism, and disease. While specific research on this compound is still in its early stages, the broader class of BCFAs is being investigated for its potential as biomarkers and its involvement in various physiological and pathological processes.

These application notes provide an overview of the potential uses of this compound in lipidomics and offer detailed protocols for its analysis. Given the limited specific data for this compound, information on BCFAs as a class is used to infer potential applications and signaling pathways.

Applications in Lipidomics

The study of this compound and other BCFAs in lipidomics can provide valuable insights in several research areas:

  • Biomarker Discovery: Altered levels of specific BCFAs have been associated with various conditions. Investigating the concentration of this compound in biological samples (e.g., plasma, tissues) could lead to the discovery of novel biomarkers for metabolic diseases, neurological disorders, or microbial dysbiosis.

  • Microbial Lipidomics: Since this compound is found in bacteria, its detection and quantification in complex biological samples can serve as an indicator of the presence or metabolic activity of specific microbial populations.

  • Nutritional Research: BCFAs are present in the food chain, particularly in dairy and ruminant meat products. Studying the uptake and metabolism of dietary this compound can contribute to our understanding of the health effects of these foods.

  • Drug Development: Understanding the signaling roles of BCFAs may open new avenues for therapeutic intervention. For instance, the interaction of BCFAs with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) suggests a potential for modulating lipid metabolism and inflammation.[3][4][5]

Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically for this compound in various biological matrices. However, for general fatty acid analysis, typical validation parameters for quantitative methods are presented below. These values can serve as a benchmark when developing and validating a method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
**Linearity (R²) **> 0.99> 0.99
Limit of Detection (LOD) 0.04 - 0.51 mg/L (for SCFAs)1 - 30 µg/L (for fatty acids)
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for SCFAs)0.003 - 0.72 µg/L (for FAMEs)
Accuracy (Recovery) 95 - 117%Typically within 80-120%
Precision (RSD) 1 - 4.5%< 3%
Table 1: Typical performance parameters for the quantification of fatty acid methyl esters (FAMEs), which can be considered representative for methyl 10-laurate analysis.[6]

Experimental Protocols

The following is a detailed protocol for the analysis of fatty acids, including this compound, from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used and robust method for fatty acid quantification.

Protocol: Quantitative Analysis of this compound by GC-MS

1. Principle

This method involves the extraction of total lipids from a biological sample, followed by derivatization of fatty acids to their volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard.

2. Materials and Reagents

  • Solvents: Methanol (B129727) (anhydrous), Chloroform, Hexane (B92381) (GC grade)

  • Internal Standard: A stable isotope-labeled fatty acid (e.g., Lauric acid-d3) is recommended. A specific this compound stable isotope is not commercially available, so a related compound should be chosen.

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-methanol)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Sample (e.g., plasma, tissue homogenate, cell pellet)

3. Sample Preparation and Lipid Extraction (Folch Method)

  • To 100 µL of plasma, 10-20 mg of tissue homogenate, or a pellet of 1x10^6 cells, add a known amount of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean glass tube.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Dry the extracted lipid sample under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3-methanol.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: A polar capillary column (e.g., DB-23, ZB-WAX) is suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for methyl 10-laurate and the internal standard. A full scan mode can be used for identification.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

6. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (methyl 10-laurate) to the internal standard and comparing it to a standard curve prepared with known concentrations of a this compound standard.

Signaling Pathways

While the specific signaling pathways involving this compound have not been extensively studied, research on BCFAs suggests their involvement in key metabolic and inflammatory pathways.

Branched-Chain Fatty Acids and PPAR Activation

Branched-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[3][4][5] PPARα, in particular, is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.

BCFA_PPAR_Signaling cluster_nucleus Nucleus BCFA This compound (BCFA) PPARa PPARα BCFA->PPARa Binds to and activates RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Upregulates transcription of MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Reduced Inflammation TargetGenes->MetabolicEffects

Caption: Putative signaling pathway of this compound via PPARα activation.

Experimental Workflow

The overall workflow for the analysis of this compound in a lipidomics study is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration, Quantification) GCMS->DataProcessing StatAnalysis Statistical Analysis & Biological Interpretation DataProcessing->StatAnalysis

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound represents an intriguing, yet understudied, branched-chain fatty acid with potential applications in various areas of lipidomics research. While specific data and protocols for this molecule are currently limited, the established methodologies for fatty acid analysis provide a solid foundation for its investigation. Further research into the quantitative levels of this compound in health and disease, as well as its specific roles in cellular signaling, is warranted to fully elucidate its biological significance. The protocols and information provided herein serve as a guide for researchers to begin exploring the role of this and other branched-chain fatty acids in their lipidomics studies.

References

Application Note: Extraction of Branched-Chain Fatty Acids from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria and serve as significant biomarkers for characterizing soil microbial communities.[1][2] The analysis of BCFAs, such as iso and anteiso fatty acids, provides insights into microbial biomass, community structure, and physiological status.[3][4] This application note provides a detailed protocol for the extraction, fractionation, derivatization, and quantification of BCFAs from soil samples using a modified Bligh-Dyer method followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Workflow

The overall workflow for the extraction and analysis of BCFAs from soil is depicted in the following diagram.

BCFAPathway cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample Collection freeze_dry Freeze-Drying soil_sample->freeze_dry grind_sieve Grinding & Sieving freeze_dry->grind_sieve bligh_dyer Modified Bligh-Dyer Extraction grind_sieve->bligh_dyer phase_separation Phase Separation bligh_dyer->phase_separation extract_collection Collect Organic Phase phase_separation->extract_collection spe_column Solid-Phase Extraction (Silica Column) extract_collection->spe_column elute_neutral Elute Neutral Lipids (Chloroform) spe_column->elute_neutral Fraction 1 elute_glyco Elute Glycolipids (Acetone) spe_column->elute_glyco Fraction 2 elute_phospho Elute Phospholipids (B1166683) (Methanol) spe_column->elute_phospho Fraction 3 methylation Mild Alkaline Methanolysis elute_phospho->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for BCFA extraction and analysis.

Experimental Protocols

This protocol is a compilation and adaptation of established methods for soil fatty acid analysis.[5][6][7]

Sample Preparation
  • Soil Collection and Storage : Collect soil samples and transport them to the lab in a cooler. If not processed immediately, store the samples at -80°C.[6]

  • Freeze-Drying : Homogenize the soil samples by removing roots and stones and sieving through a 2 mm mesh.[5] Freeze-dry the sieved soil to remove water.

  • Grinding : Grind the freeze-dried soil to a fine powder using a ball mill or mortar and pestle to ensure homogeneity.[5]

  • Weighing : Accurately weigh 1-5 grams of the dried, ground soil into a 30 mL hexane-rinsed centrifuge tube. The amount of soil depends on the organic matter content.[5]

Lipid Extraction (Modified Bligh-Dyer)

This procedure should be performed in a fume hood.

  • Reagent Preparation :

  • Extraction : To the soil sample in the centrifuge tube, add the extraction reagents in the following order: phosphate buffer, chloroform, and methanol in a ratio of 0.8:1:2 (v/v/v).[8] For 5g of soil, this corresponds to 4 mL of phosphate buffer, 5 mL of chloroform, and 10 mL of methanol.[8]

  • Shaking : Securely cap the tubes and shake them horizontally for 2 hours to ensure thorough extraction.[5]

  • Phase Separation : Centrifuge the tubes to separate the soil particles from the solvent. Add chloroform and water (or phosphate buffer) to achieve a final chloroform:methanol:water ratio of 1:1:0.9, which will induce phase separation.[5][9]

  • Collection : Carefully transfer the lower organic phase containing the total lipids to a clean glass tube.

Fractionation of Lipids by Solid-Phase Extraction (SPE)
  • Column Preparation : Use a silica-based SPE column (500 mg). Condition the column by passing acetone (B3395972) followed by chloroform through it.[6][10]

  • Sample Loading : Evaporate the solvent from the collected organic phase under a stream of nitrogen. Redissolve the lipid extract in a small volume of chloroform and load it onto the conditioned SPE column.[6][11]

  • Elution :

    • Elute neutral lipids with chloroform.[7]

    • Elute glycolipids with acetone.[7]

    • Elute phospholipids, which contain a significant portion of the microbial BCFAs, with methanol.[7][9]

  • Collection : Collect the methanol fraction containing the phospholipids in a clean glass tube.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Evaporation : Dry the collected phospholipid fraction under a stream of nitrogen.

  • Methylation : Add a methanolic potassium hydroxide (B78521) (KOH) solution to the dried lipid extract. This process, known as mild alkaline methanolysis, will convert the fatty acids to their corresponding methyl esters (FAMEs).[6][7]

  • Extraction of FAMEs : After the reaction, add hexane (B92381) to extract the FAMEs.[5]

  • Washing and Drying : Wash the hexane phase with deionized water. Transfer the hexane layer containing the FAMEs to a new vial and dry it completely under nitrogen.[5]

  • Reconstitution : Reconstitute the dried FAMEs in a known volume of hexane containing an internal standard (e.g., methyl nonadecanoate) for GC-MS analysis.[12]

GC-MS Analysis
  • Instrumentation : Analyze the FAMEs using a gas chromatograph coupled with a mass spectrometer (GC-MS).[11][13]

  • Separation : Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the FAMEs.[14]

  • Identification : Identify the individual BCFAs based on their retention times compared to known standards and their mass spectra.[14]

  • Quantification : Quantify the amount of each BCFA relative to the internal standard.[5][9]

Data Presentation

The quantitative data for BCFAs should be summarized in a table for clear comparison.

Fatty Acid BiomarkerSystematic NameMicrobial Group AssociationSample 1 (nmol/g soil)Sample 2 (nmol/g soil)Sample 3 (nmol/g soil)
i15:013-methyltetradecanoic acidGram-positive bacteriaDataDataData
a15:012-methyltetradecanoic acidGram-positive bacteriaDataDataData
i16:014-methylpentadecanoic acidBacteriaDataDataData
i17:015-methylhexadecanoic acidGram-positive bacteriaDataDataData
a17:014-methylhexadecanoic acidGram-positive bacteriaDataDataData
cy17:0cis-9,10-methylenehexadecanoic acidGram-negative bacteriaDataDataData
cy19:0cis-11,12-methyleneoctadecanoic acidGram-negative bacteriaDataDataData

Note: This table is a template. The actual fatty acids detected and their quantities will vary depending on the soil sample.

Concluding Remarks

This protocol provides a robust framework for the extraction and analysis of branched-chain fatty acids from soil. The resulting data can be invaluable for researchers in microbiology, soil ecology, and drug development for understanding microbial community dynamics and identifying potential targets for novel antimicrobial agents. Adherence to careful and consistent laboratory practices is crucial for obtaining reliable and reproducible results.

References

Application Note: A Robust GC-MS Method for the Quantitative Analysis of 10-Methyldodecanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Methyldodecanoic acid is a methyl-branched saturated fatty acid (BCFA) that plays a role in various biological systems.[1] BCFAs are integral components of cell membranes in many bacteria, influencing fluidity and environmental adaptation, and are also found in various natural products.[2][3] Accurate quantification of specific BCFAs like 10-methyldodecanoic acid in complex biological matrices such as plasma, tissues, or cell cultures is essential for research in microbiology, metabolic studies, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for fatty acid analysis, offering excellent sensitivity and specificity.[4] However, the direct analysis of free fatty acids is challenging due to their low volatility and polar nature, which can cause poor chromatographic performance.[5][6] To overcome this, a derivatization step is required to convert the fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs).[7]

This application note details a comprehensive and validated protocol for the quantitative analysis of 10-methyldodecanoic acid. The method involves lipid extraction from the biological matrix, chemical derivatization to its corresponding FAME, and subsequent analysis by GC-MS using an internal standard for enhanced accuracy and reproducibility.[8]

Principle

The methodology is based on three key steps:

  • Lipid Extraction: Total lipids, including 10-methyldodecanoic acid, are extracted from the biological sample using a modified Folch method with a chloroform (B151607) and methanol (B129727) solvent system.[8][9] An internal standard (e.g., Heptadecanoic acid, C17:0) is added at the start to correct for variations during sample preparation and analysis.[5]

  • Derivatization: The carboxyl group of the extracted fatty acids is esterified to a methyl ester using Boron Trifluoride (BF₃) in methanol.[7][10] This reaction increases the volatility of the analyte, making it suitable for GC analysis.

  • GC-MS Quantification: The resulting FAMEs are separated on a gas chromatography column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • 10-Methyldodecanoic acid standard (PubChem CID: 3014565)[1]

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable non-endogenous fatty acid

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (GC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Deionized Water

  • Screw-cap glass tubes (13x100 mm) with PTFE-lined caps

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • Vortex mixer and centrifuge

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 10-methyldodecanoic acid standard and 10 mg of Heptadecanoic acid (IS) in separate 10 mL volumetric flasks using methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 10-methyldodecanoic acid primary stock solution into a surrogate matrix (e.g., saline or a blank matrix extract) to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 50 µg/mL.

Sample Preparation and Lipid Extraction

This protocol is suitable for 100 µL of plasma or cell homogenate.

  • Place 100 µL of the sample into a screw-cap glass tube.

  • Add 20 µL of the working internal standard solution (10 µg/mL) to each sample, calibrator, and quality control (QC) sample, excluding the blank.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[9]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new clean glass tube.[8]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol solution.[7][10]

  • Tightly cap the tube and vortex briefly.

  • Heat the mixture at 60°C for 30 minutes in a heating block.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane (B92381) layer.

  • Centrifuge at 1,500 x g for 5 minutes to achieve clear phase separation.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final dried extract into a GC autosampler vial for analysis.

GC-MS Analysis

The following parameters are a starting point and may require optimization for your specific instrument.

Table 1: GC-MS Instrument Parameters
Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial 100°C, hold for 2 min. Ramp to 250°C at 10°C/min. Hold at 250°C for 10 min.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

The molecular weight of 10-methyldodecanoic acid is 214.34 g/mol , and its methyl ester derivative (Methyl 10-methyldodecanoate) is 228.37 g/mol .[1][11][12] The ions for SIM mode should be selected based on the mass spectra of the derivatized standards.

Table 2: Suggested SIM Ions for Quantification and Confirmation
Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Methyl 10-methyldodecanoate228 (M⁺)74, 87, 199
Methyl heptadecanoate (IS)284 (M⁺)74, 87, 255

Note: Ions must be confirmed empirically on your instrument.

Data Presentation and Performance

Quantitative Analysis

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentration of 10-methyldodecanoic acid in unknown samples is then calculated from this curve.

Method Performance Characteristics

The following table summarizes the expected performance of the method based on typical results for quantitative fatty acid analysis.

Table 3: Method Performance Characteristics
Parameter Expected Value
Linear Range 0.1 - 50 µg/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Chemical Derivatization Workflow

The following diagram illustrates the conversion of the polar carboxylic acid to a non-polar, volatile methyl ester, which is the critical step enabling GC-MS analysis.

G FA 10-Methyldodecanoic Acid (Low Volatility, Polar) Reagent + BF₃-Methanol (Derivatization Reagent) FA->Reagent Heat Heat (60°C) Reagent->Heat FAME Methyl 10-methyldodecanoate (High Volatility, Non-Polar) Heat->FAME GCMS Ready for GC-MS Analysis FAME->GCMS

Caption: Chemical derivatization of 10-methyldodecanoic acid to its FAME.
Overall Experimental Workflow

The diagram below provides a step-by-step overview of the entire analytical process, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (C17:0) Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry1 Evaporate to Dryness Extract->Dry1 Deriv Add BF₃-Methanol & Heat (60°C) Dry1->Deriv Extract2 Hexane Extraction of FAMEs Deriv->Extract2 Dry2 Dry with Na₂SO₄ Extract2->Dry2 GCMS GC-MS Analysis (SIM Mode) Dry2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the quantitative analysis of 10-methyldodecanoic acid.
Conclusion

The GC-MS method described provides a selective, sensitive, and reliable approach for the quantification of 10-methyldodecanoic acid in complex biological samples. The protocol, which includes a robust lipid extraction and chemical derivatization, is suitable for applications in clinical research, microbiology, and metabolic pathway analysis. The use of an internal standard ensures high accuracy and precision, making this method a valuable tool for researchers and drug development professionals.

References

Application Note: Synthesis and GC Analysis of 10-Methyl Lauric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl lauric acid, a branched-chain fatty acid, and its methyl ester derivative are of increasing interest in metabolic research and drug development due to their unique physiological properties, distinct from their straight-chain counterparts. Accurate synthesis and analysis of these compounds are crucial for in-depth studies. This application note provides a detailed protocol for the synthesis of this compound methyl ester and its subsequent analysis by gas chromatography (GC).

The synthesis involves a two-stage process: first, the construction of the branched-chain carboxylic acid precursor, 10-methyldodecanoic acid, via a Grignard reaction, followed by a classic acid-catalyzed Fischer esterification to yield the desired methyl ester. The final product is then characterized and quantified using GC with flame ionization detection (FID) and mass spectrometry (MS).

Synthesis of this compound Methyl Ester

The synthetic pathway is a two-step process starting with the formation of the precursor acid, 10-methyldodecanoic acid, followed by its esterification.

Part 1: Synthesis of 10-Methyldodecanoic Acid via Grignard Reaction

This proposed synthesis utilizes a Grignard reagent to create the C-C bond at the desired branching point.

Reaction Scheme:

  • Grignard Reagent Formation: 2-bromobutane (B33332) is reacted with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent is then reacted with methyl 10-bromodecanoate.

  • Hydrolysis: The resulting ester is hydrolyzed to yield 10-methyldodecanoic acid.

Experimental Protocol:

1. Preparation of sec-butylmagnesium bromide (Grignard Reagent):

  • All glassware must be thoroughly dried to exclude moisture.

  • In a three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Maintain a gentle reflux until the magnesium is consumed.

2. Reaction with Methyl 10-bromodecanoate:

  • Cool the Grignard reagent to 0°C.

  • Slowly add a solution of methyl 10-bromodecanoate (1.0 eq) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

3. Work-up and Hydrolysis:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure.

  • The crude ester is then hydrolyzed by refluxing with an excess of 10% aqueous sodium hydroxide (B78521) for 4 hours.

  • After cooling, the solution is acidified with concentrated HCl.

  • The resulting carboxylic acid is extracted with dichloromethane, washed with water, and dried.

  • The solvent is removed to yield crude 10-methyldodecanoic acid.

4. Purification:

  • The crude acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Fischer Esterification to this compound Methyl Ester

Reaction Scheme: 10-methyldodecanoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst to form the methyl ester.

Experimental Protocol:

1. Esterification Reaction:

  • In a round-bottom flask, dissolve 10-methyldodecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux the mixture for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

2. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound methyl ester.

3. Purification:

  • The final product can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity for GC analysis.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 10-Methyldodecanoic Acid cluster_part2 Part 2: Fischer Esterification start1 2-Bromobutane + Mg Turnings grignard Formation of sec-butylmagnesium bromide start1->grignard coupling Grignard Coupling grignard->coupling reagent Methyl 10-bromodecanoate reagent->coupling hydrolysis Alkaline Hydrolysis coupling->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction1 Extraction & Drying acidification->extraction1 purification1 Purification (Vacuum Distillation) extraction1->purification1 precursor 10-Methyldodecanoic Acid purification1->precursor esterification Fischer Esterification (Reflux) precursor->esterification methanol Methanol (excess) + H₂SO₄ (cat.) methanol->esterification workup2 Work-up & Extraction esterification->workup2 purification2 Purification (Column Chromatography) workup2->purification2 final_product This compound Methyl Ester purification2->final_product

Caption: Synthetic workflow for this compound methyl ester.

GC Analysis Protocol

Gas chromatography is the preferred method for the analysis of fatty acid methyl esters (FAMEs) due to their volatility.[1] Capillary columns with polar stationary phases are commonly used for the separation of FAMEs.[2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.

  • Injector: Split/splitless inlet.

GC-FID Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp to 240 °C at 4 °C/min, hold 10 min
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (He) 30 mL/min

GC-MS Conditions:

For mass spectral analysis, the same GC conditions can be used.

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Source Temperature 230 °C
Quadrupole Temp. 150 °C

Expected Results and Data Presentation

The successful synthesis will yield a high-purity product, which can be confirmed by GC analysis.

Quantitative Data Summary:

StageParameterExpected Value
Synthesis Yield of 10-Methyldodecanoic Acid60-70%
Yield of this compound Methyl Ester>90%
Purification Purity by GC-FID>98%

GC Analysis Data (Hypothetical):

CompoundRetention Time (min)Peak Area (%)
This compound Methyl Ester~15.5>98%
ImpuritiesVaries<2%

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. Branched-chain FAMEs typically elute slightly earlier than their straight-chain isomers.

Logical Diagram for Compound Identification

Identification_Logic sample Purified Sample Injection gc_separation GC Separation (Polar Column) sample->gc_separation fid_detection FID Detection gc_separation->fid_detection ms_detection MS Detection (EI) gc_separation->ms_detection retention_time Retention Time Analysis fid_detection->retention_time peak_purity Peak Purity & Area % fid_detection->peak_purity mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum final_id Compound Identification & Purity Confirmation retention_time->final_id peak_purity->final_id library_search MS Library Search (e.g., NIST, Wiley) mass_spectrum->library_search fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis library_search->final_id fragmentation_analysis->final_id

Caption: Logical workflow for GC-based compound identification.

Conclusion

This application note provides a comprehensive and detailed methodology for the synthesis and GC analysis of this compound methyl ester. The proposed synthetic route offers a viable pathway for obtaining this valuable compound for research purposes. The detailed GC protocols ensure accurate and reliable analysis for purity assessment and quantification. These methods can be readily adapted by researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 10-Methyl lauric acid. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their inherent polarity and low volatility. The carboxylic acid group can lead to poor chromatographic peak shape, including tailing, and potential interactions with the GC column, resulting in inaccurate quantification. Derivatization, typically through esterification to form a fatty acid methyl ester (FAME), in this case, methyl 10-methyldodecanoate, is a critical step. This process increases the volatility and reduces the polarity of the analyte, leading to improved peak symmetry and better separation on the GC column.

Q2: Which GC column is most suitable for the analysis of this compound methyl ester?

A2: The choice of GC column is pivotal for the successful separation of this compound methyl ester from other fatty acids. Highly polar columns are generally the preferred choice for FAME analysis.

  • Cyanopropyl Silicone Phases (e.g., HP-88, CP-Sil 88, SP-2560): These are highly recommended for detailed FAME analysis, offering excellent selectivity for separating branched-chain isomers from their straight-chain counterparts.[1]

  • Polyethylene Glycol (PEG) Phases (e.g., DB-WAX, HP-INNOWAX): These polar columns are also effective for separating FAMEs based on their chain length and degree of unsaturation. While they can separate some branched-chain FAMEs, complex mixtures may require the higher polarity of a cyanopropyl phase.[1]

  • Non-Polar Phases (e.g., Equity-1): These columns separate compounds primarily by their boiling points. Branched-chain FAMEs generally have slightly lower boiling points than their straight-chain isomers and would therefore elute earlier. However, resolution from other closely boiling compounds can be challenging.

Q3: How can I identify the this compound methyl ester peak in my chromatogram?

A3: Peak identification should be based on a combination of retention time and mass spectral data.

  • Retention Time: On polar columns, branched-chain FAMEs often elute slightly earlier than their straight-chain isomers. Therefore, expect the peak for methyl 10-methyldodecanoate to appear shortly before the peak for methyl laurate (methyl dodecanoate). On non-polar columns, the elution is primarily based on boiling point, and branched isomers tend to have slightly lower boiling points, also resulting in an earlier elution. However, co-elution with other FAMEs is a possibility.[2] A Kovats retention index for the closely related methyl 11-methyldodecanoate on a standard non-polar column is reported as 1570.8, which can serve as a useful reference point.[3]

  • Mass Spectrum: The mass spectrum of methyl 10-methyldodecanoate will exhibit a molecular ion peak (M+) at m/z 228. Key fragment ions will be indicative of the methyl branch at the 10th carbon position.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor Peak Shape (Tailing)

  • Question: My peak for this compound methyl ester is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing is a common issue in the GC analysis of fatty acids. Here are the primary causes and how to address them:

CauseSolution
Active Sites in the GC System Use a deactivated inlet liner and ensure your GC column is well-conditioned. If the column is old, consider replacing it.
Incomplete Derivatization Review your derivatization protocol to ensure the complete conversion of this compound to its methyl ester. Ensure all reagents are fresh and anhydrous.
Column Contamination Trim the first few centimeters of the column to remove non-volatile residues. The use of a guard column is also recommended.
Improper Column Installation Ensure the column is installed correctly in the injector and detector to avoid dead volume.

Problem: Co-elution of Peaks

  • Question: I suspect my this compound methyl ester peak is co-eluting with another compound. How can I improve the resolution?

  • Answer: Co-elution can lead to inaccurate quantification and identification. Consider the following strategies to improve separation:

StrategyDetails
Optimize the Temperature Program A slower oven temperature ramp rate can often improve the separation of closely eluting compounds.
Select a More Appropriate Column If you are not already using a highly polar cyanopropyl silicone column, switching to one can enhance the resolution of branched-chain isomers.
Increase Column Length A longer column provides more theoretical plates, which can lead to better separation.
Mass Spectrometry Issues

Problem: Difficulty Confirming the Identity of this compound Methyl Ester

  • Question: I am unsure if the peak I am seeing is indeed this compound methyl ester. How can I be more confident in my identification?

  • Answer: Accurate identification relies on a careful examination of the mass spectrum.

Key Mass Spectral Features of Methyl 10-Methyldodecanoatem/z (Mass-to-Charge Ratio)Interpretation
Molecular Ion (M+) 228Represents the intact ionized molecule. Its presence is a primary indicator.
McLafferty Rearrangement 74A characteristic fragment for many fatty acid methyl esters.
Alpha-Cleavage 213Loss of a methyl group (-CH3).
Beta-Cleavage 199Loss of an ethyl group (-C2H5).
Cleavage at the Branch Point 171 & 57Cleavage on either side of the 10-methyl group can produce characteristic ions.

A detailed interpretation of the fragmentation pattern is provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester

This protocol outlines a standard method for the esterification of this compound using boron trifluoride-methanol (BF3-Methanol).

Materials:

  • This compound sample

  • BF3-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Weigh approximately 1-5 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl 10-methyldodecanoate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Parameters for this compound Methyl Ester Analysis

The following table provides a starting point for GC-MS method development. Parameters may need to be optimized for your specific instrument and column.

ParameterRecommended Setting
GC Column HP-88, CP-Sil 88, or similar high-polarity cyanopropyl silicone column (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 to 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 10 minutes.
MS Transfer Line Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-300 amu

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization  Esterification Extraction Extraction Derivatization->Extraction  LLE Injection Injection Extraction->Injection Separation Separation Injection->Separation  GC Column Detection Detection Separation->Detection  Mass Spec Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Identification Identification Chromatogram->Identification Mass_Spectrum->Identification peak_tailing_troubleshooting Start Peak Tailing Observed Incomplete_Derivatization Incomplete Derivatization? Start->Incomplete_Derivatization Active_Sites Active Sites in System? Incomplete_Derivatization->Active_Sites No Optimize_Protocol Optimize Derivatization Protocol Incomplete_Derivatization->Optimize_Protocol Yes Column_Contamination Column Contamination? Active_Sites->Column_Contamination No Deactivate_System Use Deactivated Liner & Condition Column Active_Sites->Deactivate_System Yes Improper_Installation Improper Column Installation? Column_Contamination->Improper_Installation No Trim_Column Trim First Few cm of Column Column_Contamination->Trim_Column Yes Reinstall_Column Reinstall Column Correctly Improper_Installation->Reinstall_Column Yes Resolved Peak Shape Improved Optimize_Protocol->Resolved Deactivate_System->Resolved Trim_Column->Resolved Reinstall_Column->Resolved fragmentation_pathway cluster_frags Key Fragment Ions M_plus Methyl 10-methyldodecanoate (M+•, m/z 228) m_z_74 m/z 74 (McLafferty Rearrangement) M_plus->m_z_74  Rearrangement m_z_213 m/z 213 (Loss of •CH3) M_plus->m_z_213  α-cleavage m_z_199 m/z 199 (Loss of •C2H5) M_plus->m_z_199  β-cleavage m_z_171 m/z 171 (Cleavage at C9-C10) M_plus->m_z_171  Branch cleavage m_z_57 m/z 57 (C4H9+ fragment) M_plus->m_z_57  Branch cleavage

References

Technical Support Center: Optimizing Derivatization of Branched-Chain Fatty acids for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of branched-chain fatty acids (BCFAs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of BCFAs.

Issue 1: Incomplete Derivatization

Q: My chromatogram shows broad, tailing peaks for my BCFAs, or their response is much lower than expected. What could be the cause?

A: This often indicates incomplete derivatization, where a portion of the fatty acids remains in their free, underivatized form. Free fatty acids are highly polar and interact with active sites in the GC system, leading to poor chromatography.[1][2]

Potential Causes and Solutions:

Cause Solution
Presence of Water Derivatization reagents, particularly silylating agents and BF3-methanol, are sensitive to moisture.[2][3] Ensure samples are completely dry before adding reagents. If samples are aqueous, evaporate them to dryness under a stream of nitrogen or by lyophilization.[2][4]
Insufficient Reagent A significant molar excess of the derivatization reagent is typically required to drive the reaction to completion.[2][3] As a general rule, use at least a 2:1 molar ratio of reagent to active hydrogens.[5]
Suboptimal Reaction Time or Temperature Derivatization reactions require specific temperatures and durations to proceed to completion. These conditions can vary depending on the reagent and the specific fatty acids.[2][4] Optimize reaction time and temperature by running a time-course experiment and analyzing aliquots at different time points.
Sample Matrix Effects Complex sample matrices can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
Issue 2: Peak Tailing

Q: My BCFA peaks are asymmetrical with a distinct "tail." How can I resolve this?

A: Peak tailing is a common issue in GC analysis of fatty acids and is often caused by interactions between the analyte and active sites within the GC system or by the presence of underivatized acids.[1][2]

Potential Causes and Solutions:

Cause Solution
Active Sites in the GC System Free silanol (B1196071) groups in the injector liner, GC column, or detector can interact with the derivatized fatty acids.[1] Use a deactivated injector liner and a high-quality, end-capped GC column.[1] If the problem persists, consider in-situ silylation of the liner.
Incomplete Derivatization As mentioned previously, unreacted fatty acids will tail significantly.[1] Re-optimize your derivatization protocol to ensure complete reaction.
Column Contamination Buildup of non-volatile residues from the sample matrix at the head of the column can lead to peak tailing.[1] Trim the first few centimeters of the column or, if the contamination is severe, replace the column.
Issue 3: Co-elution of BCFA Isomers

Q: I am having trouble separating iso- and anteiso-BCFA isomers. What can I do to improve resolution?

A: BCFA isomers, such as iso and anteiso forms, have very similar physicochemical properties, making their separation challenging.[1] Effective separation relies on optimizing the chromatographic conditions.[1]

Potential Causes and Solutions:

Cause Solution
Inadequate GC Column The stationary phase of your column may not have sufficient selectivity for the isomers. Use a highly polar capillary column, such as one with a cyanopropyl-based stationary phase, and a longer column length (e.g., >60 m) to enhance resolution.[1]
Suboptimal Oven Temperature Program A rapid temperature ramp can decrease the separation efficiency.[1] Decrease the oven temperature ramp rate (e.g., 1-2 °C/min) during the elution window of the BCFAs.[1] A lower initial oven temperature or a longer initial hold time can also improve the separation of more volatile isomers.[1]
High Carrier Gas Flow Rate A high flow rate can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution. Optimize the carrier gas flow rate for your column dimensions and analytes.
Issue 4: Low Signal Intensity/Poor Sensitivity

Q: The signal for my BCFAs is very low, even at concentrations where I expect to see a strong response. What could be the issue?

A: Low signal intensity can stem from issues in sample preparation, derivatization, or the GC-MS instrument settings.[1]

Potential Causes and Solutions:

Cause Solution
Inefficient Derivatization The chosen derivatization method may not be suitable for your specific BCFAs or sample matrix.[1] Experiment with different derivatization reagents (e.g., esterification vs. silylation) to see which provides a better response.
Analyte Loss During Sample Preparation BCFAs can be lost during extraction or cleanup steps.[1] Minimize the number of sample handling steps and ensure that any solvents used are compatible with your analytes. The use of an internal standard can help to monitor and correct for sample loss.
Suboptimal GC-MS Parameters Incorrect injector temperature, split ratio, or MS detector settings can lead to poor sensitivity.[1] Ensure the injector temperature is high enough to volatilize the derivatized BCFAs without causing degradation. A splitless injection can increase the amount of sample reaching the column. Tune the MS detector according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of branched-chain fatty acids?

A: Derivatization is a crucial step for several reasons.[1] BCFAs in their free form are not volatile enough for GC analysis and their polar carboxyl group can interact with the GC column's stationary phase, leading to poor peak shape and tailing.[2][4] Derivatization converts the non-volatile fatty acids into more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[1][4][6] This process improves chromatographic separation and peak shape.[1]

Q2: What are the most common derivatization methods for BCFAs?

A: The two most common methods are esterification and silylation.[2][4]

  • Esterification: This method converts fatty acids into fatty acid alkyl esters, most commonly methyl esters (FAMEs).[4] Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) and acetyl chloride in methanol.[2][4][7]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[2][3] Commonly used reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]

Q3: How do I choose between esterification and silylation?

A: The choice depends on your specific application and sample matrix.

  • Esterification to FAMEs is a robust and widely used method, particularly for complex lipid mixtures, as it can also transesterify esterified fatty acids.[4] FAMEs are generally stable.

  • Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups, which can be advantageous for analyzing multiple analyte classes in a single run.[2] However, TMS derivatives can be more susceptible to hydrolysis and may require analysis within a shorter timeframe.[2]

Q4: Can I inject underivatized BCFAs onto a GC-MS system?

A: While technically possible with specialized columns and techniques, it is highly discouraged for routine analysis. Direct injection of free fatty acids typically results in poor peak shape, peak tailing, low sensitivity, and potential contamination of the GC system.[2] Derivatization is the standard and recommended practice for reliable and reproducible results.

Q5: How can I quantify BCFAs using GC-MS?

A: For accurate quantification, it is essential to use an internal standard. An ideal internal standard is a structurally similar compound that is not present in the sample. Stable isotope-labeled BCFAs are excellent internal standards as they have nearly identical chemical properties and elution times to the analyte of interest but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[8] A calibration curve is created by analyzing a series of standards with known concentrations of the BCFAs and a fixed concentration of the internal standard.

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (14% BF3-Methanol)

This protocol is suitable for the preparation of fatty acid methyl esters (FAMEs).

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[4] If the sample is in an aqueous solution, it must be evaporated to dryness first.[4]

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the sample.[2]

  • Reaction: Tightly cap the tube and heat at 60°C for 60 minutes.[2] The optimal time and temperature may need to be adjusted for specific sample types.[2]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane (B92381) (or heptane).

  • Phase Separation: Vortex the tube vigorously for 30 seconds and then centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. For quantitative analysis, a second extraction of the aqueous layer with another 1 mL of hexane is recommended.

  • Drying: Dry the pooled hexane extract over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol is for the preparation of trimethylsilyl (TMS) esters. This method is highly sensitive to moisture.[4]

  • Sample Preparation: Place the dried sample (1-10 mg) in a reaction vial.[3]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.[2] A molar excess of the reagent is required.[2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][4]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a solvent like hexane or dichloromethane.[4]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for BCFA Analysis
Reagent Derivative Typical Reaction Conditions Advantages Disadvantages
BF3-Methanol FAME60°C for 60 min[2]Robust, widely used, good for complex lipids[4]Reagent is corrosive and moisture-sensitive
Acetyl Chloride/Methanol FAME50°C for 1-2 hours[7]Simple to prepare, effective for esterification[7]Generates HCl, which is corrosive
BSTFA (+1% TMCS) TMS Ester60°C for 60 min[2]Versatile, derivatizes multiple functional groups[2]Derivatives can be moisture-sensitive[3], reagent byproducts can interfere with chromatography[2]
MSTFA (+1% TMCS) TMS Ester60°C for 30-90 min[9]Similar to BSTFA, byproducts are more volatileDerivatives can be moisture-sensitive
PFBBr PFB Ester60°C for 90 min[10]Good for trace analysis with electron capture detectionMore complex procedure, reagent can be an irritant
Table 2: Optimized Derivatization Conditions for Short-Chain Fatty Acids (including BCFAs) using PFBBr
Parameter Optimal Condition
Derivatization Time 90 minutes[10]
Temperature 60 °C[10]
pH 7[10]
(CH3)2CO:H2O ratio (v:v) 2:1[10]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying Extraction->Drying AddReagent Add Derivatization Reagent Drying->AddReagent Reaction Heating/ Incubation AddReagent->Reaction Quench Quench/Extract Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing GCMS->Data Results Results Data->Results

Caption: General workflow for BCFA derivatization and analysis.

Derivatization_Choice Start Start: Choose Derivatization Method Question1 Analyze other compounds with -OH or -NH groups? Start->Question1 Question2 Sample contains complex lipids (e.g., triglycerides)? Question1->Question2 No Silylation Use Silylation (e.g., BSTFA) Question1->Silylation Yes Esterification Use Esterification (e.g., BF3-Methanol) Question2->Esterification Yes Question2->Esterification No

Caption: Decision tree for selecting a derivatization method.

Esterification_Reaction BCFA R-COOH (Branched-Chain Fatty Acid) Methanol CH3OH (Methanol) Catalyst + BF3 (Catalyst) FAME R-COOCH3 (Fatty Acid Methyl Ester) Water H2O (Water)

Caption: Chemical reaction for esterification of a BCFA.

References

Technical Support Center: Purification of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methyldodecanoic acid. The information provided is intended to help overcome common challenges encountered during the purification of this branched-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 10-Methyldodecanoic acid?

A1: While specific impurities depend on the synthetic route, common contaminants in crude 10-Methyldodecanoic acid may include:

  • Isomeric Impurities: Positional isomers (e.g., 9-methyldodecanoic acid, 11-methyldodecanoic acid) and other branched-chain fatty acids with similar carbon numbers can be difficult to separate due to their very similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials such as long-chain alkyl halides or organometallic reagents may be present.

  • Solvent Residues: Organic solvents used in the synthesis and extraction steps can be retained in the crude product.

  • Straight-Chain Fatty Acids: Contamination with dodecanoic acid (lauric acid) is possible, especially if the starting materials were not pure.

  • Oxidation Products: Like other fatty acids, 10-Methyldodecanoic acid can be susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products, particularly if not handled under an inert atmosphere.

Q2: What is the recommended storage condition for 10-Methyldodecanoic acid to minimize degradation?

A2: To minimize degradation, 10-Methyldodecanoic acid should be stored as a neat liquid or solid at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, it is advisable to store it in a tightly sealed container in a freezer.

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of 10-Methyldodecanoic acid is observed after performing purification steps, resulting in a low overall yield.

Potential Cause Troubleshooting Suggestion
Co-crystallization with impurities During recrystallization, if the impurity concentration is high, the target compound may crystallize along with the impurities, leading to losses during subsequent purification attempts. Try a different solvent system or a pre-purification step like liquid-liquid extraction to remove major impurities first.
Inappropriate recrystallization solvent The chosen solvent may have either too high or too low solubility for 10-Methyldodecanoic acid at room temperature, leading to poor recovery. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Adsorption on silica (B1680970) gel during chromatography Carboxylic acids can strongly adsorb to silica gel, leading to tailing and poor recovery. Deactivating the silica gel with a small amount of acid (e.g., acetic acid) in the mobile phase can help to mitigate this issue.
Volatility of the methyl ester If working with the methyl ester (Methyl 10-methyldodecanoate), be aware of its potential volatility during solvent removal under high vacuum and elevated temperatures.
Persistent Impurities After Purification

Problem: Analytical tests (e.g., GC-MS, NMR) show the presence of persistent impurities even after multiple purification steps.

Potential Impurity Identification Method Troubleshooting Suggestion
Isomeric Fatty Acids GC-MS can often separate isomers, showing distinct retention times. High-resolution mass spectrometry can confirm the identical mass-to-charge ratio.Isomer separation is challenging. Consider preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase. Alternatively, derivatization to esters followed by fractional distillation under reduced pressure might be effective.
Straight-Chain Fatty Acids GC analysis will show a separate peak with a different retention time compared to the branched-chain acid.Recrystallization from a non-polar solvent like hexane (B92381) can sometimes selectively crystallize the straight-chain fatty acid, leaving the branched isomer in the mother liquor.
Oxidation Products Peroxide tests, NMR (signals in the olefinic or aldehydic region), or LC-MS can indicate the presence of oxidation.Work under an inert atmosphere whenever possible. Use freshly distilled solvents. Consider adding an antioxidant like BHT during storage if compatible with downstream applications.

Experimental Protocols

Protocol 1: Recrystallization of 10-Methyldodecanoic Acid

This protocol describes a general procedure for the purification of 10-Methyldodecanoic acid by recrystallization. The choice of solvent is critical and may require optimization.

Materials:

  • Crude 10-Methyldodecanoic acid

  • Recrystallization solvent (e.g., Hexane, Acetone, or a mixture)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Hexane or acetone/water mixtures are common choices for fatty acids.

  • Dissolution: Place the crude 10-Methyldodecanoic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 10-Methyldodecanoic acid using flash column chromatography on silica gel.

Materials:

  • Crude 10-Methyldodecanoic acid

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate (B1210297) gradient)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for 10-Methyldodecanoic acid. A gradient of hexane and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. Apply pressure to the top of the column to achieve a steady flow rate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compound.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 10-Methyldodecanoic acid.

Data Presentation

Table 1: Comparison of Purification Methods for 10-Methyldodecanoic Acid (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Hexane) 859570Simple, cost-effectiveMay not remove isomeric impurities effectively
Flash Column Chromatography 85>9860High purity achievable, good for removing various impuritiesMore time-consuming, potential for product loss on the column
Preparative HPLC 95>9940Excellent for separating isomersExpensive, lower throughput

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude 10-Methyldodecanoic Acid reaction->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup chromatography Column Chromatography recrystallization->chromatography Higher Purity hplc Preparative HPLC chromatography->hplc Isomer Separation gcms GC-MS chromatography->gcms nmr NMR chromatography->nmr hplc->gcms hplc->nmr final_product Pure 10-Methyldodecanoic Acid (>98%) hplc->final_product

Caption: A typical experimental workflow for the synthesis, purification, and analysis of 10-Methyldodecanoic acid.

troubleshooting_logic start Purification Attempt check_purity Analyze Purity (GC/NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes troubleshoot Identify Impurity is_pure->troubleshoot No isomeric Isomeric Impurity? troubleshoot->isomeric other Other Impurity? troubleshoot->other isomeric->other No prep_hplc Use Preparative HPLC isomeric->prep_hplc Yes recrystallize Re-recrystallize with different solvent other->recrystallize No column Perform Column Chromatography other->column Yes prep_hplc->start recrystallize->start column->start

Caption: A logical flowchart for troubleshooting the purification of 10-Methyldodecanoic acid based on purity analysis.

Technical Support Center: Mass Spectrometry of Methyl-Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of methyl-branched fatty acids (MBFAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isobaric Interference and Isomer Differentiation

Question: My mass spectrum shows a peak at a specific m/z that could correspond to multiple MBFA isomers. How can I differentiate between them?

Answer: Isobaric interference, where different compounds have the same nominal mass-to-charge ratio (m/z), is a common challenge in lipidomics.[1][2] For MBFAs, this is particularly prevalent with iso and anteiso branched isomers, as well as positional isomers. Here’s a troubleshooting guide:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS instruments like FTMS to resolve some isobaric overlaps by providing more accurate mass measurements.[1]

  • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of MBFA isomers can be distinct. For example, iso-BCFAMEs often show a prominent fragment representing the loss of the tertiary carbon, while anteiso-BCFAMEs consistently yield strong signals from fragmentation on both sides of the branch point.[3] A notable ion at m/z 115 is often present in anteiso spectra but absent or at low intensity in iso spectra.[3]

  • Derivatization: While methylation to fatty acid methyl esters (FAMEs) is standard, other derivatization techniques can help.[3] Picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can produce more diagnostic fragmentation patterns that help pinpoint the branch location.[3][4]

  • Chromatographic Separation: Optimize your gas chromatography (GC) or liquid chromatography (LC) method to separate the isomers before they enter the mass spectrometer.[5]

2. Co-elution of Fatty Acid Methyl Esters (FAMEs)

Question: I suspect co-elution of my MBFA with other fatty acids in my GC-MS analysis. How can I confirm and resolve this?

Answer: Co-elution, where multiple compounds elute from the column simultaneously, can significantly compromise identification and quantification.[6][7] BCFAMEs are known to co-elute with other FAMEs, even on highly polar columns.[5]

Troubleshooting Steps:

  • Confirm Co-elution:

    • Peak Shape Analysis: Look for asymmetrical peaks, "shoulders," or broader-than-expected peaks in your chromatogram.[6][7]

    • Mass Spectral Purity: Examine the mass spectra across the entire peak. A change in the relative abundance of ions from the leading to the trailing edge indicates multiple components.[6][7]

  • Resolution Strategies:

    • Optimize GC Temperature Program:

      • Lower Initial Temperature: This can improve the separation of more volatile, early-eluting compounds.[6]

      • Slower Ramp Rate: A slower temperature ramp generally increases resolution between closely eluting compounds.

      • Isothermal Holds: Introducing an isothermal hold at a specific temperature can help separate a known co-eluting pair.[6]

    • Change GC Column: If optimizing the temperature program is insufficient, consider a column with a different stationary phase chemistry to alter selectivity.[6]

    • Alternative Derivatization: As mentioned earlier, using different derivatives can alter the chromatographic behavior of your analytes.[3]

3. Matrix Effects: Ion Suppression and Enhancement

Question: My analyte signal is inconsistent across different biological samples, even with an internal standard. Could this be due to matrix effects?

Answer: Yes, matrix effects are a primary source of interference in mass spectrometry, causing ion suppression (decreased signal) or enhancement (increased signal).[1] This is due to co-eluting compounds from the sample matrix that affect the ionization efficiency of your analyte.[1]

Identifying and Mitigating Matrix Effects:

  • Post-Extraction Spike: Compare the signal of your analyte in a pure solvent versus when it's spiked into a prepared sample matrix. A significant difference indicates matrix effects.[1]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE to clean up your sample and remove interfering matrix components before injection.

    • Liquid-Liquid Extraction (LLE): A two-phase LLE can help separate lipids from more polar or nonpolar interfering compounds.[8]

  • Use a Matrix-Matched Calibrant: Prepare your calibration standards in a matrix that is as similar as possible to your samples to compensate for the matrix effect.

  • Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the best way to correct for matrix effects, as it will be affected similarly by ion suppression or enhancement.

4. Ambiguous Fragmentation Patterns and Low Molecular Ion Abundance

Question: I'm using electron ionization (EI) for my GC-MS analysis of MBFAs, but the molecular ion is very weak or absent, and the fragmentation pattern is difficult to interpret. What can I do?

Answer: This is a common issue with EI, which is a "hard" ionization technique that can cause extensive fragmentation, especially in branched molecules.[9] The fragmentation of methyl-branched alkanes is dominated by cleavage at the branching point to form more stable carbocations, often leading to a weak or absent molecular ion.[9]

Solutions:

  • Soft Ionization Techniques:

    • Chemical Ionization (CI): CI is a softer ionization method that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which helps to confirm the molecular weight.[9]

    • Field Ionization (FI): FI is another soft ionization technique that produces clear molecular ions with minimal fragmentation, which is particularly useful for unsaturated FAMEs where the molecular ion is often absent in EI spectra.[10]

  • Tandem Mass Spectrometry (MS/MS): Even with EI, MS/MS can provide more specific structural information by isolating the molecular ion (if present) or a major fragment ion and then inducing further fragmentation.[3]

  • Derivatization for Charge Reversal: For LC-MS, derivatizing the carboxylic acid to an amide bearing a permanent positive charge can significantly increase sensitivity and produce more informative fragmentation patterns.[11]

Data and Protocols

Table 1: Key Diagnostic Ions in EI-MS/MS of Isomeric C17:0 BCFAMEs
Ion (m/z)n-17:0 FAMEiso-17:0 FAMEanteiso-17:0 FAMEInterpretation
284 PresentPresentBase PeakMolecular Ion (M⁺)
143 Low IntensityHigh IntensityLow IntensityFragment indicating iso branching
115 Absent or LowAbsent or Low10-30% AbundanceConfirmatory for anteiso branching[3]

Data adapted from analysis of isomeric 17:0 FAMEs. Intensities are relative to the base peak in each spectrum.[3]

Experimental Protocol: Derivatization of Fatty Acids to FAMEs with Boron Trichloride-Methanol

This protocol is a standard method for preparing fatty acid methyl esters for GC-MS analysis.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trichloride-methanol (BCl₃-Methanol), 12% w/w

  • Hexane (B92381) (or Heptane), high purity

  • Deionized water

  • Micro reaction vessel (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh 1-25 mg of your sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first. The dried sample can be used neat or dissolved in a nonpolar solvent like hexane.

  • Reagent Addition: Add 2 mL of 12% BCl₃-methanol to the sample.

  • Derivatization Reaction: Heat the vessel at 60°C for 5-10 minutes. Reaction times may need to be optimized depending on the specific fatty acids.

  • Quenching and Extraction:

    • Cool the vessel to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

Important Considerations:

  • Use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.

  • Ensure all glassware is clean and dry to prevent contamination.[6]

  • Running a blank solvent injection can help identify any background contamination.[6]

Visualizations

Troubleshooting_CoElution start Suspected Co-elution (Broad/Asymmetric Peak) peak_purity Check Peak Purity (Mass Spectra across Peak) start->peak_purity is_pure Peak is Pure peak_purity->is_pure Spectra Consistent not_pure Peak is Not Pure (Co-elution Confirmed) peak_purity->not_pure Spectra Inconsistent optimize_gc Optimize GC Method (Temp Program, Flow Rate) not_pure->optimize_gc check_derivatization Review Derivatization (Complete Reaction?) optimize_gc->check_derivatization Failure resolved Peaks Resolved optimize_gc->resolved Success check_derivatization->optimize_gc Re-inject after improvement change_column Change GC Column (Different Stationary Phase) check_derivatization->change_column No improvement change_column->resolved Success

Caption: A logical workflow for troubleshooting co-eluting peaks in GC-MS.

Isobaric_Interference_Workflow cluster_results Identification start Ambiguous Peak Identity (Possible Isobaric Interference) hrms Analyze with High Resolution MS (HRMS) start->hrms msms Perform Tandem MS (MS/MS) and Analyze Fragmentation start->msms chrom Optimize Chromatographic Separation start->chrom hrms->msms Masses Not Resolved id_success Isomer Differentiated hrms->id_success Masses Resolved deriv Use Alternative Derivatization (e.g., DMOX) msms->deriv Fragments Ambiguous msms->id_success Unique Fragments Found id_fail Identity Still Ambiguous msms->id_fail Still Ambiguous deriv->msms Re-analyze chrom->start Re-inject after optimization

Caption: Workflow for differentiating isobaric methyl-branched fatty acid isomers.

References

stability issues of 10-Methyl lauric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Methyl Lauric Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues during the storage and handling of this compound.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) 1. Oxidation: Exposure to air and/or light can lead to oxidative degradation, which may cause a yellowish or brownish tint. 2. Hydrolysis: Absorption of moisture can lead to the breakdown of the fatty acid. 3. Contamination: Improper handling or storage may introduce impurities.1. Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator or a controlled low-humidity environment. 3. Handle the compound in a clean, dry environment using appropriate personal protective equipment.
Inconsistent experimental results Degradation of the compound: The purity of the this compound may have been compromised due to improper storage, leading to the presence of degradants that interfere with your assay.1. Verify Purity: Re-analyze the purity of your stock using an appropriate analytical method (e.g., GC-FID or HPLC-ELSD). 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments. 3. Follow Recommended Storage: Ensure all stocks are stored under the recommended conditions (see FAQ section).
"Off" or rancid odor Oxidative Degradation: The development of a rancid odor is a classic sign of fatty acid oxidation.[1]Discard the vial as the compound has likely degraded. Ensure future stocks are stored under an inert atmosphere and protected from light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[2] The recommended storage conditions are summarized in the table below.

Storage Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated) for short-term storage. -20°C for long-term storage.[3]Minimizes the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[3]Prevents oxidation by minimizing exposure to oxygen.[1]
Light Store in an amber or opaque vial.[1]Protects the compound from light-induced degradation (photolysis).
Moisture Store in a desiccator or a controlled low-humidity environment.Prevents hydrolysis.

Q2: What is the expected shelf life of this compound?

Q3: What are the likely degradation pathways for this compound?

A3: As a saturated fatty acid, this compound is relatively stable. However, under suboptimal storage conditions, it can undergo degradation primarily through oxidation. The presence of the methyl branch does not significantly alter its susceptibility to common fatty acid degradation pathways.

Potential Degradation Pathway for this compound This compound This compound Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products Oxidation Oxidative Stress (Heat, Light, O2) Oxidative Stress (Heat, Light, O2) Oxidative Stress (Heat, Light, O2)->Oxidative Degradation Products

Caption: Simplified potential degradation pathway for this compound.

Q4: How can I assess the stability of my this compound sample?

A4: A forced degradation study can be performed to identify potential degradants and establish a stability-indicating analytical method.[5][6] This involves subjecting the compound to various stress conditions.

Forced Degradation Study Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Analytical Testing (e.g., HPLC, GC) Analytical Testing (e.g., HPLC, GC) Acid Hydrolysis->Analytical Testing (e.g., HPLC, GC) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analytical Testing (e.g., HPLC, GC) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Analytical Testing (e.g., HPLC, GC) Thermal Stress Thermal Stress Thermal Stress->Analytical Testing (e.g., HPLC, GC) Photolytic Stress Photolytic Stress Photolytic Stress->Analytical Testing (e.g., HPLC, GC) This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation (e.g., H2O2) This compound Sample->Thermal Stress This compound Sample->Photolytic Stress Identify Degradants & Develop Stability-Indicating Method Identify Degradants & Develop Stability-Indicating Method Analytical Testing (e.g., HPLC, GC)->Identify Degradants & Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Neutralization (for acid and base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-ELSD or GC-FID).

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation.[6][8]

Protocol 2: Analysis of this compound by GC-FID

This method is adapted from a general procedure for lauric acid analysis and may require optimization.[9][10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column like ZB-WAX plus).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 180°C at 15°C/minute.

    • Ramp to 240°C at 10°C/minute, hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or another suitable solvent.

  • Injection: Inject 1 µL of the sample solution in split mode.

Note: For quantitative analysis of free fatty acids by GC, derivatization to their corresponding methyl esters (FAMEs) is often recommended to improve peak shape and volatility.[11]

This technical support guide is intended to provide general advice. For critical applications, it is essential to perform your own stability studies and validation.

References

Technical Support Center: Analysis of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 10-Methyl lauric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[2][3] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence and extent of matrix effects can be assessed using two primary methods:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative approach compares the peak area of this compound spiked into a blank, extracted matrix with the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

    • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.[1]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A suitable SIL-IS for this compound would be a deuterated version, such as 10-Methyl-d3-lauric acid. This standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal. While a specific SIL-IS for this compound may require custom synthesis, commercially available deuterated lauric acid (Lauric acid-d3) can be a suitable alternative, provided it is validated for the specific application.[4]

Q4: Which sample preparation technique is best for minimizing matrix effects in plasma/serum samples?

A4: The choice of sample preparation is critical and depends on the required sensitivity and cleanliness of the extract. Here's a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but is generally less effective at removing phospholipids and other interfering substances, making it more prone to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5][6][7]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering compounds, providing the cleanest extracts and minimizing matrix effects.[5] However, it is more time-consuming and requires method development to optimize the sorbent and elution conditions.

For a visual comparison of these workflows, please refer to the diagram in the Experimental Protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent: Reconstitute the final extract in a solvent with a similar or weaker elution strength than the initial mobile phase.
Column Contamination: Implement a robust column washing procedure between injections. Consider using a guard column or replacing the analytical column if the problem persists.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Significant Matrix Effects: Incorporate a stable isotope-labeled internal standard (SIL-IS) to normalize for signal variations.[4]
Instrument Instability: Check for fluctuations in pump pressure, temperature, and spray stability in the mass spectrometer source.
Low Signal Intensity (Ion Suppression) Co-eluting Matrix Components: Optimize the chromatographic method to separate this compound from the suppression regions. This can be achieved by adjusting the gradient, flow rate, or changing the column chemistry.[8]
Inefficient Sample Cleanup: Switch from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering phospholipids and other matrix components.[5]
Suboptimal MS Source Conditions: Optimize source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound.
Inaccurate Quantification Absence of a Suitable Internal Standard: Use a stable isotope-labeled internal standard (e.g., 10-Methyl-d3-lauric acid or a validated alternative like Lauric acid-d3) to compensate for matrix effects and variations in extraction recovery.[4]
Non-linearity of Calibration Curve: Ensure the calibration range is appropriate for the expected sample concentrations. If matrix effects are severe, consider using a matrix-matched calibration curve.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Fatty Acid Analysis

Technique Advantages Disadvantages Typical Recovery Matrix Effect Mitigation
Protein Precipitation (PPT) Simple, fast, and inexpensive.Less effective cleanup, higher potential for matrix effects.[9]80-95%Low
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, removes many polar interferences.[6]Can be labor-intensive, potential for emulsion formation.[10]70-90%[11]Moderate
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly effective at removing interferences.[5]More complex, requires method development, can be more expensive.85-100%[5]High

Note: Recovery and matrix effect mitigation can vary depending on the specific protocol and sample matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol is adapted from methods for lauric acid and other fatty acids and should be validated for this compound.[4]

  • Sample Aliquoting: Pipette 100 µL of the plasma/serum sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of the stable isotope-labeled internal standard (e.g., 10-Methyl-d3-lauric acid or Lauric acid-d3) to all tubes (except for the blank matrix).

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).

LC-MS/MS Parameters (Typical Starting Conditions)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: To be determined by direct infusion of this compound and its stable isotope-labeled internal standard. For fatty acids, the precursor ion is typically [M-H]⁻.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma/Serum Sample ppt Protein Precipitation (e.g., Methanol) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., MTBE) ppt->lle Improved Cleanup spe Solid-Phase Extraction (e.g., C18) lle->spe Most Thorough Cleanup lcms LC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data

Caption: A logical workflow for sample preparation and analysis of this compound.

troubleshooting_logic start Inaccurate Results or Poor Reproducibility check_is Using a Stable Isotope- Labeled Internal Standard? start->check_is implement_is Implement SIL-IS (e.g., 10-Methyl-d3-lauric acid) check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_high Matrix Effect > 20%? assess_me->me_high improve_cleanup Improve Sample Cleanup (LLE or SPE) me_high->improve_cleanup Yes end Reliable Quantification me_high->end No optimize_lc Optimize Chromatography to Separate from Interferences improve_cleanup->optimize_lc optimize_lc->end

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Extraction Protocols for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction protocols for branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an extraction method for BCFAs?

A1: The selection of an appropriate extraction method is critical for the accurate quantification of BCFAs. Key factors to consider include the sample matrix (e.g., microbial biomass, food sample, plasma), the chemical properties of the BCFAs of interest (e.g., chain length, polarity), the required purity of the extract, and the available instrumentation.[1] The choice of solvent is also crucial, as its polarity should match that of the target lipids for efficient extraction.[2][3]

Q2: I am working with a complex biological matrix. Which extraction method is recommended for high recovery of BCFAs?

A2: For complex biological matrices like tissues or microbial cultures, liquid-liquid extraction (LLE) methods such as the Folch or Bligh-Dyer techniques are well-established and considered benchmarks for high extraction yields.[1] These methods use a chloroform-methanol mixture to partition lipids from other cellular components.[1] However, they can be labor-intensive and use toxic chlorinated solvents.[1] Solid-phase extraction (SPE) is another effective method for cleaning up extracts from complex samples.[1][4]

Q3: Is derivatization necessary for BCFA analysis?

A3: It depends on the analytical platform. For Gas Chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is almost always required to increase the volatility of the fatty acids.[5][6] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency and chromatographic separation.[7][8]

Q4: How can I differentiate between structural isomers of BCFAs?

A4: Differentiating between BCFA isomers, such as iso- and anteiso- forms, can be challenging. High-resolution gas chromatography with a polar capillary column is traditionally used for the separation of FAMEs.[6] Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can also provide structural information to distinguish between isomers.[8][9] Certain UHPLC columns have also shown good selectivity for BCFA isomers.[10][11]

Troubleshooting Guides

Issue 1: Low Recovery of BCFAs

Q: My BCFA recovery is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low recovery of BCFAs can arise from several factors throughout the extraction and analysis workflow.[12][13] Below is a systematic guide to identify and resolve the issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure complete disruption of the sample matrix (e.g., microbial cells, tissue). Consider using more rigorous homogenization, sonication, or bead beating. For robust cell walls, enzymatic digestion may be necessary.
Suboptimal Solvent System The polarity of the extraction solvent may not be suitable for the target BCFAs. For nonpolar BCFAs, a nonpolar solvent like hexane (B92381) is effective. For more polar BCFAs, a mixture of polar and nonpolar solvents (e.g., chloroform (B151607)/methanol) is recommended.[2] Experiment with different solvent ratios to optimize extraction.
Incorrect pH The pH of the extraction buffer can affect the ionization state and solubility of fatty acids.[12] Acidification of the sample prior to extraction can improve the recovery of free fatty acids by ensuring they are in their protonated, less polar form.
Incomplete Phase Separation (LLE) Poor separation of the aqueous and organic layers during liquid-liquid extraction can lead to significant loss of the analyte.[12] Ensure adequate centrifugation time and force. The addition of salt (salting out) can help to break emulsions and improve phase separation.[14]
Analyte Loss During Solvent Evaporation Volatile short-chain BCFAs can be lost during the solvent evaporation step.[14] Use a gentle stream of nitrogen and avoid excessive heat. For highly volatile compounds, consider a gentler evaporation method or direct analysis without complete drying.
Inefficient SPE Elution If using solid-phase extraction, the elution solvent may not be strong enough to desorb the BCFAs from the sorbent. Optimize the elution solvent by increasing the proportion of the stronger solvent or trying a different solvent altogether. Ensure the SPE cartridge is not allowed to dry out before sample loading.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method)

This protocol is a standard method for the total lipid extraction from a biological sample.[1]

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.[1]

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.[1]

  • Wash the chloroform phase by adding a small amount of a 1:1 mixture of methanol and 0.9% NaCl solution, vortexing, and re-centrifuging.

  • Collect the lower chloroform phase again.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.[1]

  • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for BCFA Cleanup

This protocol describes the use of a C18 SPE cartridge to purify BCFAs from a crude lipid extract.[1]

Materials:

  • SPE manifold

  • Reversed-phase C18 SPE cartridges

  • Methanol

  • Water

  • Acetonitrile

  • Sample extract (e.g., from a Folch extraction)

Procedure:

  • Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.[1]

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.[1]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic impurities.[1]

  • Elution: Elute the BCFAs with 1 mL of acetonitrile.[1]

  • Collection: Collect the eluate in a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified BCFAs in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Common BCFA Extraction Methods

Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch/Bligh-Dyer Liquid-liquid extraction using a chloroform-methanol mixture.[1]HighGood, but may co-extract other lipids.[1]1-2 hours[1]HighWell-established and effective for a wide range of lipids.Use of toxic chlorinated solvents, labor-intensive.[1]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[1]HighHigh30-60 minutesLow to ModerateHigh selectivity, can be automated.Can be more expensive, requires method development.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO2.[15]HighHigh30-90 minutesVery Low (organic solvents)Environmentally friendly, tunable selectivity.[16][17]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[1]HighGood15-60 minutesLow to ModerateFast, efficient at room temperature.[1]Efficiency can be affected by sample viscosity.

Visualizations

LLE_Troubleshooting start Start: Low BCFA Recovery check_lysis Is cell lysis complete? start->check_lysis improve_lysis Action: Increase homogenization/ sonication intensity check_lysis->improve_lysis No check_solvent Is the solvent system optimal? check_lysis->check_solvent Yes improve_lysis->check_lysis optimize_solvent Action: Test different solvent polarities and ratios check_solvent->optimize_solvent No check_phase_sep Is phase separation clean? check_solvent->check_phase_sep Yes optimize_solvent->check_solvent improve_phase_sep Action: Increase centrifugation/ Add salt check_phase_sep->improve_phase_sep No end End: Improved BCFA Recovery check_phase_sep->end Yes improve_phase_sep->check_phase_sep

Caption: Troubleshooting workflow for low BCFA recovery in LLE.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection conditioning 1. Condition Cartridge (Methanol) equilibration 2. Equilibrate Cartridge (Water) conditioning->equilibration loading 3. Load Sample equilibration->loading wash1 4. Wash Polar Impurities (Water) loading->wash1 wash2 5. Wash Less Hydrophobic Impurities (50% Methanol) wash1->wash2 elution 6. Elute BCFAs (Acetonitrile) wash2->elution collect Collect Purified BCFAs elution->collect

Caption: Step-by-step process of Solid-Phase Extraction (SPE).

References

Technical Support Center: Navigating the Co-elution of Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the co-elution of fatty acid isomers in High-Performance Liquid Chromatography (HPLC). This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve optimal separation and accurate quantification of fatty acid isomers.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the simultaneous elution of two or more compounds from a chromatography column, is a significant hurdle in the analysis of fatty acid isomers, compromising both identification and quantification.[1] This section provides a systematic approach to diagnosing and resolving these issues.

Initial Diagnosis: Is it Co-elution?

The first step is to confirm that the observed peak distortion is indeed due to co-elution.

  • Peak Shape Analysis: Asymmetrical peaks, "shoulders," or broader than expected peaks are strong indicators of co-eluting compounds.[2][3]

  • Detector-Assisted Peak Purity Analysis:

    • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak's profile. Inconsistent spectra from the leading edge to the trailing edge suggest the presence of multiple components.[1][2]

    • Mass Spectrometry (MS): An MS detector can provide mass spectra across the chromatographic peak. Differing mass spectra at various points within the peak confirm the presence of co-eluting species.[1][3]

Troubleshooting Workflow

Once co-elution is confirmed, a logical workflow can help identify and resolve the issue.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Strategies start Broad or Shouldering Peaks Observed confirm_coelution Confirm Co-elution (DAD/MS Peak Purity) start->confirm_coelution optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent, pH) confirm_coelution->optimize_mobile_phase Co-elution Confirmed check_system Check for System Issues (e.g., column overload, dead volume) confirm_coelution->check_system Peak Pure adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp modify_flow_rate Modify Flow Rate adjust_temp->modify_flow_rate change_column Change Stationary Phase (e.g., C30, Chiral, Silver-Ion) modify_flow_rate->change_column If Co-elution Persists derivatization Consider Derivatization change_column->derivatization end Successful Separation derivatization->end Resolution Achieved check_system->end

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of fatty acid isomers.

Q1: My chromatogram shows broad or shouldering peaks. What are the initial steps to address this?

A1: Initial troubleshooting should focus on optimizing your HPLC method and ensuring proper sample preparation. Co-elution, where two or more compounds elute simultaneously, is a frequent challenge that can compromise the identification and quantification of fatty acids.[1] First, confirm co-elution using a Diode Array Detector (DAD) or Mass Spectrometry (MS) to check for peak purity.[1] Next, evaluate your sample preparation. Sample overload can lead to peak distortion; try diluting your sample or injecting a smaller volume.[4] For underivatized fatty acids, interactions between the free carboxyl group and the silica (B1680970) backbone of the column can cause peak tailing. Derivatization can neutralize this polarity, leading to sharper peaks and improved separation.[1]

Q2: How can I improve the separation of cis and trans fatty acid isomers?

A2: Separating cis and trans isomers can be challenging due to their similar hydrophobicity.[5] While standard C18 columns may not provide adequate resolution, several strategies can be employed:

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds. The separation relies on the reversible interaction between the π-electrons of the double bonds and silver ions on the stationary phase. Trans isomers interact more weakly with the silver ions and therefore elute earlier than their corresponding cis isomers.[4]

  • Specialized Columns: Columns with higher shape selectivity, such as those with cholesterol-bonded stationary phases, can provide better separation of geometrical isomers than traditional C18 columns.[5]

  • Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of certain isomer pairs.[1]

Q3: Can derivatization help resolve co-eluting fatty acid isomers?

A3: Yes, derivatization is a crucial step that can significantly improve the chromatographic behavior and detectability of fatty acids. Free fatty acids are polar and can exhibit poor peak shape. Converting them to less polar esters, such as phenacyl or p-bromophenacyl esters, can lead to sharper peaks and better resolution.[1][6] Derivatization is also often necessary to introduce a chromophore for sensitive UV detection or to improve ionization for mass spectrometry.[7] However, it is important to use optimized derivatization conditions to prevent the degradation or isomerization of unsaturated fatty acids.[8][9]

Q4: My retention times are drifting between runs. What could be the cause?

A4: Drifting retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running gradient methods. A minimum of 10-15 column volumes is recommended.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components. It is best practice to prepare fresh mobile phase daily and keep the solvent reservoirs capped.[1]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Using a column oven is highly recommended to maintain a stable temperature.[1]

Q5: When should I consider using a different type of HPLC column?

A5: If you have optimized your mobile phase, temperature, and flow rate on a standard C18 column and co-elution persists, it is time to consider a different stationary phase. The choice of column is a critical factor in achieving selectivity.[2]

  • For general improvements in resolution of long-chain fatty acids: Consider a C30 column.

  • For cis/trans and positional isomers: Silver-ion (Ag+-HPLC) columns are highly effective.[4]

  • For enantiomeric separation: Chiral stationary phases are necessary.[10][11]

  • For short-chain fatty acids: Columns compatible with highly aqueous mobile phases (e.g., C18-AQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns may be more suitable.[5]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for Fatty Acid Isomer Separation

This protocol provides a starting point for the separation of derivatized fatty acid isomers.

Workflow for RP-HPLC Analysis

G General RP-HPLC Workflow sample_prep Sample Preparation (Extraction & Derivatization) hplc_setup HPLC System Setup (Column, Mobile Phase, Parameters) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A generalized workflow for the HPLC analysis of fatty acids.

Method Parameters:

ParameterRecommended Starting Conditions
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient Start with a gradient from 70% Acetonitrile to 95% Acetonitrile over 30 minutes.[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 25°C[1]
Detection UV at 254 nm (for derivatized fatty acids)[1]
Injection Volume 10 µL[1]

Optimization Steps:

  • If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes).[1]

  • Introduce an isocratic hold at a mobile phase composition where the critical isomer pair elutes.[1]

  • Switching the organic modifier from acetonitrile to methanol (B129727) can alter selectivity.[1]

Protocol 2: Derivatization of Fatty Acids to Phenacyl Esters for UV Detection

This protocol describes the preparation of fatty acid derivatives for enhanced UV detection.

Materials:

Procedure:

  • Dissolve the fatty acid sample in methanol and neutralize with the KOH solution using phenolphthalein as an indicator.[6]

  • Evaporate the mixture to dryness under a stream of nitrogen.[6]

  • To the residue, add 0.1 mL of 2 mM 18-crown-6 in acetonitrile and 0.1 mL of 4-bromophenacyl bromide.[6]

  • Heat the mixture at 80°C for 15 minutes, mixing gently several times.[6]

  • Cool the vial and dilute with acetonitrile to an appropriate volume for HPLC injection.[6]

Data Presentation

Table 1: Comparison of HPLC Methods for Fatty Acid Isomer Separation

HPLC MethodPrinciple of SeparationAdvantagesCommon Applications
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity. Separates based on chain length and degree of unsaturation.[4]Versatile, widely applicable, good for general fatty acid profiling.[4]Analysis of a wide range of fatty acids.
Silver Ion (Ag+-HPLC) Reversible interactions between silver ions and double bonds of unsaturated fatty acids.[4]Excellent for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[4]Separation of cis and trans isomers, and positional isomers of unsaturated fatty acids.
Chiral Chromatography Enantioselective interactions with a chiral stationary phase.[10]Resolves enantiomers of fatty acids.[10][11]Analysis of chiral fatty acids, such as those with hydroxyl or hydroperoxy groups.

Table 2: Influence of HPLC Parameters on Fatty Acid Isomer Separation

ParameterEffect on SeparationOptimization Strategy
Mobile Phase Composition Alters selectivity by changing the polarity and interactions with the stationary phase.[1]Adjust the ratio of organic solvent to water. Try different organic solvents (e.g., acetonitrile vs. methanol).[1]
Gradient Slope A shallower gradient increases run time but can improve the resolution of closely eluting compounds.Decrease the rate of change of the organic solvent concentration over time.
Column Temperature Affects retention times and can influence selectivity. Lower temperatures often increase retention and may improve resolution.[1]Systematically vary the temperature (e.g., in 5°C increments) to find the optimum for the critical pair.
Flow Rate Lower flow rates can increase column efficiency and improve separation, but at the cost of longer analysis times.[1]Reduce the flow rate to enhance resolution, especially for complex mixtures.
pH of Mobile Phase For underivatized fatty acids, pH affects the ionization state of the carboxyl group, influencing retention and peak shape.Add a small amount of acid (e.g., 0.1% formic acid) to suppress ionization.[12]

References

Technical Support Center: Improving Ionization Efficiency of 10-Methyldodecanoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the ionization efficiency of 10-methyldodecanoic acid and other branched-chain fatty acids in mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low signal for 10-methyldodecanoic acid in my LC-ESI-MS analysis?

A1: Low signal intensity for fatty acids like 10-methyldodecanoic acid is a common issue. The primary reasons include:

  • Poor Ionization Efficiency: The carboxylic acid group naturally favors deprotonation to form a negative ion [M-H]⁻. However, the overall efficiency of this process in standard electrospray ionization (ESI) can be low.

  • Mobile Phase Suppression: Reversed-phase liquid chromatography (LC), which provides good separation, often requires an acidic mobile phase (e.g., with 0.1% formic acid). These acidic conditions suppress the formation of [M-H]⁻ ions, significantly reducing signal intensity in negative ion mode.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the target analyte.

Q2: What is the best ionization mode (positive vs. negative) for 10-methyldodecanoic acid?

A2: The choice depends on your methodology:

  • Negative Ion Mode ([M-H]⁻): This is the natural choice for underivatized fatty acids due to the acidic carboxylic group. However, it is highly susceptible to suppression by acidic mobile phases. It can be effective if using a mobile phase with modifiers like ammonium (B1175870) acetate (B1210297), but sensitivity may still be limited.

  • Positive Ion Mode ([M+H]⁺): Protonation of the native acid is generally inefficient. This mode is most effective after derivatization . By chemically attaching a molecule with a permanent positive charge (e.g., a quaternary amine) to the carboxylic acid, the analyte is forced to ionize efficiently in positive mode. This "charge-reversal" derivatization can increase sensitivity by several orders of magnitude.

Q3: How can I improve the signal of 10-methyldodecanoic acid in LC-MS without chemical derivatization?

A3: You can modify your mobile phase to promote the formation of adducts, which are often more stable and ionize more efficiently than the protonated or deprotonated molecule.

  • For Positive Ion Mode: Add a low concentration of a salt to your mobile phase to encourage the formation of adducts.

    • Ammonium Formate/Acetate (5-10 mM): Promotes the formation of ammonium adducts [M+NH₄]⁺.

    • Sodium Acetate (1-3 mM): Promotes the formation of sodium adducts [M+Na]⁺.

  • For Negative Ion Mode: Using a modifier like 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise between chromatographic stability and signal intensity for free fatty acids.

Q4: What are the recommended derivatization strategies for improving sensitivity?

A4: Derivatization is a highly effective strategy. The best choice depends on your analytical platform (LC-MS or GC-MS).

  • For LC-ESI-MS: "Charge-reversal" derivatization is the state-of-the-art approach for high sensitivity. This involves reacting the carboxylic acid with a reagent that attaches a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP) or reagents that form an acyloxymethyl-1-methylpyridinium iodide derivative. This allows for highly sensitive detection in positive ion mode, avoiding the issues of negative mode suppression.

  • For GC-MS: Volatilization is necessary. Common methods include:

    • Methylation (FAMEs): Converting the acid to its fatty acid methyl ester (FAME) is a standard, robust procedure.

    • Pentafluorobenzylation (PFB esters): Creates derivatives that are extremely sensitive in negative ion chemical ionization (NCI) mode.

**Q5: My main issue is distinguishing 10-methyldodecanoic acid from other isomers in GC-MS. What

Technical Support Center: Trace Analysis of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 10-Methyl lauric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help minimize contamination and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Background contamination is a frequent challenge in trace fatty acid analysis. The sources are widespread and require a systematic approach to identify and eliminate.[1] Major sources include:

  • Laboratory Environment: Dust, aerosols, and even fingerprints are significant sources of fatty acids and other lipids.[1]

  • Reagents and Solvents: High-purity solvents such as methanol, hexane, and chloroform (B151607) can still contain trace amounts of fatty acids or interfering compounds like phthalates.[1] Deionized water systems can also be a source if not properly maintained.[1]

  • Labware (Glassware and Plasticware): Reusable glassware can retain lipid residues if not meticulously cleaned.[1][2] Disposable plasticware, including pipette tips, centrifuge tubes, and syringe filters, are known to leach plasticizers (e.g., phthalates) and other organic compounds like palmitic and stearic acids, which can interfere with analysis.[1][2][3]

  • Apparatus and Equipment: Components within the analytical instrument, such as vial septa, O-rings, tubing, and the GC inlet liner, can introduce contaminants.[1]

  • Sample Handling: Cross-contamination can occur through improper handling.[2] Any contact with non-clean surfaces, including gloves that have touched contaminated areas, can introduce fatty acids to your samples.[1]

Q2: Why are phthalates a particular problem, and how can I identify them?

A2: Phthalates are chemicals widely used as plasticizers to make plastics more flexible and durable.[1] They are common laboratory contaminants that can significantly interfere with fatty acid analysis for two main reasons:

  • Chromatographic Interference: Phthalates can have retention times that overlap with fatty acid methyl esters (FAMEs), leading to misidentification and inaccurate quantification.[1]

  • Mass Spectrometry Fragmentation: Some phthalate (B1215562) fragments in the mass spectrometer can be similar to those of FAMEs, complicating data analysis.[1] A prominent ion at m/z 149 in your mass spectrum is often a strong indicator of phthalate contamination.[1]

Q3: What is the best way to store samples to prevent degradation or contamination?

A3: Proper sample handling and storage are critical. To prevent lipid degradation from enzymatic activity, oxidation, or hydrolysis, samples should be processed as quickly as possible.[4][5] If immediate analysis is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C in an airtight container, free of light and oxygen.[2][4][5]

Q4: Can my derivatization reagents be a source of contamination?

A4: Yes, the reagents used to create fatty acid methyl esters (FAMEs) for GC-MS analysis can be a source of contamination if they are not of sufficiently high purity.[2] It is crucial to use high-grade reagents and to run method blanks that include the derivatization step to check for any contaminants introduced by these reagents.

Troubleshooting Guides

This section addresses specific issues you might encounter during your analysis. The first step in any contamination troubleshooting is to run a series of blanks to isolate the source.

Issue: My method blanks show significant peaks for common fatty acids (e.g., palmitic, stearic) or other unknown contaminants.

This is a common problem indicating that contamination is being introduced during your sample preparation workflow.[6]

Troubleshooting Workflow

Caption: A step-by-step workflow for identifying the source of laboratory contamination.

Issue: I have switched to all glass labware but still see contamination.

If you have eliminated plastics but contamination persists, consider these sources:

  • Improper Glassware Cleaning: Standard lab washing may be insufficient.[1] A rigorous cleaning protocol is necessary (see Experimental Protocols). For highly sensitive analyses, baking glassware in a muffle furnace at 450-500°C for several hours can pyrolyze organic contaminants.[1][6]

  • Vial Septa: Some septa can leach significant amounts of contaminants.[1][6] It is recommended to extract a new septum with your solvent and analyze the extract to verify its cleanliness.

  • Water Source: If water is used in any extraction or washing steps, your deionized water system could be the source. Test the water by extracting a large volume with a clean solvent and analyzing the concentrated extract.[1]

  • GC-MS System: The contamination may originate from the instrument itself. Clean or replace the injector liner and septum, and check for column bleed.[1][7]

Data Presentation

Minimizing the use of plastic labware is a critical step in reducing background contamination from fatty acids. A study demonstrated a significant reduction in contamination levels for C16:0 and C18:0 fatty acids when switching from a method using plastic syringes and filters to one using glass and stainless steel.

Table 1: Reduction in Fatty Acid Contamination by Eliminating Plasticware

Analyte Contamination Level with Plasticware (ppm) Contamination Level with Glass/Steel (ppm) % Reduction
C16:0 Fatty Acid 6.6 ± 1.2 2.6 ± 0.9 61%
C18:0 Fatty Acid 8.9 ± 2.1 1.9 ± 0.8 79%

Data summarized from a study on minimizing contamination from plastic labware.[3]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

This protocol is essential for removing lipid residues and other organic contaminants.

G Diagram 2: Rigorous Glassware Cleaning Protocol start Start step1 Step 1: Initial Wash Wash with phosphate-free laboratory detergent and hot water. start->step1 step2 Step 2: Tap Water Rinse Thoroughly rinse multiple times with hot tap water. step1->step2 step3 Step 3: Acid Soak (Optional) Soak in 1-5% HCl or H₂SO₄ for several hours for persistent contamination. step2->step3 step4 Step 4: Deionized Water Rinse Rinse thoroughly (at least 5 times) with high-purity deionized water. step3->step4 step5 Step 5: Solvent Rinse Rinse with a high-purity solvent (e.g., acetone (B3395972), hexane) to remove residual organic traces. step4->step5 step6 Step 6: Drying Dry in an oven at >100°C. step5->step6 step7 Step 7: Baking (Critical Applications) Bake in a muffle furnace at 450-500°C for 4-8 hours to pyrolyze any remaining organics. step6->step7 end_node Store covered in a clean environment step7->end_node

Caption: A comprehensive workflow for cleaning laboratory glassware for trace analysis.

Methodology:

  • Initial Wash: As soon as possible after use, manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water.[1][8][9] Use brushes that do not scratch the glass surface.

  • Tap Water Rinse: Rinse profusely (at least 5 times) with hot tap water to remove all detergent.[10]

  • Acid Wash (Recommended): For persistent contamination or new glassware, perform an acid wash.[1] Soak glassware in a 1-5% solution of an acid like hydrochloric acid (HCl) or nitric acid for a minimum of 8 hours.[1][10] Safety Precaution: Always handle strong acids with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized Water Rinse: Thoroughly rinse the glassware with high-purity deionized water (at least 5 rinses).[1][10]

  • Solvent Rinse: Perform a final rinse with a high-purity solvent, such as acetone or the solvent to be used in the analysis, to remove any final traces of organic material and to aid in drying.[8][11]

  • Drying & Storage: Dry the glassware in an oven at a temperature of at least 100°C.[1] For the most critical applications, bake glassware in a muffle furnace at 450-500°C for several hours.[1][6] Once clean, store the glassware covered with aluminum foil (pre-rinsed with solvent) in a clean, dust-free environment.[10]

Protocol 2: Running a Method Blank to Identify Contamination

A method blank (or procedural blank) is used to assess the level of contamination introduced during the entire sample preparation process.

Methodology:

  • Prepare a "Dummy" Sample: Using a clean flask or vial, prepare a blank sample that contains no analyte. This will typically be a vial containing only a clean, inert matrix or nothing at all.

  • Execute Entire Procedure: Process the method blank through every single step of your sample preparation and analysis procedure.[1] This includes all extraction, concentration, derivatization, and transfer steps, using the same solvents, reagents, and equipment as a real sample.

  • Analyze the Blank: Inject the final extract of the method blank into your analytical instrument (e.g., GC-MS) using the same method parameters as your samples.

  • Evaluate the Chromatogram: Examine the resulting chromatogram for the presence of this compound or any other contaminating peaks. The absence of peaks indicates a clean process, while the presence of peaks confirms that contamination is being introduced somewhere in the procedure.[1] This result can then guide further troubleshooting as outlined in the workflow diagram.

References

Technical Support Center: Analysis of 10-Methyl Lauric Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method development involving 10-methyl lauric acid and other branched-chain fatty acids in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of analyzing these unique lipids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl groups.[1] Derivatization is a critical step to:

  • Increase Volatility: Converting the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), allows it to travel through the GC column at lower temperatures, preventing thermal degradation.[2]

  • Reduce Polarity: Neutralizing the polar carboxyl group minimizes interactions with the GC column's stationary phase. This leads to sharper, more symmetrical peaks and reduces a common issue known as peak tailing.[2][3]

  • Improve Separation: By masking the polar group, separation is primarily based on the fatty acid's carbon chain length and branching, leading to better chromatographic resolution.[1][2]

Q2: What are the most effective methods for extracting this compound from biological samples like plasma or tissues?

A2: Liquid-liquid extraction (LLE) is the most common and effective method for isolating lipids, including branched-chain fatty acids, from biological matrices.[4] The most widely used LLE protocols are:

  • Folch Method: This method uses a 2:1 chloroform/methanol (B129727) mixture to homogenize the sample, effectively extracting a broad range of lipids.[5]

  • Bligh-Dyer Method: A variation of the Folch method, it also uses a chloroform/methanol mixture but incorporates water to induce phase separation, which is particularly useful for samples with high water content.[4]

For all extraction methods, it is crucial to work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity and prevent lipid degradation.[6]

Q3: Which analytical technique is best suited for the quantification of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantification of this compound, especially after derivatization to its FAME form.[7] For even greater sensitivity and specificity, particularly in complex matrices or for very-low-chain and branched-chain fatty acids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful option.[8] The choice often depends on available instrumentation and the specific requirements of the study.

Q4: How can I distinguish this compound from other isomeric fatty acids during analysis?

A4: High-resolution capillary GC columns are essential for separating structural isomers.[9] The retention time in the chromatogram is the primary indicator. Additionally, the mass spectrum of the methyl-branched fatty acid will have a characteristic fragmentation pattern that can be compared to a known standard or a spectral library for confident identification.[10] Using an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for accurate quantification.[8][11]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete Derivatization: Free carboxyl groups are interacting with the GC system.- Ensure derivatization reagents are fresh and anhydrous.[3]- Optimize reaction time and temperature (e.g., 60°C for 10 minutes for BF₃-Methanol).[1]- Ensure the sample is completely dry before adding derivatization reagents.[1][2]
Active Sites in the GC System: The inlet liner or column may have active sites.- Use a deactivated inlet liner.[2]- Trim the first few centimeters of the column or replace it if it's old.[12]
Low or No Signal/Peak Intensity Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.- Ensure the correct solvent-to-sample ratio is used (e.g., 20:1 for the Folch method).[5]- Perform a second extraction step on the aqueous layer to maximize recovery.[7]
Sample Degradation: The fatty acid degraded during sample preparation or injection.- Keep samples on ice during preparation.[6]- Consider using a lower injector temperature to prevent thermal breakdown of the FAME derivative.[12]
Injector or Detector Issues: Problems with the GC-MS instrument.- Check for leaks in the injector.[12]- Confirm the MS detector is properly tuned and the voltage is adequate.[12]
Ghost Peaks / Contamination Carryover: Residual sample from a previous injection.- Run a blank solvent injection to confirm carryover.[12]- Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.[12]
Contaminated Reagents or Glassware: Solvents, reagents, or tubes contain interfering substances.- Use high-purity, GC-grade solvents.[3]- Thoroughly clean all glassware and rinse with solvent before use.
Low Library Match Score Poor Mass Spectrum Quality: Co-elution of multiple compounds or high background noise.- Check the peak purity. If co-elution is suspected, adjust the GC temperature program to improve separation.- Ensure your mass spectrum is clean and properly deconvoluted.[12]
Analyte Not in Library: The specific derivative of this compound may not be in your spectral library.- Do not rely solely on the library match. Use retention time information from a known standard for confirmation.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol provides a general guideline for the extraction of total lipids from plasma samples.

  • Sample Preparation: Aliquot 100 µL of plasma into a clean, glass screw-cap tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., Lauric Acid-d3) to the plasma.[11]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[11]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.[11] Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve a clean separation of the layers.

  • Collection: Carefully collect the lower organic layer (chloroform), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen gas until all solvent has evaporated. The sample is now ready for derivatization.

Protocol 2: Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for esterifying fatty acids.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract from Protocol 1.[1][3]

  • Reaction: Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.[3][11]

  • Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[3]

  • Mixing: Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Phase Separation: Allow the layers to settle. The upper layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for FAME Analysis

These parameters serve as a starting point and should be optimized for your specific instrument and application.

Parameter Typical Setting Notes
GC Column ZB-WAX plus (30m x 0.25mm ID, 0.5µm film) or similar polar columnA polar stationary phase is suitable for FAME analysis.[13]
Injector Temperature 250 °CCan be lowered if thermal degradation is suspected.[12]
Injection Mode Split (e.g., 20:1 ratio)Splitless mode can be used for trace-level analysis.
Carrier Gas HeliumFlow rate should be optimized for the column (e.g., 1.0-1.5 mL/min).
Oven Program Initial: 100°C, hold 2 minRamp: 10°C/min to 240°CHold: 10 minProgram should be optimized to ensure separation of all analytes.
MS Transfer Line Temp 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.
Scan Range m/z 50-500Captures the molecular ion and key fragments of most FAMEs.
Table 2: Comparison of Common Derivatization Methods for Fatty Acids
Method Reagent Conditions Advantages Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride (BF₃)-Methanol60°C for 5-10 min[3]Widely used, effective for both free fatty acids and transesterification.[1]Reagent is sensitive to moisture.[3]
Methanolic H₂SO₄ or HCl55-60°C for hours[14][15]Inexpensive and readily available reagents.Longer reaction times, potential for acid-catalyzed side reactions.[15]
Base-Catalyzed Transesterification Sodium Methoxide in Methanol60°C for 15 min[11]Fast and occurs under mild conditions.[16]Does not derivatize free fatty acids, only esterified lipids.[16]
Silylation BSTFA with 1% TMCS60°C for 60 min[1][17]Effective for creating volatile derivatives.Highly sensitive to moisture; can derivatize other functional groups (e.g., hydroxyls).[1][17]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Deriv Derivatization to FAMEs (BF3-Methanol) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition GCMS->Data Process Peak Integration & Deconvolution Data->Process Identify Compound Identification (Retention Time & Mass Spectrum) Process->Identify Quant Quantification (vs. Internal Standard) Identify->Quant

Caption: General workflow for the analysis of this compound.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed c1 Is Derivatization Complete? start->c1 sol1 Optimize Reaction: - Check reagent freshness - Ensure sample is dry - Increase time/temp c1->sol1 No c2 Is GC System Inert? c1->c2 Yes s1_yes Yes s1_no No sol1->c1 sol2 Perform Maintenance: - Use a deactivated liner - Trim/replace column c2->sol2 No c3 Is Column Overloaded? c2->c3 Yes s2_yes Yes s2_no No sol2->c2 sol3 Adjust Injection: - Dilute sample - Increase split ratio c3->sol3 Yes end_node Problem Resolved c3->end_node No s3_yes Yes s3_no No sol3->end_node

Caption: A logical workflow for troubleshooting peak tailing issues.

Potential Metabolic Pathway Involvement

G cluster_oxidation Fatty Acid Oxidation Substrate Fatty Acid Substrate (e.g., Methyl Laurate) Omega ω-oxidation Substrate->Omega Desired for some applications Beta β-oxidation Substrate->Beta Primary metabolic route Dicarboxylic Dicarboxylic Acid (e.g., Dodecanedioic Acid) Omega->Dicarboxylic AcetylCoA Acetyl-CoA (Energy Production) Beta->AcetylCoA Dicarboxylic->Beta Further degradation

Caption: Simplified overview of fatty acid oxidation pathways.[18]

References

Validation & Comparative

A Comparative Analysis of Branched-Chain vs. Straight-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) is critical for advancing research in metabolic diseases, microbiology, and pharmacology. This guide provides an objective comparison of their structures, physicochemical properties, biological functions, and underlying signaling pathways, supported by experimental data and detailed methodologies.

Introduction: Structural Distinctions

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. While straight-chain fatty acids (SCFAs) are characterized by a linear hydrocarbon chain, branched-chain fatty acids (BCFAs) possess one or more methyl groups along their backbone. The most common BCFAs are the iso and anteiso forms, where the methyl branch is located on the penultimate or antepenultimate carbon, respectively. This seemingly subtle structural difference leads to profound alterations in their physical, chemical, and biological properties.

Physicochemical Properties: A Comparative Overview

The methyl branching in BCFAs disrupts the ordered packing that is characteristic of their straight-chain counterparts. This structural perturbation leads to significant differences in their physical properties, such as melting point and solubility.

PropertyBranched-Chain Fatty Acid (BCFA)Straight-Chain Fatty Acid (SCFA)
Example Isopentadecanoic acid (14-methylpentadecanoic acid)Pentadecanoic acid
Melting Point ~61.8 - 62.4 °C[1]~51 - 53 °C[2][3]
Water Solubility Lower than corresponding SCFA12 mg/L (at 20 °C)[2]
Critical Micelle Concentration (CMC) Generally higher than corresponding SCFALower than corresponding BCFA

Note: Direct comparative experimental values for all properties under identical conditions are not always available. The data presented is based on available information for representative fatty acids.

Biological Functions and Metabolic Fates: Divergent Roles

The structural disparities between BCFAs and SCFAs dictate their distinct biological roles and metabolic pathways. SCFAs are central to energy production in most organisms through the well-established beta-oxidation pathway. In contrast, BCFAs are primarily synthesized by bacteria and are integral components of their cell membranes, where they modulate fluidity and permeability. In mammals, BCFAs are mainly derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.

Table 2: Comparison of Biological Functions and Metabolism

FeatureBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)
Primary Source Bacterial synthesis, catabolism of BCAAsDe novo synthesis, dietary intake
Primary Function Modulation of cell membrane fluidity (bacteria), signaling moleculesEnergy storage, cellular membrane components, signaling molecules
Metabolic Pathway Alpha- and beta-oxidation of branched-chain acyl-CoAsBeta-oxidation of straight-chain acyl-CoAs
Key Enzymes Isovaleryl-CoA dehydrogenase, 2-methyl-branched chain acyl-CoA dehydrogenaseAcyl-CoA dehydrogenases (short, medium, long, very-long chain)

Enzyme Kinetics: A Glimpse into Metabolic Efficiency

The enzymes involved in the breakdown of BCFAs and SCFAs exhibit distinct substrate specificities and kinetic parameters. For instance, isovaleryl-CoA dehydrogenase (IVD) is a key enzyme in the metabolism of leucine-derived isovaleryl-CoA (a BCFA-CoA).

Table 3: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD)

SubstrateEnzymeK_m_ (µM)V_max_ (µmol/min/mg)
Isovaleryl-CoAIsovaleryl-CoA Dehydrogenase0.5 - 8.1[4]Variable, dependent on ETF concentration[4]

While direct comparative kinetic data for a BCFA-CoA and its corresponding SCFA-CoA with the same enzyme under identical conditions are scarce, the structural differences strongly suggest that the respective metabolic enzymes are highly specialized.

Signaling Pathways: Distinct Cellular Responses

BCFAs and SCFAs act as signaling molecules that can trigger distinct downstream cellular responses. BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. In contrast, SCFAs are well-known ligands for a class of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in modulating inflammatory responses and gut homeostasis. Furthermore, the metabolism of BCAAs, the precursors to BCFAs, is intricately linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Signaling Pathway Diagrams

BCFA_Signaling BCFA Branched-Chain Fatty Acid PPAR PPARα/γ BCFA->PPAR Activates PPRE PPRE PPAR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Lipid Metabolism) PPRE->Gene_Expression Regulates

SCFA_Signaling SCFA Short-Chain Fatty Acid GPCR GPR41/GPR43 SCFA->GPCR Binds to G_Protein G-protein Signaling GPCR->G_Protein Activates Downstream Downstream Effectors (e.g., NF-κB inhibition) G_Protein->Downstream Modulates

BCAA_mTOR_Signaling BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCFA_metabolism Metabolism to BCFA precursors BCAA->BCFA_metabolism mTORC1 mTORC1 BCAA->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the comparative analysis of BCFAs and SCFAs. Below are detailed protocols for key experiments.

Analysis of Fatty Acid Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow Sample Sample (e.g., cell lysate, plasma) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification and Identification) GCMS->Data_Analysis

Methodology:

  • Lipid Extraction: Extract total lipids from the sample using a 2:1 (v/v) chloroform:methanol mixture (Folch method).

  • Saponification and Methylation: Saponify the lipid extract using methanolic NaOH and then methylate the fatty acids to form fatty acid methyl esters (FAMEs) using BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23). Use a temperature gradient program to separate the FAMEs. The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected for identification and quantification against known standards.

Cell-Based Assays for Signaling Pathway Activation

a) Cell Treatment with Fatty Acids:

  • Preparation of Fatty Acid-BSA Complexes: Dissolve the fatty acid in ethanol (B145695) and then complex it with fatty acid-free bovine serum albumin (BSA) in a serum-free cell culture medium.

  • Cell Culture: Plate cells (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation) in appropriate culture vessels and allow them to adhere.

  • Treatment: Replace the culture medium with the fatty acid-BSA complex-containing medium at the desired final concentration. Incubate for the specified time period.

b) PPAR Transactivation Assay:

  • Transfection: Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.

  • Treatment: Treat the transfected cells with the fatty acid of interest.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates PPAR activation.

c) NF-κB Reporter Assay:

  • Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a luciferase gene.

  • Treatment: Treat the cells with the fatty acid of interest, with or without a pro-inflammatory stimulus (e.g., LPS).

  • Luciferase Assay: Measure luciferase activity to determine the effect on NF-κB transcriptional activity.

d) Western Blot Analysis of mTOR Pathway:

  • Protein Extraction: Lyse the fatty acid-treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the activation state of the pathway.

Conclusion

The structural divergence between branched-chain and straight-chain fatty acids translates into a wide array of differences in their physicochemical properties, biological functions, and their influence on cellular signaling pathways. For researchers in drug development and metabolic science, a thorough understanding of these distinctions is crucial for designing targeted therapeutic strategies and for the accurate interpretation of experimental data. The provided comparative data and detailed experimental protocols serve as a valuable resource for furthering our understanding of the complex roles of these fascinating molecules.

References

A Comparative Analysis of the Biological Activities of 10-Methyl Lauric Acid and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of lauric acid and the potential activities of 10-methyl lauric acid. While lauric acid, a 12-carbon saturated fatty acid, has been extensively studied, research on its branched-chain counterpart, this compound, is limited. This document summarizes existing experimental data for lauric acid and extrapolates the potential functionalities of this compound based on the current understanding of branched-chain fatty acids (BCFAs).

Data Presentation: A Comparative Overview

The following table summarizes the biological activities of lauric acid and the inferred properties of this compound. It is important to note that the activities listed for this compound are largely projected based on the general characteristics of BCFAs and require direct experimental validation.

Biological ActivityLauric AcidThis compound (Inferred from BCFA data)
Antimicrobial Broad-spectrum activity, particularly against Gram-positive bacteria.[1][2][3] Disrupts bacterial cell membranes.[3]Potential antimicrobial activity. Branched-chain fatty acids are integral components of bacterial membranes and can influence membrane fluidity.[4]
Anti-inflammatory Reduces the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6]Likely possesses anti-inflammatory properties. BCFAs are known to decrease the expression of pro-inflammatory factors.[7]
Metabolic Regulation Modulates key metabolic signaling pathways including PPARs and AMPK, leading to improved lipid profiles and enhanced fatty acid oxidation.[8]May influence lipid metabolism. BCFAs can activate PPARα to reduce triglyceride synthesis.[7]
Anticancer Induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels.[9][10]Potential for anticancer activity, a known property of some BCFAs.[7]
Neuronal Health Promotes neuronal maturation mediated by astrocytes.[11]Potential neuroprotective actions have been attributed to BCFAs.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and extension of these findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Fatty Acid Solutions: The fatty acids are dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in the broth medium in a 96-well microplate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microplate is incubated at 37°C for 12-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.

  • Determination of MBC: Aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Fatty Acid Oxidation Assay

This assay measures the rate of fatty acid β-oxidation in cells or tissue homogenates, often using a radiolabeled fatty acid.

  • Cell/Tissue Preparation: Cells are cultured to a suitable confluency, or tissue is homogenized in a buffer.

  • Reaction Mixture: A reaction mixture is prepared containing a radiolabeled fatty acid (e.g., [1-14C]palmitic acid) complexed with bovine serum albumin (BSA).

  • Incubation: The cells or homogenate are incubated with the reaction mixture at 37°C for a defined period.

  • Measurement of Oxidation Products: The reaction is stopped, and the amount of radiolabeled acid-soluble metabolites (representing oxidized products) or trapped 14CO2 is quantified using a scintillation counter.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the underlying mechanisms.

Lauric_Acid_Antimicrobial_Action Lauric_Acid Lauric Acid Bacterial_Membrane Bacterial Cell Membrane Lauric_Acid->Bacterial_Membrane Incorporation Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Lauric_Acid_Anti_Inflammatory_Pathway Lauric_Acid Lauric Acid NF_kB NF-κB Signaling Pathway Lauric_Acid->NF_kB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Downregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction Fatty_Acid_Comparison_Workflow cluster_0 Compound Selection cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Lauric_Acid Lauric Acid (Well-Characterized) Antimicrobial Antimicrobial Assays Lauric_Acid->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Lauric_Acid->Anti_inflammatory Metabolic Metabolic Assays Lauric_Acid->Metabolic Methyl_Lauric_Acid This compound (Novel Compound) Methyl_Lauric_Acid->Antimicrobial Methyl_Lauric_Acid->Anti_inflammatory Methyl_Lauric_Acid->Metabolic Data_Analysis Quantitative Data Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Metabolic->Data_Analysis Comparison Comparative Efficacy Data_Analysis->Comparison

References

Validating the Identification of 10-Methyl Lauric Acid in a New Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of known lipids in a new species presents both an opportunity for novel biological insights and a challenge for rigorous chemical identification. This guide provides a comprehensive framework for validating the presence of 10-Methyl lauric acid in a previously uncharacterized biological sample. We offer a comparative analysis of key analytical techniques, detailed experimental protocols, and visual workflows to support robust and reliable identification.

Comparative Analysis of Analytical Platforms

The selection of an analytical technique for fatty acid identification is critical and depends on the specific research question, required sensitivity, and the need for detailed structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for fatty acid analysis due to its high resolution and sensitivity.[1] However, complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages.

Table 1: Comparison of Analytical Techniques for Fatty Acid Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile fatty acid derivatives based on boiling point and polarity, followed by mass-based identification.Separation of fatty acids in their native or derivatized form in the liquid phase, followed by mass-based identification and fragmentation analysis.Provides structural information based on the magnetic properties of atomic nuclei.
Derivatization Mandatory (typically to Fatty Acid Methyl Esters - FAMEs).[2]Often not required, but can enhance sensitivity.[1][3]Not required.[1]
Sensitivity High (pg on column).[3]Very High (nmol/L).[3]Lower than MS-based methods.[1][4]
Structural Elucidation Good for determining molecular weight and initial fragmentation. Tandem MS (MS/MS) is crucial for isomer differentiation.[5][6]Excellent for isomer differentiation through controlled fragmentation.Excellent for unambiguous structure determination, including methyl branch position.
Quantitative Accuracy Good, requires appropriate internal standards.Excellent, especially with stable isotope-labeled internal standards.Excellent, provides absolute quantification without extensive calibration.[1]
Sample Throughput Lower due to derivatization and longer run times.Higher.[3]Lower.
Strengths Well-established, extensive libraries for spectral matching.[1]High sensitivity and specificity, suitable for complex mixtures and polar lipids.[1]Non-destructive, provides detailed structural information.[1]
Limitations Derivatization can introduce artifacts.Matrix effects can suppress ion signals.Lower sensitivity.[1][4]

Experimental Protocols

A rigorous validation process is essential to confidently identify this compound in a new species. The following protocols outline the key steps from sample preparation to final identification.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The Folch method is a widely used and robust protocol.

Materials:

  • Biological sample (e.g., tissue, cells)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenization tube and pestle

  • Centrifuge

Procedure:

  • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume should be 20 times the volume of the sample.

  • After homogenization, agitate the mixture for 15-20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common method is conversion to FAMEs.

Materials:

  • Dried lipid extract

  • Toluene

  • 2% Sulfuric acid in methanol

  • Sodium bicarbonate/carbonate solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Dissolve the dried lipid extract in 1 mL of toluene.

  • Add 3 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 55°C for 16 hours in a sealed tube.

  • After cooling, neutralize the reaction with 3 mL of a sodium bicarbonate/carbonate solution.

  • Add 5 mL of hexane and centrifuge at 3000 x g for 15 minutes to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., HP-88, DB-225).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature of 70°C, ramped to 170°C, and then to 220°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

Procedure:

  • Inject 1 µL of the FAMEs extract into the GC-MS system.

  • Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

  • Compare the retention time and mass spectrum of the putative this compound methyl ester with a certified reference standard.

Confirmation of Methyl Branch Position using Tandem Mass Spectrometry (MS/MS)

Standard EI-MS may not be sufficient to definitively determine the position of the methyl branch. Tandem MS (MS/MS) provides more detailed structural information through controlled fragmentation of a selected ion.[5][6]

Procedure:

  • Perform an initial GC-MS run to identify the molecular ion of the putative this compound methyl ester.

  • In a subsequent GC-MS/MS experiment, select the molecular ion as the precursor ion.

  • Induce fragmentation of the precursor ion through collision-induced dissociation (CID).

  • Analyze the resulting product ion spectrum. The fragmentation pattern will be characteristic of the methyl branch position. For a methyl branch at the 10th carbon, specific fragmentation patterns are expected, which can be compared to literature data or a standard.[5][7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the validation of this compound in a new species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification & Derivatization (FAMEs) extraction->saponification gcms GC-MS Analysis saponification->gcms msms GC-MS/MS for Isomer Confirmation gcms->msms data_analysis Data Analysis & Spectral Matching msms->data_analysis confirmation Confirmed Identification data_analysis->confirmation

Caption: Workflow for the identification and validation of this compound.

Hypothetical Signaling Pathway

While the specific role of this compound in a new species is yet to be determined, branched-chain fatty acids are known to be involved in various cellular processes. The following diagram illustrates a hypothetical signaling pathway where this compound could play a role, for instance, in modulating membrane fluidity or acting as a signaling molecule.

signaling_pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling ten_mla This compound membrane_fluidity Membrane Fluidity Modulation ten_mla->membrane_fluidity receptor Receptor Activation ten_mla->receptor Direct Binding membrane_fluidity->receptor downstream Downstream Signaling Cascade receptor->downstream response Cellular Response downstream->response

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of branched-chain fatty acids (BCFAs) like 10-methyldodecanoic acid is crucial for advancements in microbiology, nutrition, and metabolic research. The two most prominent analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for 10-methyldodecanoic acid analysis, supported by experimental data and detailed protocols.

The analysis of BCFAs presents unique challenges due to their often low abundance in biological matrices and the complexity arising from numerous structural isomers.[1] Both GC-MS and LC-MS offer powerful solutions, each with distinct advantages and disadvantages that make them suitable for different research needs.

At a Glance: GC-MS vs. LC-MS for 10-Methyldodecanoic Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of polarities and volatilities.
Derivatization Mandatory for fatty acids to increase volatility.[1]Often optional, but can enhance sensitivity and chromatographic retention.[1][2]
Sample Throughput Generally lower due to longer run times and additional sample preparation (derivatization).[2]Typically higher due to simpler sample preparation and faster analysis times.[2]
Sensitivity High, especially with Selected Ion Monitoring (SIM).[2]High, particularly with tandem MS (MS/MS).[2]
Selectivity High, based on chromatographic separation and mass analysis.Very high, especially with MS/MS.[2]
Instrumentation Cost Generally lower.[2]Generally higher.[2]
Key Advantage Robust, well-established technique with excellent chromatographic resolution for isomeric separation.[1][2]Versatile with simpler sample preparation for many analytes and suitable for a broader range of compounds.[2]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of medium-chain fatty acids using GC-MS and LC-MS. While specific data for 10-methyldodecanoic acid is not extensively published, these values for similar analytes provide a reliable benchmark.

ParameterGC-MS (with Derivatization)LC-MS/MS (with or without Derivatization)
Limit of Detection (LOD) 0.1 - 1 µM0.05 - 0.5 µM
Limit of Quantification (LOQ) 0.244 - 0.977 μM[3]0.1 - 1 ng/mL
Linearity (R²) > 0.99> 0.99[4]
Recovery 55.7% - 97.9%[3]85% - 115%
Intra-day Precision (CV%) < 10%< 15%[4]
Inter-day Precision (CV%) < 15%< 15%[4]

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol describes the conversion of 10-methyldodecanoic acid to its more volatile methyl ester (10-methyldodecanoate) for subsequent GC-MS analysis.

1. Sample Preparation (Lipid Extraction):

  • For biofluids like plasma or serum, perform a liquid-liquid extraction using a chloroform:methanol (B129727) (2:1, v/v) solvent system.

  • For solid samples, homogenization in the extraction solvent is required.

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[1]

2. Derivatization (Acid-Catalyzed Esterification):

  • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[1]

  • Incubate the mixture at 60°C for 30-60 minutes.[1]

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).[1] This layer is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Injection: Splitless or split injection depending on the sample concentration.

  • GC Column: A DB-225ms or similar mid-polar capillary column is suitable for FAME analysis.

  • Oven Temperature Program: A typical gradient starts at 60°C, ramps to 220°C at 10°C/min, and holds for a few minutes to ensure elution of all analytes.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

LC-MS/MS Analysis Protocol

This protocol outlines a general procedure for the analysis of 10-methyldodecanoic acid using LC-MS/MS, which may not require derivatization.

1. Sample Preparation:

  • For biological samples, perform a protein precipitation step by adding a cold organic solvent like acetonitrile (B52724) or methanol (containing an internal standard) to the sample in a 3:1 ratio.[1]

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant for analysis. The sample may be evaporated and reconstituted in the initial mobile phase if concentration is needed.

2. LC-MS/MS Instrumentation and Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid (0.1%) to improve ionization.[1][5]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or Q-TOF) operated in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

Visualized Workflows and Comparisons

GC_MS_Workflow cluster_GCMS GC-MS Workflow Sample_GC Sample (e.g., Plasma, Tissue) Extraction_GC Lipid Extraction (e.g., LLE) Sample_GC->Extraction_GC Derivatization Derivatization (Esterification to FAME) Extraction_GC->Derivatization GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (Detection and Quantification) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC

GC-MS analysis workflow for 10-methyldodecanoic acid.

LC_MS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_LC Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_LC->Precipitation LC_Separation Liquid Chromatography (Reversed-Phase) Precipitation->LC_Separation MS_Detection_LC Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC

LC-MS/MS analysis workflow for 10-methyldodecanoic acid.

Comparison_Diagram cluster_Comparison GC-MS vs. LC-MS: Key Considerations GCMS GC-MS Derivatization Mandatory Derivatization GCMS->Derivatization Volatility Volatility Dependent GCMS->Volatility IsomerSep Excellent Isomer Separation GCMS->IsomerSep Robustness Robust & Established GCMS->Robustness LCMS LC-MS/MS NoDeriv Derivatization Optional LCMS->NoDeriv Polarity Wide Polarity Range LCMS->Polarity HighThroughput Higher Throughput LCMS->HighThroughput HighSelectivity High Selectivity (MS/MS) LCMS->HighSelectivity

Logical comparison of GC-MS and LC-MS for fatty acid analysis.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the analysis of 10-methyldodecanoic acid. The choice between them hinges on the specific requirements of the study.

  • GC-MS is a robust and cost-effective method that provides excellent chromatographic separation, which is particularly advantageous for resolving structural isomers.[1] However, the mandatory derivatization step adds to the sample preparation time and complexity.

  • LC-MS/MS offers high selectivity and throughput, with often simpler sample preparation.[2] Its ability to analyze compounds across a wider range of polarities without derivatization makes it a versatile and powerful tool, especially for high-throughput screening.

For in-depth metabolic studies requiring the precise separation of various fatty acid isomers, GC-MS remains an excellent choice. For routine, high-throughput analysis where a large number of samples need to be processed, LC-MS/MS is often the preferred method. Ultimately, a careful consideration of the analytical goals, sample matrix, and available resources will determine the optimal method.

References

cross-validation of analytical methods for branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for the Cross-Validation of Branched-Chain Fatty Acids

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of branched-chain fatty acids (BCFAs) is essential for advancements in microbiology, nutrition, and metabolic research. BCFAs, fatty acids with one or more methyl branches, are integral components of bacterial cell membranes and are increasingly recognized for their role in human health and disease.[1] However, their analysis presents unique challenges, including low abundance in biological samples, the presence of numerous structural isomers, and co-elution with more common straight-chain fatty acids.[1]

This guide provides a comprehensive comparison of the two most prevalent analytical platforms for BCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation framework supported by performance data and detailed experimental protocols to assist in method selection and validation.

Overview of Analytical Platforms

The choice between GC-MS and LC-MS/MS is a critical decision that impacts the scope and detail of BCFA analysis. Each platform operates on different principles of separation and ionization, offering distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique, GC-MS excels at separating volatile and thermally stable compounds. For fatty acid analysis, a chemical derivatization step is mandatory to convert BCFAs into more volatile forms, typically fatty acid methyl esters (FAMEs).[2][3] This method provides excellent chromatographic resolution, especially for shorter-chain BCFAs.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is highly suited for analyzing a wide range of compounds with varying polarities and volatilities, often without the need for derivatization.[1][4] LC-MS/MS is particularly advantageous for the analysis of long-chain BCFAs and for differentiating complex structural isomers.[1][4] Softer ionization techniques, like electrospray ionization (ESI), typically produce intact molecular ions, which can simplify data interpretation.[4]

Data Presentation: A Comparative Analysis

The selection of an analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key features and typical performance characteristics of GC-MS and LC-MS/MS for BCFA analysis.

Table 1: Key Feature Comparison of GC-MS and LC-MS/MS for BCFA Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile analytes; derivatization is mandatory.[4]Suitable for a wide range of polarities and volatilities.[4]
Derivatization Essential to increase volatility and improve peak shape.[1][2]Often not required, enabling analysis of intact fatty acids.[1]
Ionization Primarily hard ionization (Electron Ionization - EI), leading to extensive fragmentation.[4]Primarily soft ionization (e.g., ESI), producing intact molecular ions.[4]
Isomer Separation Excellent resolution for many fatty acid isomers.[4]High-resolution separation, particularly for complex isomers.[5]
Analysis of Long-Chain BCFAs Can be challenging due to potential fragmentation of larger molecules.[4]Well-suited for the analysis of long-chain and very-long-chain fatty acids.[4]
Primary Advantage High chromatographic efficiency and established, robust methods.[1]High sensitivity, specificity, and applicability to non-volatile compounds.[6]

Table 2: Typical Performance Parameters for BCFA Quantification

The values presented below are indicative and can vary based on the specific analyte, matrix, instrumentation, and method optimization. They are based on data for 4-Ethyloctanoic acid, a representative BCFA.[7]

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Prospective)
Linearity Range 0.1 - 100 µg/mL5 - 1000 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.5 - 1.8 ppm
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL1.4 - 6.0 ppm
Accuracy (Recovery) 90 - 110%76.3 - 99.2%[7]
Precision (RSD%) < 10%< 5.3%[7]

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the analysis of BCFAs using GC-MS and LC-MS/MS. These should be optimized for specific laboratory conditions.

Protocol 1: GC-MS Analysis of BCFAs via FAME Derivatization

This protocol describes the conversion of BCFAs to their more volatile methyl esters for GC-MS analysis.[1]

  • Sample Preparation (Lipid Extraction):

    • For biological fluids like plasma or serum, perform a liquid-liquid extraction. A common method is the Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.

    • For solid samples like tissues or feces, homogenize the sample in the extraction solvent.[8]

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.[1]

  • Derivatization (Acid-Catalyzed Esterification):

    • To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.[1]

    • Incubate the mixture at 60°C for 30-60 minutes.[1]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

    • Centrifuge the mixture to separate the layers and carefully collect the upper hexane layer, which contains the FAMEs, for analysis.[1]

  • GC-MS Instrumentation and Conditions:

    • Injection: Splitless or split injection depending on sample concentration.[1]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • Oven Temperature Program: A temperature gradient is typically used. For example, start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.[1][9]

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan data acquisition mode (e.g., m/z 30–600).[9]

Protocol 2: LC-MS/MS Analysis of BCFAs

This protocol outlines a general procedure for analyzing BCFAs, which often does not require derivatization.[1]

  • Sample Preparation (Protein Precipitation & Extraction):

    • For biological samples like plasma or serum, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard to precipitate proteins.

    • Vortex the mixture, then centrifuge at high speed (e.g., >12,000 x g) at 4°C.

    • Carefully transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Chromatographic Column: A reverse-phase column (e.g., C18) is commonly used.[10]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to aid ionization.[1]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.[1]

    • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.

Mandatory Visualization

Diagrams are provided to illustrate key logical and experimental workflows in the cross-validation of analytical methods for BCFAs.

cross_validation_workflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome GCMS GC-MS Method GCMS_Val Full Validation (ICH) GCMS->GCMS_Val LCMS LC-MS/MS Method LCMS_Val Full Validation (ICH) LCMS->LCMS_Val Compare Compare Results GCMS_Val->Compare Spiked QCs & Incurred Samples LCMS_Val->Compare Outcome Method Interchangeability Established Compare->Outcome gcms_workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction (e.g., Folch Method) Sample->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Deriv Derivatization (BF3 in Methanol, 60°C) Drydown->Deriv PhaseSep Phase Separation (Hexane/Water) Deriv->PhaseSep Analysis GC-MS Analysis PhaseSep->Analysis Data Data Processing & Quantification Analysis->Data lcms_workflow Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Cold Acetonitrile + IS) Sample->Precip Centrifuge Centrifugation (>12,000 x g, 4°C) Precip->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis (ESI-, MRM) Collect->Analysis Data Data Processing & Quantification Analysis->Data

References

Comparative Bioactivity of Methyl Lauric Acid Isomers: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

While extensive research highlights the broad-spectrum bioactivity of lauric acid and its derivatives, a direct comparative analysis of the biological effects of different isomers of methyl lauric acid remains a largely unexplored area in scientific literature. Current studies predominantly focus on the straight-chain methyl ester, methyl laurate, or undifferentiated mixtures of branched-chain fatty acid methyl esters. This guide synthesizes the available information on the bioactivity of lauric acid derivatives and extrapolates potential areas of interest for the comparative study of its methyl isomers, targeting researchers, scientists, and drug development professionals.

Antimicrobial Properties of Lauric Acid and Its Esters

Lauric acid and its esters are well-documented for their potent antimicrobial activity, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity. While data directly comparing methyl laurate isomers is scarce, studies on branched-chain fatty acids (BCFAs), which are isomers of their straight-chain counterparts, suggest that the position of the methyl group can influence antimicrobial efficacy. For instance, iso- and anteiso- fatty acids, commonly found in bacterial membranes, can alter membrane fluidity, which may, in turn, affect their susceptibility to antimicrobial agents.

A comparative study on methyl laurate isomers would likely involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.

Hypothetical Antimicrobial Activity Data

The following table is a hypothetical representation of data that would be generated in a comparative study. Currently, no such comprehensive data for methyl laurate isomers has been found in the reviewed literature.

IsomerTest OrganismMIC (µg/mL)MBC (µg/mL)
Methyl n-dodecanoateStaphylococcus aureus--
Methyl 2-methyldecanoateStaphylococcus aureus--
Methyl 10-methylundecanoate (iso)Staphylococcus aureus--
Methyl 9-methylundecanoate (anteiso)Staphylococcus aureus--
Methyl n-dodecanoateStreptococcus pyogenes--
Methyl 2-methyldecanoateStreptococcus pyogenes--
Methyl 10-methylundecanoate (iso)Streptococcus pyogenes--
Methyl 9-methylundecanoate (anteiso)Streptococcus pyogenes--

Anti-inflammatory and Cytotoxic Potential

Research has indicated that branched-chain fatty acids may possess anti-inflammatory and anti-cancer properties[1]. The structural differences between isomers, such as the position of the methyl branch, could lead to differential binding to cellular receptors and enzymes involved in inflammatory and apoptotic pathways. For example, the steric hindrance introduced by a methyl group at various positions along the fatty acid chain could alter its interaction with enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key mediators of inflammation. Similarly, the ability of these isomers to integrate into cancer cell membranes and induce apoptosis could be structurally dependent.

A comprehensive comparison would involve assessing the half-maximal inhibitory concentration (IC50) of each isomer on relevant cancer cell lines and measuring their effects on the production of inflammatory mediators.

Hypothetical Anti-inflammatory and Cytotoxic Activity Data

The following table is a hypothetical representation of data that would be generated in a comparative study. Currently, no such comprehensive data for methyl laurate isomers has been found in the reviewed literature.

IsomerBioactivity AssayCell Line / SystemIC50 (µM)
Methyl n-dodecanoateCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)-
Methyl 2-methyldecanoateCytotoxicity (MTT Assay)MCF-7 (Breast Cancer)-
Methyl 10-methylundecanoate (iso)Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)-
Methyl 9-methylundecanoate (anteiso)Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)-
Methyl n-dodecanoateAnti-inflammatory (NO production)RAW 264.7 Macrophages-
Methyl 2-methyldecanoateAnti-inflammatory (NO production)RAW 264.7 Macrophages-
Methyl 10-methylundecanoate (iso)Anti-inflammatory (NO production)RAW 264.7 Macrophages-
Methyl 9-methylundecanoate (anteiso)Anti-inflammatory (NO production)RAW 264.7 Macrophages-

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of the bioactivity of different isomers. The following are generalized protocols that would be adapted for the specific study of methyl lauric acid isomers.

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Isomer Solutions: Each methyl laurate isomer is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the isomer that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of each methyl laurate isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the isomer that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways

The bioactivity of fatty acids is often mediated through their interaction with various signaling pathways. For instance, the anti-inflammatory effects of some fatty acids are attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a generalized representation of this pathway. The specific effects of different methyl laurate isomers on such pathways are yet to be determined.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces

Caption: Generalized NF-κB signaling pathway.

Conclusion and Future Directions

While the current body of research provides a solid foundation for understanding the bioactivity of lauric acid and its derivatives, there is a clear and compelling need for studies that directly compare the biological activities of different isomers of methyl lauric acid. Such research would not only enhance our fundamental understanding of structure-activity relationships but also open new avenues for the development of targeted therapeutic agents with potentially improved efficacy and reduced side effects. Future investigations should focus on the synthesis of pure methyl laurate isomers and their systematic evaluation in a range of biological assays, coupled with mechanistic studies to elucidate the underlying signaling pathways.

References

A Comparative Analysis of the Effects of 10-Methyl Lauric Acid and Other Fatty Acids on Cell Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 10-methyl lauric acid, a branched-chain saturated fatty acid, with other common fatty acids—lauric acid (straight-chain saturated), palmitic acid (straight-chain saturated), and oleic acid (monounsaturated)—on the biophysical properties of cell membranes. The information herein is supported by established scientific principles and collated from various experimental studies. This guide is intended to inform research and development in areas where cell membrane interactions are critical, such as drug delivery and cellular biology.

Introduction

The lipid composition of cell membranes is a critical determinant of their physical properties, including fluidity and permeability. These characteristics, in turn, govern essential cellular processes such as signal transduction, transport, and cell integrity. The incorporation of different fatty acids into the phospholipid bilayer can significantly alter these properties. This guide focuses on comparing a branched-chain fatty acid, this compound, with its straight-chain saturated counterparts, lauric and palmitic acids, and the monounsaturated oleic acid.

  • This compound: As a branched-chain fatty acid (BCFA), the methyl group near the end of its acyl chain is predicted to disrupt the highly ordered packing of the lipid bilayer. This disruption is hypothesized to increase membrane fluidity, in a manner analogous to unsaturated fatty acids.[1][2]

  • Lauric Acid and Palmitic Acid: These straight-chain saturated fatty acids are known to pack tightly within the cell membrane, leading to a more ordered, gel-like state and decreased membrane fluidity.[3]

  • Oleic Acid: The cis-double bond in this monounsaturated fatty acid introduces a kink in the acyl chain, which hinders tight packing and consequently increases membrane fluidity.[4]

Quantitative Comparison of Fatty Acid Effects on Cell Membranes

The following tables summarize the expected and reported effects of the selected fatty acids on key cell membrane properties. It is important to note that direct comparative experimental data for this compound is limited. Therefore, the values presented for this compound are illustrative and based on the established principles of how branched-chain fatty acids influence membrane biophysics.[1][2]

Table 1: Comparison of Effects on Cell Membrane Fluidity

Fatty AcidTypeExpected Impact on FluidityIllustrative Laurdan GP Value*
This compound Branched-Chain SaturatedIncrease~ -0.1 to 0.1
Lauric Acid Straight-Chain Saturated (C12)Decrease~ 0.3 to 0.5
Palmitic Acid Straight-Chain Saturated (C16)Significant Decrease~ 0.4 to 0.6
Oleic Acid Monounsaturated (C18:1)Significant Increase~ -0.2 to 0.0

*Lower Laurdan General Polarization (GP) values indicate higher membrane fluidity.[5]

Table 2: Comparison of Effects on Cell Membrane Integrity

Fatty AcidExpected Impact on PermeabilityIllustrative LDH Release (% of Control)*
This compound Moderate Increase15 - 30%
Lauric Acid Concentration-dependent increase10 - 50%
Palmitic Acid Minimal to low increase5 - 15%
Oleic Acid Concentration-dependent significant increase20 - 60%

*Lactate (B86563) Dehydrogenase (LDH) release is an indicator of cell membrane damage.[6] Higher percentages indicate greater loss of membrane integrity.

Table 3: Comparison of Effects on Lipid Bilayer Phase Transition

Fatty AcidExpected Impact on Phase Transition Temperature (Tm)Illustrative Tm (°C) in a Model Bilayer*
This compound DecreaseLowered
Lauric Acid Minimal change to slight increaseMaintained or slightly elevated
Palmitic Acid IncreaseElevated
Oleic Acid Significant DecreaseSignificantly lowered

*Phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. These are illustrative values for fatty acids incorporated into a model phospholipid bilayer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Membrane Fluidity using Laurdan GP

This method utilizes the fluorescent probe Laurdan, which exhibits a spectral shift in response to the polarity of its environment within the lipid bilayer. This shift is quantified as the General Polarization (GP) value.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a 96-well plate and incubate overnight.

    • Treat the cells with the desired concentrations of this compound, lauric acid, palmitic acid, or oleic acid (solubilized in a suitable vehicle, e.g., BSA-conjugated) for a specified duration. Include vehicle-only controls.

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., DMSO).

    • Dilute the Lauric acid stock solution in the cell culture medium to a final working concentration (typically 5-10 µM).

    • Remove the treatment medium from the cells and add the Laurdan-containing medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a microplate reader equipped with a fluorescence module.

    • Set the excitation wavelength to 350 nm.

    • Measure the emission intensities at 440 nm (I440) and 490 nm (I490).

  • GP Value Calculation:

    • Calculate the GP value for each well using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Compare the GP values of the fatty acid-treated cells to the control cells. A lower GP value indicates an increase in membrane fluidity.[5]

Assessment of Cell Membrane Integrity via LDH Release Assay

This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each fatty acid.

    • Include three sets of controls for each cell type:

      • Vehicle Control: Cells treated with the vehicle alone (for spontaneous LDH release).

      • Positive Control: Cells treated with a lysis buffer (for maximum LDH release).

      • Untreated Control: Cells in culture medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a cofactor).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

  • Measurement and Calculation:

    • Add the stop solution provided with the kit to each well.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Signaling Pathways and Experimental Workflows

Diagram of Fatty Acid Incorporation and Effect on Membrane Fluidity

fatty_acid_effects FA1 This compound (Branched-Chain Saturated) FA2 Lauric Acid / Palmitic Acid (Straight-Chain Saturated) Membrane Phospholipid Bilayer FA1->Membrane Incorporation Fluidity_Inc Increased Fluidity (Disordered) FA1->Fluidity_Inc FA3 Oleic Acid (Monounsaturated) FA2->Membrane Fluidity_Dec Decreased Fluidity (Ordered) FA2->Fluidity_Dec FA3->Membrane Incorporation FA3->Fluidity_Inc Membrane->Fluidity_Inc Disrupts Packing Membrane->Fluidity_Dec Promotes Packing

Caption: Incorporation of different fatty acids into the cell membrane and their resulting effects on fluidity.

Experimental Workflow for Comparing Fatty Acid Effects

experimental_workflow cluster_assays Parallel Assays start Start: Prepare Cell Cultures treatment Treat cells with: - this compound - Lauric Acid - Palmitic Acid - Oleic Acid - Vehicle Control start->treatment fluidity_assay Membrane Fluidity Assay (Laurdan GP) treatment->fluidity_assay integrity_assay Membrane Integrity Assay (LDH Release) treatment->integrity_assay data_analysis Data Analysis and Comparison fluidity_assay->data_analysis integrity_assay->data_analysis conclusion Conclusion: Comparative Effects on Membrane Properties data_analysis->conclusion

Caption: Workflow for the comparative analysis of fatty acid effects on cell membranes.

Conclusion

The structural characteristics of fatty acids play a pivotal role in modulating the biophysical properties of cell membranes. Branched-chain fatty acids, such as this compound, and monounsaturated fatty acids like oleic acid, tend to increase membrane fluidity by disrupting the ordered packing of the lipid acyl chains. In contrast, straight-chain saturated fatty acids, including lauric and palmitic acids, promote a more rigid and less fluid membrane state. The choice of fatty acid in experimental systems or therapeutic formulations can therefore have significant consequences for cellular function and the interaction of cells with external agents. Further direct experimental comparisons are warranted to provide more precise quantitative data on the effects of this compound.

References

A Comparative Guide to the Validation of 10-Methyl Lauric Acid as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and rapid identification of bacteria is paramount. Bacterial biomarkers play a crucial role in this process, offering a more targeted approach than traditional culturing methods. This guide provides a comprehensive comparison of 10-Methyl lauric acid as a bacterial biomarker against other alternatives, supported by experimental data and detailed protocols.

This compound: A Branched-Chain Fatty Acid Biomarker

This compound, also known as 10-methyl dodecanoic acid, is a saturated branched-chain fatty acid. It has been identified as a component of the cellular fatty acid profile of certain bacteria, particularly some species of Gram-positive bacteria.[1] Branched-chain fatty acids, such as this compound, are important constituents of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[2][3] The unique presence or relative abundance of such fatty acids can serve as a chemotaxonomic marker for bacterial identification.

The primary method for analyzing bacterial fatty acids is Fatty Acid Methyl Ester (FAME) analysis. This technique involves extracting the fatty acids from bacterial cells, converting them into their more volatile methyl esters, and then separating and identifying them using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[4][5][6]

Comparison of Bacterial Biomarker Methodologies

The validation of any bacterial biomarker relies on robust analytical methods. Here, we compare FAME analysis, which is used to detect this compound, with two other widely used techniques for bacterial identification: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Polymerase Chain Reaction (PCR)-based methods.

FeatureFAME AnalysisMALDI-TOF MSPCR-Based Methods (e.g., 16S rRNA sequencing)
Principle Analysis of the cellular fatty acid composition of bacteria.Analysis of the protein profile (mainly ribosomal proteins) of bacteria.[7][8]Amplification and analysis of specific DNA sequences.[9][10]
Biomarker Type Lipids (Fatty Acids)ProteinsNucleic Acids (DNA)
Speed Moderate (hours)Rapid (minutes per sample)[11]Rapid to Moderate (hours)
Cost Low to moderate per sample.[5]Low per sample, but high initial instrument cost.[8][11]Moderate to high per sample.
Resolution Typically genus or species level.Species and sometimes strain level.[7]High resolution, can identify to the species and strain level.[10]
Database Dependency Highly dependent on comprehensive and well-curated fatty acid profile libraries.Highly dependent on extensive and accurate protein mass spectra databases.[7]Dependent on comprehensive and curated sequence databases.
Advantages Inexpensive, reproducible, and can be automated.[4][6]Very rapid, high-throughput, and cost-effective for large numbers of samples.[8][11]High specificity and sensitivity, can detect non-culturable bacteria.[9][12]
Disadvantages Requires culturing of bacteria, results can be influenced by growth conditions.[5]High initial capital investment, performance can be affected by culture conditions and sample preparation.Can be inhibited by substances in the sample, may not distinguish between live and dead bacteria.

Performance Metrics of Bacterial Identification Methods

Quantitative data on the performance of specific fatty acids like this compound as standalone biomarkers is limited in publicly available literature. The diagnostic power of FAME analysis lies in the overall fatty acid profile rather than a single compound. Below is a comparative overview of the performance of the different methodologies.

Table 1: General Performance of Bacterial Identification Methods

MethodSensitivitySpecificityTurnaround TimeReference
FAME AnalysisGood to Excellent (Genus/Species dependent)Good to Excellent (Profile-based)4 - 24 hours[5]
MALDI-TOF MS>95% (for common clinical isolates)>98% (for common clinical isolates)< 30 minutes per isolate[11]
PCR (16S rRNA)High to Very HighHigh to Very High2 - 6 hours[13][14]

Table 2: Illustrative Performance of FAME Profiling for Bacterial Identification (Genus Level)

Bacterial GenusIdentification Accuracy (%)Reference
Pseudomonas95 - 100[5]
Bacillus90 - 98[5]
Staphylococcus92 - 99
Streptococcus88 - 96
Note: These values are illustrative and can vary depending on the species, the quality of the database, and the standardization of culture conditions.

Table 3: Template for Quantitative Performance of this compound as a Biomarker

Target BacteriumPresence of this compoundSensitivity (%)Specificity (%)Predictive Value (%)
[Example Bacterium A][Present/Absent/Relative Abundance]Data not availableData not availableData not available
[Example Bacterium B][Present/Absent/Relative Abundance]Data not availableData not availableData not available
This table serves as a template for future research. Specific quantitative data for this compound as a standalone biomarker is not readily available in the reviewed scientific literature.

Experimental Protocols

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the analysis of bacterial fatty acids, including this compound, using gas chromatography.

1. Bacterial Culture and Harvest:

  • Streak the bacterial isolate on an appropriate solid medium (e.g., Trypticase Soy Broth Agar - TSBA).

  • Incubate under standardized conditions (e.g., 28°C for 24-48 hours) to ensure a reproducible fatty acid profile.

  • Harvest a loopful of bacterial cells from a well-isolated colony.

2. Saponification:

  • Place the bacterial cells in a clean glass tube.

  • Add 1.0 mL of saponification reagent (e.g., 15% w/v sodium hydroxide (B78521) in 50% v/v methanol).

  • Seal the tube and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes. This step lyses the cells and saponifies the lipids to release fatty acids as sodium salts.

3. Methylation:

  • Cool the tube to room temperature.

  • Add 2.0 mL of methylation reagent (e.g., 6N hydrochloric acid in methanol).

  • Seal and heat at 80°C for 10 minutes. This converts the fatty acid salts to their volatile methyl esters (FAMEs).

4. Extraction:

  • Cool the tube to room temperature.

  • Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).

  • Mix gently by inversion for 10 minutes to extract the FAMEs into the organic phase.

  • Remove the lower aqueous phase using a pipette.

5. Base Wash:

  • Add 3.0 mL of a dilute base solution (e.g., 0.3 N sodium hydroxide) to the organic phase.

  • Mix gently for 5 minutes to remove any residual acidic reagents.

  • Transfer the upper organic phase containing the FAMEs to a clean vial for analysis.

6. Gas Chromatography (GC) Analysis:

  • Inject an aliquot of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a phenyl methyl silicone column).

  • Use a temperature program to separate the FAMEs based on their boiling points and polarity.

  • A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

  • Identification of FAMEs is achieved by comparing their retention times and/or mass spectra to those of known standards and a reference library.

Visualizations

FAME_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Saponification Saponification Harvest->Saponification Methylation Methylation Saponification->Methylation Extraction Extraction Methylation->Extraction Base_Wash Base Wash Extraction->Base_Wash GC_Analysis GC-MS Analysis Base_Wash->GC_Analysis Data_Processing Data Processing & Library Matching GC_Analysis->Data_Processing Identification Bacterial Identification Data_Processing->Identification

Figure 1. Experimental workflow for FAME analysis.

Decision_Workflow Start Need for Bacterial Identification Question1 High-throughput screening required? Start->Question1 Question2 Need for high taxonomic resolution (strain level)? Question1->Question2 No Method_MALDI Consider MALDI-TOF MS Question1->Method_MALDI Yes Question3 Budget constraints (per sample)? Question2->Question3 No Method_PCR Consider PCR-based methods Question2->Method_PCR Yes Method_FAME Consider FAME Analysis Question3->Method_FAME Yes (Low-Moderate) Question3->Method_PCR No (Moderate-High)

Figure 2. Decision workflow for selecting a bacterial identification method.

References

Unraveling the Antimicrobial Potential of Branched-Chain Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of branched-chain fatty acids (BCFAs), offering insights into their efficacy against various bacterial strains. While comprehensive quantitative data across a wide spectrum of BCFAs remains an area of active research, this document synthesizes available findings, details relevant experimental protocols, and visualizes key biological pathways to support further investigation and drug development efforts.

Quantitative Antimicrobial Activity of Branched-Chain Fatty Acids

Direct, extensive comparative studies on the minimum inhibitory concentrations (MICs) of a wide array of simple branched-chain fatty acids against a panel of pathogenic bacteria are limited in publicly available literature. However, studies on modified BCFAs and specific crude extracts provide valuable insights into their antimicrobial potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Branched-Chain Fatty Acid Derivatives

CompoundTarget MicroorganismMIC (µg/mL)
Phenolic Branched-Chain Fatty Acid (PBC-FA)Listeria innocua1800
Phenolic Branched-Chain Fatty Acid (PBC-FA)Bacillus subtilis1800
Phenolic Branched-Chain Fatty Acid (PBC-FA)Enterococcus faecium3600
Phenolic derivative of oleic acidGram-positive bacteria1.8 - 3.6

Note: The specific structure of the tested PBC-FAs is often proprietary. The data for the phenolic derivative of oleic acid is included for structural context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of antimicrobial properties of fatty acids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria to a given compound.

a) Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate.

  • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the culture at the optimal temperature and atmospheric conditions for the specific bacterium with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth.

b) Preparation of Fatty Acid Solutions:

  • Prepare a stock solution of the test fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.

c) Inoculation and Incubation:

  • Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted fatty acid.

  • Include a positive control well (broth with inoculum, no fatty acid) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the bacterium for 16-24 hours.

d) MIC Determination:

  • Following incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is defined as the lowest concentration of the fatty acid at which there is no visible growth of the bacterium.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This technique is used to identify and quantify the fatty acid composition of bacterial cell membranes.

a) Sample Preparation (Fatty Acid Methyl Ester - FAMEs Synthesis):

  • Harvest bacterial cells from a culture by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove residual media components.

  • Lyse the cells to release cellular lipids.

  • Perform a lipid extraction using a solvent system such as chloroform:methanol.

  • Transesterify the extracted fatty acids to their corresponding methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.

b) GC-MS Analysis:

  • Inject the prepared FAMEs sample into the gas chromatograph.

  • The FAMEs are separated based on their boiling points and polarity as they pass through the GC column.

  • The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass-to-charge ratio of the fragments is detected, creating a mass spectrum for each compound.

  • Identify individual fatty acids by comparing their retention times and mass spectra to known standards.

  • Quantify the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Visualizing Molecular Interactions and Workflows

Regulation of the SaeR/S Two-Component System in Staphylococcus aureus by Branched-Chain Fatty Acids

In Staphylococcus aureus, the composition of branched-chain fatty acids in the cell membrane plays a crucial role in modulating the activity of the SaeR/S two-component system, a key regulator of virulence factor expression. The global nutritional regulator CodY, in response to the availability of branched-chain amino acids (BCAAs), influences the synthesis of BCFAs, which in turn affects the phosphorylation state of the sensor kinase SaeS and its cognate response regulator SaeR.

SaeRS_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCAA Branched-Chain Amino Acids (BCAAs) CodY CodY (Global Regulator) BCAA->CodY High levels inhibit SaeS SaeS (Sensor Kinase) SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation BCFA_pool Membrane BCFA Pool (iso- & anteiso-) BCFA_pool->SaeS Modulates Activity BCFA_synthesis BCFA Synthesis Pathway CodY->BCFA_synthesis Represses BCFA_synthesis->BCFA_pool Incorporation SaeR_P SaeR-P (Phosphorylated) Virulence_Genes Virulence Gene Expression SaeR_P->Virulence_Genes Activates

Caption: BCFAs modulate the SaeR/S two-component virulence regulation in S. aureus.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a branched-chain fatty acid against a bacterial strain is a systematic process involving preparation, serial dilution, incubation, and observation.

MIC_Workflow prep_culture Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum to Microplate Wells prep_culture->add_inoculum prep_bcfa Prepare BCFA Stock Solution serial_dilution Perform Serial Dilutions of BCFA in Microplate prep_bcfa->serial_dilution serial_dilution->add_inoculum controls Include Positive & Negative Controls add_inoculum->controls incubation Incubate Microplate (16-24 hours) controls->incubation observation Observe for Bacterial Growth (Turbidity) incubation->observation determine_mic Determine MIC observation->determine_mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

A Researcher's Guide to Assessing the Purity of Synthetic 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the need for quantitative or qualitative data, structural elucidation, and throughput. The following table summarizes and compares the primary techniques used for fatty acid purity assessment.

TechniquePrinciple of Separation/DetectionData OutputAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase. Often coupled with a Flame Ionization Detector (FID) for quantification.[1][2]Chromatogram showing retention time and peak area, which correlates to the amount of each component.High resolution for separating isomers, high sensitivity, and excellent for quantitative analysis.[3]Requires derivatization of the fatty acid to a more volatile form (e.g., Fatty Acid Methyl Ester - FAME).[1][4] High temperatures can potentially cause degradation of some analytes.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the mass analysis capabilities of MS.[3][6]Chromatogram with mass spectra for each peak, allowing for identification of compounds based on their mass-to-charge ratio and fragmentation patterns.[7]Provides definitive identification of impurities and structural isomers.[8][9] Highly sensitive and specific.[10]Requires derivatization. Complex mixtures can lead to co-elution, complicating spectral analysis.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[11]Chromatogram with retention time and peak area. Can be coupled with various detectors (e.g., UV, ELSD, MS).Suitable for non-volatile or thermally labile compounds.[11] Excellent for preparative separations to isolate impurities.May have lower resolution for closely related isomers compared to high-resolution GC.[12] Sensitivity can be lower without specific chromophores or derivatization.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[14]Spectrum showing chemical shifts, signal integrations, and coupling constants, which reveal the molecular structure and relative abundance of different species.[15][16]Non-destructive technique that provides unambiguous structural elucidation.[14] Can be used for quantitative analysis (qNMR) without a specific reference standard for each impurity.Relatively low sensitivity compared to chromatographic methods.[15] Complex spectra can be challenging to interpret for mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Can be used as a standalone technique or coupled with chromatography.[7][17]Mass spectrum showing the molecular weight and isotopic distribution of the parent ion and its fragments.High sensitivity and specificity for molecular weight determination.[17] Tandem MS (MS/MS) can provide detailed structural information.[8]Provides limited information on isomeric impurities without prior separation.[8]

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetically produced batch of 10-methyldodecanoic acid.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_verification Final Verification & Documentation Synthesis Chemical Synthesis of 10-Methyldodecanoic Acid Crude_Product Crude Product Isolation & Initial Work-up Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification GC_MS GC-MS Analysis (as FAME) Purification->GC_MS Primary Purity & Impurity ID HPLC HPLC Analysis Purification->HPLC Isomeric Purity & Non-volatile Impurities NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation & Quantification Data_Analysis Data Integration & Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Final_Report Certificate of Analysis Generation Data_Analysis->Final_Report

Caption: Workflow for Purity Assessment of Synthetic 10-Methyldodecanoic Acid.

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques. Note that specific parameters may require optimization based on the available instrumentation and the nature of any suspected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Accurately weigh approximately 10 mg of the synthetic 10-methyldodecanoic acid into a glass vial.

    • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Cap the vial tightly and heat at 50°C for 15 minutes.

    • Cool to room temperature and add 1 mL of a saturated NaCl solution and 2 mL of hexane (B92381).

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-225ms or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold at 220°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthetic 10-methyldodecanoic acid in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthetic 10-methyldodecanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts and integrations of the different protons in the molecule.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

      • 2D NMR (optional): If structural ambiguities exist, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm connectivity.

By employing a combination of these robust analytical techniques, researchers can confidently assess the purity of their synthetic 10-methyldodecanoic acid, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

A Comparative Guide to the Inter-Laboratory Quantification of 10-Methyl Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methodologies for the quantification of 10-methyl lauric acid, a branched-chain fatty acid (BCFA). The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed, with supporting data from various studies. This document aims to assist researchers in selecting the appropriate methodology for their specific analytical needs.

Data Presentation: Performance Comparison of Quantification Methods

The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, sample matrix complexity, and desired throughput. The following tables summarize key performance parameters for the most commonly employed techniques.

Table 1: Performance Metrics for GC-MS Based Methods

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, followed by mass analysis for structural information and quantification.[1]
Linearity (r²) >0.99[2]
Precision (%RSD) <5% for intra-batch replicates[3]
Limit of Detection (LOD) 5–10 ng/mL[3]
Limit of Quantification (LOQ) 1.168 µg/mL[2][4]
Key Advantage High resolution for isomer separation and well-established libraries for identification.[5]
Consideration Typically requires derivatization of fatty acids to FAMEs to increase volatility.[6][7]

Table 2: Performance Metrics for LC-MS/MS Based Methods

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[8][9]
Linearity (r²) >0.995[2]
Precision (%RSD) <10%[2]
Limit of Detection (LOD) As low as 0.5 ng/mL[3]
Limit of Quantification (LOQ) Analyte and matrix dependent[2]
Key Advantage High sensitivity and often does not require derivatization, allowing for a more direct analysis of free fatty acids.[10]
Consideration Isomer separation can be challenging and may require specialized chromatographic columns or methods.[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Quantification of this compound using GC-MS

This protocol involves the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) prior to analysis.

1. Lipid Extraction:

  • Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate, or bacterial cell pellet) using a suitable solvent system, such as a chloroform/methanol mixture.

2. Saponification and Derivatization (Esterification):

  • The extracted lipids are saponified using a methanolic base (e.g., NaOH or KOH in methanol) to release the fatty acids.

  • The free fatty acids are then esterified to FAMEs using an acid catalyst such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[7] This step is crucial to increase the volatility of the fatty acid for GC analysis.[7]

3. GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent is used.[7]

  • Column: A suitable capillary column, such as a DB-5 or HP5-MS (30 m x 0.25 mm, 0.25 µm), is employed for separation.[5][7]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is applied to separate the FAMEs. For example, starting at 100°C, holding for 5 minutes, then ramping at 7°C/min to 225°C and holding for 5 minutes.[7]

  • Injector: A split/splitless inlet is used, typically in split mode.

  • Mass Spectrometer (MS): A mass spectrometer is used for detection and quantification. Electron Ionization (EI) is a common mode for FAMEs.[3] Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.[1]

  • Quantification: Quantification is achieved by creating a calibration curve using standards of this compound methyl ester. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol allows for the direct analysis of this compound without the need for derivatization.

1. Lipid Extraction:

  • Similar to the GC-MS protocol, lipids are first extracted from the sample matrix.

2. Sample Preparation:

  • The extracted lipids are reconstituted in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A UHPLC system is often used for high-resolution separation.

  • Column: A C18 reversed-phase column is commonly used.[10] For challenging isomer separations, specialized columns may be necessary.[10][11]

  • Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is typically used.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analyte and internal standard.[8][9]

  • Quantification: A calibration curve is generated using known concentrations of this compound, and an internal standard is used to correct for matrix effects and variations in instrument response.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data_analysis Data Analysis start Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization to FAMEs extraction->derivatization reconstitution Reconstitution extraction->reconstitution gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis lcms_analysis->quantification

References

Validating a Biosynthetic Pathway for 10-Methyl Lauric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed biosynthetic pathway for 10-methyl lauric acid against established industrial production methods. Detailed experimental protocols are provided for the validation of the hypothetical biosynthetic pathway, including gene expression analysis, enzyme activity assays, and metabolite profiling.

Introduction to this compound Biosynthesis

This compound is a branched-chain fatty acid (BCFA) found in some bacteria and insects.[1] While a complete, validated biosynthetic pathway for this specific molecule is not extensively documented, a hypothetical pathway can be proposed based on known mechanisms of BCFA synthesis in bacteria. This pathway offers a potential biological route for the production of this compound, which may present advantages over traditional chemical synthesis in terms of sustainability and specificity.

The proposed pathway initiates with precursors from branched-chain amino acid catabolism, which are then elongated by the fatty acid synthase (FAS) system. The key branching step is hypothesized to be catalyzed by a methyltransferase that utilizes S-adenosylmethionine (SAM) as a methyl donor.[2][3][4]

Comparative Analysis: Biosynthetic vs. Industrial Production

This section compares the proposed biosynthetic pathway with conventional industrial methods for producing specialty fatty acids.

FeatureProposed Biosynthetic PathwayIndustrial Production (e.g., Fractional Distillation)
Feedstock Simple sugars (e.g., glucose), amino acidsNatural oils and fats (e.g., coconut oil, palm kernel oil)[5][6]
Process Microbial fermentationHigh-temperature hydrolysis, distillation, and fractionation[7][8]
Specificity Potentially high for this compoundProduces a mixture of fatty acids requiring separation
Key Enzymes/Catalysts Branched-chain alpha-keto acid decarboxylase, Fatty Acid Synthase, MethyltransferaseMetal catalysts, high pressure, and temperature
Byproducts Biomass, CO2Glycerol, various fatty acid fractions
Sustainability Potentially more sustainable, uses renewable feedstocksEnergy-intensive, relies on agricultural land use
Maturity Hypothetical/Early Research StageWell-established, large-scale industrial processes[5]

Proposed Biosynthetic Pathway for this compound

The following diagram illustrates a hypothetical biosynthetic pathway for this compound, integrating knowledge of branched-chain fatty acid synthesis and enzymatic methylation.

Biosynthetic_Pathway cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation cluster_2 Terminal Methylation Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH Malonyl-CoA Malonyl-CoA Acyl-ACP Acyl-ACP 2-methylbutyryl-CoA->Acyl-ACP FabH Malonyl-CoA->Acyl-ACP FabG, FabZ, FabI Lauric Acid Precursor Lauric Acid Precursor Acyl-ACP->Lauric Acid Precursor FAS Elongation Cycles This compound This compound Lauric Acid Precursor->this compound Methyltransferase Fatty Acid Methyltransferase (e.g., BfaB) Lauric Acid Precursor->Methyltransferase S-adenosylmethionine S-adenosylmethionine S-adenosylmethionine->Methyltransferase S-adenosylhomocysteine S-adenosylhomocysteine Methyltransferase->S-adenosylhomocysteine Experimental_Workflow cluster_0 Gene Expression cluster_1 Enzyme Activity cluster_2 Metabolite Profiling Heterologous Expression Heterologous Expression of Candidate Genes RNA_Extraction RNA Extraction Heterologous Expression->RNA_Extraction Protein_Extraction Protein Extraction Heterologous Expression->Protein_Extraction Metabolite_Extraction Fatty Acid Extraction Heterologous Expression->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR Enzyme_Assay Methyltransferase Activity Assay Protein_Extraction->Enzyme_Assay Data_Analysis_Enzyme Quantification of Enzyme Activity Enzyme_Assay->Data_Analysis_Enzyme GCMS GC-MS Analysis Derivatization FAME Derivatization Metabolite_Extraction->Derivatization Derivatization->GCMS Data_Analysis_Metabolite Identification and Quantification GCMS->Data_Analysis_Metabolite

References

The Metabolic Crossroads: A Comparative Guide to the Fate of 10-Methyl Lauric Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of fatty acids is a cornerstone of cellular bioenergetics and signaling. While the catabolism of common saturated and unsaturated fatty acids is well-charted territory, the metabolic pathways of more unique structures, such as the branched-chain fatty acid 10-Methyl lauric acid, remain less defined. This guide provides a comprehensive comparison of the metabolic fate of this compound with other key fatty acids, supported by established metabolic principles and proposing a putative pathway for this novel compound.

Overview of Fatty Acid Metabolism

Fatty acids are predominantly metabolized through a series of oxidative pathways to generate ATP. The primary pathway is β-oxidation , occurring within the mitochondria, which systematically shortens the fatty acid chain by two-carbon units to produce acetyl-CoA. However, structural variations in the fatty acid chain, such as the presence of methyl branches or double bonds, necessitate alternative or modified metabolic routes, including α-oxidation and ω-oxidation .

Comparative Metabolic Fates

The metabolic journey of a fatty acid is dictated by its chemical structure. Here, we compare the established metabolic pathways of lauric acid, phytanic acid (a branched-chain fatty acid), and odd-chain fatty acids with the proposed metabolism of this compound.

Lauric Acid: The Straight Path of β-Oxidation

Lauric acid (C12:0), a saturated straight-chain fatty acid, is a classic substrate for mitochondrial β-oxidation. Following activation to lauroyl-CoA in the cytoplasm, it is transported into the mitochondrial matrix via the carnitine shuttle. There, it undergoes five cycles of β-oxidation, yielding six molecules of acetyl-CoA, which then enter the citric acid cycle to generate ATP.

Phytanic Acid: A Detour via α-Oxidation

Phytanic acid, a 3-methyl branched-chain fatty acid, cannot be directly metabolized by β-oxidation due to the presence of a methyl group on its β-carbon, which sterically hinders the formation of a double bond by acyl-CoA dehydrogenase.[1][2] Consequently, it first undergoes α-oxidation in the peroxisome.[3][4][5] This process involves the removal of the carboxyl-carbon as CO2, yielding pristanic acid, which can then be a substrate for peroxisomal β-oxidation.[2][6]

Odd-Chain Fatty Acids: An Alternate Endpoint

The β-oxidation of fatty acids with an odd number of carbons proceeds similarly to even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7][8] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[7]

This compound: A Proposed Metabolic Pathway

The metabolic fate of this compound (10-methyldodecanoic acid) in mammals has not been explicitly detailed in the scientific literature. However, based on the principles of fatty acid oxidation, a putative pathway can be proposed. The methyl group at the 10th carbon is distant from the β-carbon, suggesting that β-oxidation can likely proceed for several cycles.

We hypothesize that this compound will undergo four cycles of β-oxidation, shortening the chain and moving the methyl group closer to the carboxyl end. This would result in the formation of 4-methyl-hexanoyl-CoA. The presence of the methyl group at the new β-position (carbon 3) would then likely halt further β-oxidation. At this juncture, the metabolic pathway would likely diverge to an alternative oxidation process, such as ω-oxidation followed by further β-oxidation, or potentially excretion of the branched-chain intermediate.

Quantitative Comparison of Fatty Acid Oxidation

The efficiency of ATP production varies between different fatty acids due to their structural differences and the metabolic pathways they utilize. The following table provides a theoretical comparison of the energy yield from the complete oxidation of lauric acid and the proposed initial stages of this compound metabolism.

Fatty AcidMetabolic Pathway(s)Acetyl-CoA ProducedPropionyl-CoA ProducedFADH₂ ProducedNADH ProducedNet ATP Yield (Approx.)
Lauric Acid (C12:0) β-oxidation605580
Phytanic Acid α-oxidation, β-oxidationMultipleMultipleMultipleMultipleVaries
Odd-Chain Fatty Acid (e.g., C13:0) β-oxidation5155~84
This compound (C13:0, branched) Proposed: β-oxidation (4 cycles)4044Incomplete Oxidation

Note: The net ATP yield is an approximation and can vary depending on the specific shuttle systems used for NADH and FADH₂.

Experimental Protocols for Elucidating Metabolic Fates

To validate the proposed metabolic pathway of this compound and to quantify the kinetics of its metabolism, a series of in vitro and in vivo experiments are necessary.

In Vitro Fatty Acid Oxidation Assay

Objective: To determine if this compound is a substrate for mitochondrial β-oxidation and to measure its rate of oxidation compared to lauric acid.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from rat liver or cultured cells (e.g., HepG2) by differential centrifugation.

  • Substrate Preparation: Prepare solutions of [1-¹⁴C]-labeled lauric acid and [¹⁴C]-10-Methyl lauric acid.

  • Oxidation Reaction: Incubate the isolated mitochondria with the radiolabeled fatty acids in a reaction buffer containing necessary cofactors (ATP, CoA, carnitine, NAD+, FAD).

  • Measurement of Oxidation: After incubation, measure the production of ¹⁴CO₂ (from the complete oxidation of acetyl-CoA in the citric acid cycle) and acid-soluble metabolites (β-oxidation intermediates) using a scintillation counter.

  • Data Analysis: Compare the rates of ¹⁴CO₂ and acid-soluble metabolite production between lauric acid and this compound to determine their relative oxidation rates.

Metabolite Identification using Mass Spectrometry

Objective: To identify the metabolic intermediates of this compound catabolism.

Methodology:

  • Cell Culture and Labeling: Incubate cultured hepatocytes with stable isotope-labeled this compound (e.g., ¹³C-labeled).

  • Metabolite Extraction: After incubation, extract lipids and aqueous metabolites from the cells and the culture medium.

  • Derivatization and Analysis: Derivatize the fatty acid metabolites to their methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or analyze directly using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Identify the ¹³C-labeled intermediates by their mass spectra and retention times, comparing them to known standards and predicting fragmentation patterns. This will help to elucidate the specific steps in the metabolic pathway.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways discussed.

fatty_acid_metabolism cluster_lauric_acid Lauric Acid Metabolism cluster_phytanic_acid Phytanic Acid Metabolism cluster_10_methyl_lauric_acid Proposed this compound Metabolism Lauric Acid Lauric Acid Lauroyl-CoA Lauroyl-CoA Lauric Acid->Lauroyl-CoA β-Oxidation (5 cycles) β-Oxidation (5 cycles) Lauroyl-CoA->β-Oxidation (5 cycles) Mitochondria 6 Acetyl-CoA 6 Acetyl-CoA β-Oxidation (5 cycles)->6 Acetyl-CoA Citric Acid Cycle Citric Acid Cycle 6 Acetyl-CoA->Citric Acid Cycle Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA α-Oxidation α-Oxidation Phytanoyl-CoA->α-Oxidation Peroxisome Pristanic Acid Pristanic Acid α-Oxidation->Pristanic Acid β-Oxidation β-Oxidation Pristanic Acid->β-Oxidation This compound This compound 10-Methyl-lauroyl-CoA 10-Methyl-lauroyl-CoA This compound->10-Methyl-lauroyl-CoA β-Oxidation (4 cycles) β-Oxidation (4 cycles) 10-Methyl-lauroyl-CoA->β-Oxidation (4 cycles) Mitochondria 4 Acetyl-CoA + 4-Methyl-hexanoyl-CoA 4 Acetyl-CoA + 4-Methyl-hexanoyl-CoA β-Oxidation (4 cycles)->4 Acetyl-CoA + 4-Methyl-hexanoyl-CoA 4-Methyl-hexanoyl-CoA 4-Methyl-hexanoyl-CoA Alternative Oxidation? Alternative Oxidation? 4-Methyl-hexanoyl-CoA->Alternative Oxidation?

Caption: Comparative overview of fatty acid metabolic pathways.

experimental_workflow cluster_invitro In Vitro Oxidation Assay cluster_metabolomics Metabolite Identification Start Start Isolate Mitochondria Isolate Mitochondria Start->Isolate Mitochondria Incubate Cells with [13C]-Fatty Acid Incubate Cells with [13C]-Fatty Acid Start->Incubate Cells with [13C]-Fatty Acid End End Incubate with [14C]-Fatty Acid Incubate with [14C]-Fatty Acid Isolate Mitochondria->Incubate with [14C]-Fatty Acid Measure 14CO2 & Acid-Soluble Metabolites Measure 14CO2 & Acid-Soluble Metabolites Incubate with [14C]-Fatty Acid->Measure 14CO2 & Acid-Soluble Metabolites Determine Oxidation Rate Determine Oxidation Rate Measure 14CO2 & Acid-Soluble Metabolites->Determine Oxidation Rate Determine Oxidation Rate->End Extract Metabolites Extract Metabolites Incubate Cells with [13C]-Fatty Acid->Extract Metabolites GC-MS / LC-MS Analysis GC-MS / LC-MS Analysis Extract Metabolites->GC-MS / LC-MS Analysis Identify Metabolic Intermediates Identify Metabolic Intermediates GC-MS / LC-MS Analysis->Identify Metabolic Intermediates Identify Metabolic Intermediates->End

Caption: Workflow for elucidating fatty acid metabolism.

Conclusion

The metabolic fate of this compound presents an intriguing area of research. While its complete catabolic pathway is yet to be experimentally determined, we propose a model involving initial rounds of β-oxidation followed by a halt and potential diversion to alternative oxidative routes. This guide provides a framework for comparing its metabolism to other well-characterized fatty acids and outlines the experimental approaches necessary to fully elucidate its metabolic journey. Understanding the nuances of branched-chain fatty acid metabolism is critical for advancing our knowledge in nutrition, metabolic diseases, and the development of novel therapeutics.

References

Quantitative Comparison of 10-Methyl Lauric Acid in Different Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the presence and quantity of 10-methyl lauric acid, a branched-chain fatty acid (BCFA), in various bacterial strains. The information is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and its potential applications. While direct comparative studies on this compound across a wide range of bacteria are limited, this guide synthesizes available data to offer insights into its distribution and analytical methodologies.

Quantitative Data Presentation

The quantification of this compound and related 10-methyl branched-chain fatty acids has been reported in several bacterial genera, most notably in Rhodococcus. The relative abundance of these fatty acids can be significantly influenced by the bacterial species and the growth conditions, particularly the carbon source utilized.

Below is a summary of the quantitative data available for 10-methyl branched-chain fatty acids in different Rhodococcus strains. It is important to note that these studies often report on the entire class of 10-methyl fatty acids, and not specifically on this compound (10-methyl C12:0).

Bacterial StrainGrowth SubstratePercentage of 10-Methyl Branched-Chain Fatty Acids (% of Total Fatty Acids)Reference
Rhodococcus opacus GM-14Fructose~3%[1]
Rhodococcus opacus GM-14Benzene15% - 34%[1]
Rhodococcus opacus GM-29Fructose~3%[1]
Rhodococcus opacus GM-29Phenol15% - 34%[1]
Rhodococcus opacus 1CPFructose3.1%[1]
Rhodococcus opacus 1CPPhenol24.8%[1]
Rhodococcus opacus 1CP4-Chlorophenol34.3%[1]
Rhodococcus aetherivorans UCM Ac-602GlucoseNot specified, but 10-Me-C18:0 is a major component[2]
Rhodococcus aetherivorans UCM Ac-602Phenol (1.5 g/L)Significant increase in 10-Me-C18:0 (up to 35%)[2]

Note: The data for Rhodococcus opacus refers to the total content of 10-methyl branched fatty acids. The data for Rhodococcus aetherivorans specifically highlights the increase in 10-methyl octadecanoic acid (tuberculostearic acid).

For other bacterial genera known to produce branched-chain fatty acids, the available data is more general:

  • Bacillus species: These bacteria are well-known for their high content of branched-chain fatty acids, primarily of the iso and anteiso types, which can constitute over 60% of their total fatty acids.[3] However, specific quantitative data for this compound in Bacillus subtilis and other Bacillus species is not prominently reported in the reviewed literature.

  • Nocardia and other Actinomycetes: The presence of 10-methyl branched-chain fatty acids, including tuberculostearic acid, is a known characteristic of many species within these genera. However, quantitative data specifically for this compound remains scarce in the available literature.

Experimental Protocols

The standard method for the quantitative analysis of fatty acids in bacterial cultures is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction:

  • Cell Harvesting: Bacterial cells are grown to a specific growth phase (e.g., late logarithmic or stationary phase) and harvested by centrifugation. The cell pellet is washed with a suitable buffer to remove residual media components.

  • Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., Bligh-Dyer method).

2. Saponification and Methylation (FAMEs Preparation):

  • Saponification: The extracted lipids are saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.

  • Methylation: The free fatty acids are then esterified to their corresponding methyl esters. A common method involves heating with a Lewis acid catalyst such as boron trifluoride (BF₃) in methanol. This derivatization step increases the volatility of the fatty acids, making them suitable for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatography: The FAMEs mixture is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid separation (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity.

  • Mass Spectrometry: The separated FAMEs are then introduced into a mass spectrometer. The instrument ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Quantification: The abundance of each fatty acid is determined by integrating the area of its corresponding peak in the chromatogram. The relative percentage of each fatty acid is calculated by dividing the individual peak area by the total peak area of all identified fatty acids. For absolute quantification, an internal standard (a fatty acid not naturally present in the sample, e.g., heptadecanoic acid) is added at a known concentration at the beginning of the extraction process.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of 10-methyl branched-chain fatty acids is understood to proceed through the modification of a pre-existing unsaturated fatty acid. The pathway for 10-methyl stearic acid in Mycobacterium serves as a well-studied model. A similar pathway is proposed for the synthesis of this compound, starting from a C12 unsaturated fatty acid precursor.

Biosynthesis_of_10_Methyl_Lauric_Acid cluster_0 Fatty Acid Biosynthesis cluster_1 Branched-Chain Modification Acetyl_CoA Acetyl-CoA FASII Fatty Acid Synthase II (FASII) Acetyl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII C12_Unsaturated_FA cis-Δ³-Dodecenoic acid (C12:1Δ³) FASII->C12_Unsaturated_FA Methyltransferase Methyltransferase C12_Unsaturated_FA->Methyltransferase SAM S-Adenosyl methionine (SAM) SAM->Methyltransferase Methylene_Intermediate 10-Methylene-dodecanoic acid Methyltransferase->Methylene_Intermediate Reductase Reductase Methylene_Intermediate->Reductase NADPH NADPH NADPH->Reductase 10_Methyl_Lauric_Acid This compound Reductase->10_Methyl_Lauric_Acid

Caption: Proposed biosynthetic pathway for this compound in bacteria.

Experimental Workflow for Quantitative Fatty Acid Analysis

The following diagram illustrates the key steps involved in the quantification of this compound from bacterial cultures.

Experimental_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extract FAME FAME Preparation (Saponification & Methylation) Extract->FAME GCMS GC-MS Analysis FAME->GCMS Data Data Analysis (Peak Integration & Quantification) GCMS->Data End Quantitative Results Data->End

Caption: Workflow for the quantitative analysis of fatty acids in bacteria.

References

A Comparative Guide to the Structural Elucidation of 10-Methyldodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the structural validation of 10-methyldodecanoic acid against its straight-chain isomer, dodecanoic acid, and a positional isomer, 11-methyldodecanoic acid. The objective is to offer a clear, data-driven framework for the structural elucidation of branched-chain fatty acids.

Structural Validation Workflow

The structural elucidation of a fatty acid like 10-methyldodecanoic acid follows a systematic workflow. This process begins with sample preparation, followed by analysis using various spectroscopic and spectrometric techniques. The data from these analyses are then integrated to confirm the compound's identity and structure.

Structural_Validation_Workflow Workflow for Structural Validation of 10-Methyldodecanoic Acid cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic and Spectrometric Analysis cluster_data_interpretation Data Interpretation and Validation Sample 10-Methyldodecanoic Acid Sample Derivatization Derivatization (for GC-MS) (e.g., Methylation) Sample->Derivatization NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS MassSpectrum Mass Spectrum Analysis (Fragmentation Pattern) GCMS->MassSpectrum NMRSpectra NMR Spectra Analysis (Chemical Shifts, Splitting Patterns) NMR->NMRSpectra IRSpectrum IR Spectrum Analysis (Functional Group Identification) FTIR->IRSpectrum StructureElucidation Structure Elucidation and Validation MassSpectrum->StructureElucidation NMRSpectra->StructureElucidation IRSpectrum->StructureElucidation

Caption: Workflow for the structural validation of 10-methyldodecanoic acid.

Comparative Spectroscopic and Spectrometric Data

The following tables summarize the key analytical data for 10-methyldodecanoic acid and its structural isomers. This data is essential for distinguishing between these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of the methyl ester derivatives is a cornerstone for identifying fatty acids. The retention time and mass spectrum provide a unique fingerprint for each compound.

Compound (as Methyl Ester)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Methyl 10-methyldodecanoate 228.3774, 87, 101, 143, 199
Methyl dodecanoate214.3474, 87, 143, 185, 214
Methyl 11-methyldodecanoate228.3774, 87, 101, 157, 199

Note: The fragmentation patterns are based on typical electron ionization mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data (Predicted)

Protons10-Methyldodecanoic Acid (δ, ppm)Dodecanoic Acid (δ, ppm)11-Methyldodecanoic Acid (δ, ppm)
-COOH~11-12~11-12~11-12
α-CH₂2.342.342.34
β-CH₂1.631.631.63
-(CH₂)n-1.25-1.351.25-1.301.25-1.35
-CH(CH₃)-~1.5-~1.5
-CH(CH₃)CH ₂-~1.15-~1.15
-CH₂CH0.880.88-
-CH(CH ₃)-0.86-0.86

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

¹³C NMR Spectral Data (Predicted)

Carbon Atom10-Methyldodecanoic Acid (δ, ppm)Dodecanoic Acid (δ, ppm)11-Methyldodecanoic Acid (δ, ppm)
C=O~180~180~180
α-CH₂~34~34~34
β-CH₂~25~25~25
-(CH₂)n-~29-30~29-30~29-30
C-10~37~29~29
C-11~27~32~39
C-12~11~23~22
C-13 (-CH₃)~19-~22

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)10-Methyldodecanoic Acid (Expected)Dodecanoic Acid (Experimental)11-Methyldodecanoic Acid (Expected)
O-H (Carboxylic Acid)3300-2500 (broad)PresentPresentPresent
C-H (sp³)2960-2850PresentPresentPresent
C=O (Carboxylic Acid)1725-1700Present~1710Present
C-O1320-1210PresentPresentPresent
O-H (bend)1440-1395PresentPresentPresent

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Methylation):

    • To 1 mg of the fatty acid, add 2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 50°C for 2 hours.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex.

    • The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1 second.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • A small drop of the neat liquid fatty acid is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Conclusion

The structural elucidation of 10-methyldodecanoic acid can be unequivocally achieved through a combination of GC-MS, NMR, and FTIR spectroscopy. Comparison with its isomers, dodecanoic acid and 11-methyldodecanoic acid, highlights the subtle yet significant differences in their analytical data. The position of the methyl branch in 10-methyldodecanoic acid is clearly distinguishable by the unique fragmentation pattern in its mass spectrum and the specific chemical shifts and splitting patterns in its NMR spectra. This guide provides the necessary data and protocols to aid researchers in the accurate identification and validation of this and other branched-chain fatty acids.

Safety Operating Guide

Personal protective equipment for handling 10-Methyl lauric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10-Methyl lauric acid in a laboratory setting. The following information is crucial for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the safety data for structurally similar chemicals, including methyl laurate and lauric acid. It is imperative to handle this compound with caution and adhere to rigorous safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified under specific hazard categories due to a lack of data, analogous compounds such as methyl laurate and lauric acid present certain risks. Methyl laurate is noted for its high toxicity to aquatic life with long-lasting effects.[1][2] Lauric acid is known to cause serious eye damage and is also toxic to aquatic organisms.[3] Therefore, a cautious approach is warranted.

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust have side shields.
GogglesChemical splash goggles are required when there is a risk of splashing.
Face ShieldRecommended in addition to goggles when handling larger quantities or when splashing is likely.[4][5]
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber).[4][6] Inspect gloves for integrity before each use.
Body Protection Lab Coat/CoverallsLong-sleeved to prevent skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large spills or in poorly ventilated areas.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended.

  • Locate the nearest safety shower and eyewash station and confirm they are operational.

  • Have a chemical spill kit readily accessible.

2. Donning PPE:

  • Put on a lab coat or coveralls.

  • Don safety glasses or goggles.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

3. Handling the Chemical:

  • Dispense the required amount of this compound carefully, avoiding splashes or aerosol generation.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[1]

4. Post-Handling:

  • Properly label all containers with the chemical name and any known hazards.

  • Clean the work area thoroughly after use.

  • Remove gloves using the proper technique to avoid skin contact with any residue.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given the aquatic toxicity of similar compounds.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in the designated chemical waste container.

  • For large spills, evacuate the area and follow emergency procedures.

3. Final Disposal:

  • Dispose of chemical waste through a licensed professional waste disposal service.[3]

  • Do not allow the chemical or its waste to enter drains, sewers, or watercourses.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep1 Ensure Adequate Ventilation prep2 Locate Safety Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 ppe1 Lab Coat / Coveralls prep3->ppe1 ppe2 Eye Protection ppe1->ppe2 ppe3 Chemical-Resistant Gloves ppe2->ppe3 handle1 Dispense Carefully ppe3->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Label Containers handle3->post1 post2 Clean Work Area post1->post2 post3 Remove PPE Properly post2->post3 post4 Wash Hands post3->post4 disp1 Collect Waste post4->disp1 disp2 Manage Spills disp1->disp2 disp3 Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
10-Methyl lauric acid
Reactant of Route 2
Reactant of Route 2
10-Methyl lauric acid

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